Mal-NH-ethyl-SS-propionic acid
説明
Structure
3D Structure
特性
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOVZAKKXDVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-NH-ethyl-SS-propionic acid: A Heterobifunctional Crosslinker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinking reagent integral to the development of next-generation targeted therapeutics, most notably antibody-drug conjugates (ADCs). Its unique tripartite structure, featuring a maleimide (B117702) group, a disulfide bond, and a terminal carboxylic acid, enables the precise and controlled conjugation of biomolecules. The maleimide moiety provides a reactive handle for thiol groups, commonly found in cysteine residues of antibodies. The disulfide bond serves as a cleavable linker, designed to be stable in systemic circulation but susceptible to the reducing environment within target cells, thereby facilitating site-specific payload release. The terminal carboxylic acid allows for the attachment of a diverse range of therapeutic payloads through amide bond formation. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and drug development.
Introduction to this compound
This compound is a key player in the field of bioconjugation, a process that chemically joins two or more molecules, at least one of which is a biomolecule.[1] Its design as a heterobifunctional crosslinker allows for a controlled, stepwise conjugation process, minimizing the formation of undesirable homobifunctional crosslinks.[1] The primary application of this linker is in the construction of ADCs, which combine the antigen-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[2]
The strategic inclusion of a disulfide bond renders the linker cleavable under specific physiological conditions. The intracellular environment, particularly within tumor cells, has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream.[3] This differential allows the ADC to remain intact and stable in circulation, minimizing off-target toxicity, and then release its cytotoxic payload upon internalization into the target cell.[3][4]
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation experiments.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₅S₂ |
| Molecular Weight | 332.40 g/mol |
| CAS Number | 2128735-24-8 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
Synthesis of this compound
Proposed Synthetic Pathway
References
Technical Guide: Synthesis of Mal-NH-ethyl-SS-propionic acid
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Mal-NH-ethyl-SS-propionic acid, a heterobifunctional crosslinker of significant interest in bioconjugation and drug delivery. This linker contains a maleimide (B117702) group for thiol-specific conjugation, a cleavable disulfide bond for controlled release, and a terminal carboxylic acid for further functionalization, making it a valuable tool for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols for a two-step synthesis, presents quantitative data in structured tables, and includes workflow and pathway diagrams to elucidate the entire process. The methodologies presented are compiled from established and analogous chemical reactions prevalent in the scientific literature.
Introduction
This compound is a versatile crosslinking reagent used extensively in the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its unique architecture allows for the specific covalent linkage to thiol groups (e.g., cysteine residues in proteins) via a Michael addition reaction with the maleimide moiety. The integrated disulfide bond provides a bioreducible release mechanism, as it can be cleaved in the reductive intracellular environment, liberating the conjugated payload. The terminal carboxylic acid offers a handle for conjugation to amine-containing molecules using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS), enabling the attachment of drugs, imaging agents, or other functionalities.
This guide details a reliable two-step synthetic route:
-
Synthesis of the Intermediate: Formation of the core structure, 3-((2-aminoethyl)dithio)propanoic acid, via a thiol-disulfide exchange reaction.
-
Maleimidation: Functionalization of the primary amine of the intermediate with a maleimide group through condensation with maleic anhydride (B1165640).
Synthetic Pathway
The overall synthetic scheme is a two-step process starting from commercially available precursors. The first step establishes the ethyl-SS-propionic acid backbone, and the second step introduces the thiol-reactive maleimide group.
Experimental Protocols
The following protocols are based on established chemical principles and analogous reactions found in peer-reviewed literature.
Step 1: Synthesis of 3-((2-aminoethyl)dithio)propanoic acid (Intermediate)
This procedure is based on the principle of thiol-disulfide exchange, which is used to create unsymmetrical disulfides.[1][2]
Materials:
-
Cystamine dihydrochloride
-
3-Mercaptopropionic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Diethyl ether (for extraction)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a 250 mL round-bottom flask, dissolve cystamine dihydrochloride (1.0 eq) in deionized water (approx. 50 mL).
-
Adjust the pH of the solution to ~8.5 by the slow, dropwise addition of 1 M NaOH solution while stirring in an ice bath.
-
In a separate beaker, dissolve 3-mercaptopropionic acid (1.1 eq) in deionized water and neutralize to pH ~7.0 with 1 M NaOH.
-
Add the neutralized 3-mercaptopropionic acid solution to the cystamine solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidation. The reaction progress can be monitored by TLC or LC-MS.
-
After 24 hours, cool the mixture in an ice bath and acidify to pH ~2-3 with concentrated HCl. This protonates the amine and carboxylic acid groups.
-
The aqueous layer is washed three times with diethyl ether to remove unreacted 3-mercaptopropionic acid and the symmetrical disulfide byproduct (3,3'-dithiodipropionic acid).
-
The aqueous solution containing the product can be concentrated under reduced pressure. The resulting hydrochloride salt of the product can often be used directly in the next step or can be purified further by crystallization or chromatography if required.
Step 2: Synthesis of this compound (Final Product)
This protocol involves the reaction of the primary amine of the intermediate with maleic anhydride to form a maleamic acid, followed by a heat-induced cyclization (dehydration) to form the final maleimide product.
Materials:
-
3-((2-aminoethyl)dithio)propanoic acid hydrochloride (from Step 1)
-
Maleic anhydride
-
Glacial acetic acid
-
Sodium acetate (B1210297) (optional, as catalyst)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Suspend 3-((2-aminoethyl)dithio)propanoic acid hydrochloride (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add maleic anhydride (1.1 eq) to the suspension.
-
Heat the mixture to 90-100°C with stirring. The solids should dissolve as the reaction proceeds. The reaction is typically maintained at this temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing ice-cold water and extract the product three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) or a similar solvent system to afford the pure this compound.
Data Presentation
The following tables provide representative data for the synthesis. Note that actual results may vary based on specific reaction conditions and scale.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction Name | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Thiol-Disulfide Exchange | Cystamine, 3-Mercaptopropionic Acid | Water | 25 | 24 | 60-75 |
| 2 | Maleimidation/Cyclization | Intermediate, Maleic Anhydride | Acetic Acid | 90 | 2-4 | 65-80 |
Table 2: Representative Characterization Data for Final Product
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to maleimide protons (~6.7-6.8 ppm, singlet), and protons of the ethyl and propionic acid chains. |
| Mass Spec (ESI-MS) | Calculated m/z for [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₉H₁₁NO₄S₂. |
| Purity (HPLC) | >95% (after purification) |
| Appearance | White to off-white solid |
Workflow and Application
The synthesis of this compound is the first stage in a larger workflow for creating advanced bioconjugates. The diagram below illustrates the synthesis and a typical subsequent application in forming an Antibody-Drug Conjugate (ADC).
Conclusion
This technical guide outlines a robust and reproducible two-step synthesis for this compound. By leveraging a thiol-disulfide exchange reaction followed by a maleimidation/cyclization sequence, this valuable heterobifunctional crosslinker can be produced efficiently. The detailed protocols and workflow diagrams serve as a comprehensive resource for researchers in chemistry, biology, and pharmaceutical sciences, facilitating the development of next-generation bioconjugates for therapeutic and diagnostic applications.
References
A Technical Guide to the Mechanism and Application of Mal-NH-ethyl-SS-propionic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker integral to the field of bioconjugation. Its utility is rooted in its distinct chemical moieties, which allow for the sequential and selective covalent linkage of biomolecules. This guide provides an in-depth exploration of its mechanism of action, experimental considerations, and core applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). The "mechanism of action" of this linker is not pharmacological but chemical, pertaining to the specific reactions it employs to conjugate molecules.
Core Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are essential for designing and executing conjugation protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O₅S₂ | [1] |
| Molecular Weight | 332.40 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| Solubility | DMSO, DMF | [3][4] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [1] |
| Topological Polar Surface Area (TPSA) | 103.78 Ų | [1] |
| logP | 0.2738 | [1] |
Mechanism of Action: A Trifunctional Approach
The functionality of this compound is defined by its three key components: a maleimide (B117702) group, a terminal carboxylic acid, and a central, cleavable disulfide bond.[2] This design enables a controlled, multi-step conjugation process.
Carboxylic Acid Group: Amine-Reactive Handle
The terminal carboxylic acid serves as a versatile anchor for coupling to primary amines (e.g., lysine (B10760008) residues on a protein). This reaction does not proceed spontaneously and requires activation, typically through carbodiimide (B86325) chemistry. The most common method involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[5][6]
The mechanism proceeds in two stages:
-
Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][7]
-
Stabilization and Coupling: This unstable intermediate readily reacts with NHS to form a more stable NHS ester. The NHS ester then efficiently reacts with a primary amine on the target biomolecule to form a stable amide bond.[5][7]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS: 2128735-24-8 | AxisPharm [axispharm.com]
- 3. This compound, 2128735-24-8 | BroadPharm [broadpharm.com]
- 4. This compound-西安齐岳生物 [0qy.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Cleavable Disulfide Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic linkage of therapeutic payloads to targeting moieties, such as monoclonal antibodies, is a cornerstone of modern drug development. Among the diverse array of chemical linkers available, cleavable disulfide linkers have emerged as a critical tool, particularly in the realm of antibody-drug conjugates (ADCs). Their unique ability to maintain stability in the systemic circulation while undergoing rapid cleavage in the reductive intracellular environment of target cells offers a sophisticated mechanism for controlled drug release. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with cleavable disulfide linkers in bioconjugation.
Core Principles of Disulfide Linkers
Disulfide linkers are characterized by the presence of a disulfide bond (-S-S-) that connects the targeting protein to the therapeutic payload. The fundamental principle governing their utility lies in the significant redox potential difference between the extracellular and intracellular environments.
Extracellular Stability: The bloodstream is a relatively oxidizing environment with low concentrations of free thiols (e.g., plasma cysteine at ~8–11 µM), which ensures the disulfide bond remains largely intact, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[1]
Intracellular Cleavage: In contrast, the cytoplasm of cells, particularly tumor cells, maintains a highly reducing environment with a high concentration of glutathione (B108866) (GSH), a tripeptide thiol, at concentrations ranging from 1 to 10 mM.[2][] This high GSH concentration facilitates the rapid reduction of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the active drug inside the target cell.[4] This selective cleavage is a key advantage of disulfide linkers in targeted drug delivery.[5]
Types of Disulfide Linkers
A variety of disulfide linkers have been developed, each with specific properties designed to optimize the performance of the bioconjugate.
-
Un-hindered Disulfide Linkers: Early generation linkers, such as those derived from N-succinimidyl-4-(2-pyridyldithio)pentanoate (SPP), feature a simple disulfide bond. While effective in demonstrating the principle of redox-sensitive cleavage, they can exhibit limited stability in circulation.
-
Sterically Hindered Disulfide Linkers: To enhance plasma stability, sterically hindered linkers were developed. These linkers incorporate alkyl substituents, typically methyl groups, on the carbon atoms adjacent to the disulfide bond.[4] A prominent example is N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB). This steric hindrance protects the disulfide bond from premature reduction in the plasma, leading to a longer circulation half-life of the ADC.[6]
-
PEGylated Disulfide Linkers: The incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker structure can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[4][7] PEGylation can also help to reduce aggregation and immunogenicity.
Data Presentation: Quantitative Comparison of Disulfide Linkers
The performance of disulfide linkers can be quantified through various in vitro and in vivo parameters. The following tables summarize key data for different types of disulfide linkers and the resulting ADCs.
| Linker Type | Model ADC | Half-life in Circulation | Key Findings | Reference(s) |
| Non-cleavable (Thioether) | Trastuzumab-SMCC-DM1 (T-DM1) | ~3.5 - 4 days | Exhibits good stability and efficacy. | [8][9] |
| Cleavable (Disulfide) | Trastuzumab-SPP-DM1 | Faster clearance than T-DM1 | Shows comparable in vivo potency to T-DM1 despite faster clearance. | [10] |
| Sterically Hindered Disulfide | Maytansinoid ADC with SPDB linker | ~9 days | Increased steric hindrance enhances plasma stability. | [11] |
| Non-cleavable | Generic ADC | Longer half-life | Generally have longer half-lives and lower plasma clearance compared to cleavable linkers. | [12] |
| ADC | Target Antigen | Cell Line | IC50 Value | Linker Type | Payload | Reference(s) |
| H32-DM1 series | HER2 | SK-BR-3 | ~0.05 - 0.08 nM | Non-cleavable | DM1 | [13] |
| H32-VCMMAE series | HER2 | SK-BR-3 | ~0.03 - 0.07 nM | Cleavable (peptide) | MMAE | [13] |
| Kadcyla® (T-DM1) | HER2 | SK-BR-3 | ~0.24 nM | Non-cleavable | DM1 | [13] |
| H32-DM1 series | HER2 | BT474 | ~0.5 - 0.8 nM | Non-cleavable | DM1 | [13] |
| H32-VCMMAE series | HER2 | BT474 | ~0.02 - 0.1 nM | Cleavable (peptide) | MMAE | [13] |
| ZHER2:2891-Fc-MMAE | HER2 | SK-BR-3 | 130 pM | Cleavable (dipeptide) | MMAE | [14] |
| ZHER2:2891-Fc-MMAE | HER2 | MDA-MB-231 (HER2-) | 98.22 nM | Cleavable (dipeptide) | MMAE | [14] |
| ADC 9 | HER2 | SK-BR-3 | 26 pM | Disulfide rebridging | MMAE | [15] |
| ADC 11 | HER2 | SK-BR-3 | 40 pM | Disulfide rebridging | MMAE | [15] |
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to disulfide-linked bioconjugates.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of bioconjugates with cleavable disulfide linkers.
Synthesis of N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) Linker
SPDB is a commonly used sterically hindered disulfide linker. Its synthesis involves the following key steps:
-
Materials: 4-Mercaptobutyric acid, 2,2'-dipyridyl disulfide, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC), and appropriate organic solvents (e.g., dichloromethane, ethyl acetate).
-
Synthesis of 4-(2-pyridyldithio)butyric acid:
-
Dissolve 4-mercaptobutyric acid and 2,2'-dipyridyl disulfide in a suitable solvent containing a small amount of acid catalyst.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography to obtain 4-(2-pyridyldithio)butyric acid.
-
-
Activation with N-hydroxysuccinimide:
-
Dissolve the purified 4-(2-pyridyldithio)butyric acid and NHS in an anhydrous solvent like dichloromethane.
-
Add DCC to the solution at 0°C and stir the reaction mixture overnight at room temperature.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final SPDB linker.
-
-
Characterization: Confirm the structure and purity of the synthesized SPDB using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Antibody-Drug Conjugation via Disulfide Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody using a heterobifunctional disulfide linker like SPDB.
-
Antibody Modification:
-
Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add a solution of the SPDB linker (dissolved in an organic co-solvent like DMSO) to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Remove the excess, unreacted linker by size-exclusion chromatography (e.g., using a desalting column) or tangential flow filtration.
-
-
Payload Conjugation:
-
Prepare a solution of the thiol-containing payload.
-
Add the payload solution to the modified antibody solution.
-
Incubate the reaction mixture at room temperature for several hours to allow the thiol-disulfide exchange reaction to occur.
-
Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to cap any unreacted pyridyldithio groups on the antibody.
-
-
Purification and Characterization:
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.
-
Materials: Purified ADC, human or animal plasma, PBS, and an analytical method for measuring DAR (e.g., HIC-HPLC or LC-MS).
-
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Immediately stop any further degradation by freezing the samples at -80°C.
-
For analysis, thaw the samples and isolate the ADC from the plasma proteins, for example, by using affinity capture with Protein A/G beads.[2][18]
-
Analyze the captured ADC to determine the average DAR at each time point.
-
-
Data Analysis: Plot the average DAR as a function of time. A decrease in DAR over time indicates linker cleavage and payload release. The half-life of the ADC in plasma can be calculated from this data.[11][18]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
-
Materials: Target cancer cell line, appropriate cell culture medium, 96-well plates, ADC, control antibody, free payload, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a plate reader.
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control antibody, and free payload.
-
Treat the cells with the different concentrations of the test articles and incubate for a period of 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[10][19]
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Model System: Use immunodeficient mice (e.g., nude or SCID mice) and a human cancer cell line that expresses the target antigen of the ADC. Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment.[20][21]
-
Procedure:
-
Implant the tumor cells subcutaneously into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, control antibody, ADC at different doses).
-
Administer the treatments, typically via intravenous injection.
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis: Plot the mean tumor volume for each treatment group over time. Statistically analyze the differences in tumor growth between the treatment groups to determine the efficacy of the ADC. Tumor growth inhibition (TGI) can be calculated as a measure of the ADC's anti-tumor activity.[2]
Conclusion
Cleavable disulfide linkers represent a powerful and versatile tool in the field of bioconjugation, enabling the development of highly effective targeted therapies. The ability to fine-tune their stability and cleavage characteristics through chemical modifications, such as steric hindrance, allows for the optimization of the therapeutic window of ADCs. A thorough understanding of the principles, combined with robust experimental validation, is crucial for the successful design and development of next-generation bioconjugates that leverage the unique properties of disulfide linkers.
References
- 1. ADC Plasma Stability Assay [iqbiosciences.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Linker Technology: Advancements and How to Harness Them [beacon-intelligence.com]
- 7. Phase I study of trastuzumab-DM1, an HER2 antibody-drug conjugate, given every 3 weeks to patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 9. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in ADC Design
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure.[1][] These complex biopharmaceuticals consist of three core components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a powerful cytotoxic payload to induce cell death, and a chemical linker that connects the two.[3][4][5]
The linker is far more than a simple bridge; it is a critical determinant of an ADC's overall success, profoundly influencing its stability, pharmacokinetics (PK), efficacy, and toxicity profile.[6][7][8] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][9] Upon reaching the target tumor cell, it must then facilitate the efficient and controlled release of the active payload to exert its therapeutic effect.[6][10] Furthermore, the linker's physicochemical properties, such as hydrophilicity, can impact drug-to-antibody ratio (DAR), solubility, and the propensity for aggregation.[8][][12] This guide provides a detailed examination of ADC linker technologies, their mechanisms of action, comparative data, and the experimental protocols used for their evaluation.
Classification of ADC Linkers: A Fundamental Choice
ADC linkers are broadly classified into two main categories based on their payload release strategy: cleavable and non-cleavable .[3][4][13] This primary design choice dictates the mechanism of action, the nature of the released active metabolite, and the potential for off-target effects.[14]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the bloodstream but are labile to specific conditions prevalent within the tumor microenvironment or inside cancer cells.[1][15][] This strategy allows for the release of the payload in its original, highly potent form, which can lead to a "bystander effect," where the released drug diffuses into and kills adjacent, antigen-negative tumor cells.[15][17][18] There are three major classes of cleavable linkers.
Enzyme-Cleavable Linkers
This is currently the most successful class of cleavable linkers, leveraging the high concentration of specific enzymes, particularly proteases like cathepsin B, within the lysosomes of cancer cells.[10][19]
-
Mechanism : The linker incorporates a short peptide sequence that is a substrate for lysosomal proteases. After the ADC is internalized and trafficked to the lysosome, these enzymes cleave the peptide bond, releasing the payload.[19]
-
Common Chemistries : The most widely used sequence is the dipeptide valine-citrulline (Val-Cit) , which is remarkably stable in circulation but efficiently cleaved by cathepsin B.[6][19] Other dipeptides like valine-alanine (Val-Ala) are also used and can offer advantages in hydrophilicity and achieving high DARs with limited aggregation.[6][] Tetrapeptide linkers, such as Gly-Gly-Phe-Gly , have also been successfully implemented in approved ADCs like Enhertu, offering enhanced plasma stability.[6]
-
Examples : Adcetris® (Brentuximab vedotin), Polivy® (Polatuximab vedotin), and Padcev® (Enfortumab vedotin) all utilize Val-Cit linkers.[6][7]
pH-Sensitive (Acid-Labile) Linkers
These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[19]
-
Mechanism : They incorporate an acid-labile functional group, most commonly a hydrazone bond , which is stable at neutral pH but undergoes hydrolysis in an acidic environment, breaking the linker and releasing the payload.[13][14][19]
-
Limitations : Hydrazone linkers have shown some instability in circulation, which can lead to premature payload release and off-target toxicity, limiting their application in modern ADCs.[12]
-
Example : Mylotarg® (Gemtuzumab ozogamicin) was one of the first ADCs to be clinically validated and uses a hydrazone linker.[13][14]
Redox-Sensitive (Disulfide) Linkers
This class of linkers leverages the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.
-
Mechanism : The linker contains a disulfide bond. The concentration of reducing agents, particularly glutathione (B108866) (GSH), is up to 1000-fold higher inside a cell (1-10 mM) than in the plasma (~5 µM).[14][] This high intracellular GSH concentration rapidly reduces the disulfide bond, cleaving the linker and freeing the payload.[19]
-
Limitations : Early disulfide linkers showed limited plasma stability. Newer designs incorporate steric hindrance near the disulfide bond to improve stability while still allowing for efficient intracellular cleavage.[5]
-
Example : Maytansinoid-based ADCs have utilized disulfide linkers.
Non-Cleavable Linkers: Release via Antibody Catabolism
Non-cleavable linkers are composed of stable bonds that resist chemical or enzymatic cleavage.[6][] Payload release is therefore entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[3][10][14]
-
Mechanism : After the ADC is internalized and trafficked to the lysosome, the entire antibody is digested into its constituent amino acids. This process liberates the payload, which remains covalently attached to the linker and the single amino acid (e.g., cysteine or lysine) to which it was conjugated.[19]
-
Common Chemistries : The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond with cysteine residues on the antibody.[3][15][19]
-
Advantages and Disadvantages : The primary advantage of non-cleavable linkers is their high plasma stability, which reduces the risk of off-target toxicity and often results in a wider therapeutic window.[14][] However, the released payload-linker-amino acid complex is typically charged and less membrane-permeable, which generally prevents a bystander effect.[10][18]
-
Example : Kadcyla® (Ado-trastuzumab emtansine, T-DM1) is a highly successful ADC that utilizes a non-cleavable SMCC linker to connect the maytansinoid payload DM1 to an anti-HER2 antibody.[3][15]
Quantitative Comparison of Linker Properties
The choice of linker significantly impacts key quantitative parameters of an ADC, including its stability, homogeneity (DAR), and potency. The following tables summarize representative data from literature to facilitate comparison.
Table 1: Comparative Stability of Different Linker Types
| Linker Type | Linkage | Cleavage Trigger | Plasma Stability | Key Features | Representative ADC(s) |
|---|---|---|---|---|---|
| Enzyme-Cleavable | Val-Cit Dipeptide | Cathepsin B | High | High plasma stability; specific cleavage by tumor-associated proteases.[9] | Adcetris®, Polivy®, Padcev®[6] |
| Enzyme-Cleavable | β-Glucuronide | β-glucuronidase | High | Highly stable in plasma; specific release in the tumor microenvironment.[9] | Investigational |
| pH-Sensitive | Hydrazone | Acidic pH (<6.0) | Moderate | Susceptible to hydrolysis, potential for premature release in circulation.[12] | Mylotarg®[13] |
| Redox-Sensitive | Disulfide | Glutathione (GSH) | Moderate to High | Stability can be modulated by steric hindrance near the S-S bond.[5] | Investigational |
| Non-Cleavable | Thioether (SMCC) | Antibody Degradation | Very High | Extremely stable in vivo; relies on lysosomal degradation for payload release.[21] | Kadcyla®[3] |
Table 2: Impact of Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Payload | DAR Achieved | Aggregation Tendency | Reference |
|---|---|---|---|---|
| Val-Cit | PBD Dimer | Difficult to achieve high DAR | High, due to precipitation and aggregation | [6] |
| Val-Ala | PBD Dimer | ~7.4 | Low (<10%), due to higher hydrophilicity | [6] |
| Val-Cit | MMAE | ~4 | Low | [] |
| Val-Ala | MMAE | ~8 | Lower than Val-Cit at high DAR |[] |
The General Mechanism of Action of an ADC
The therapeutic effect of an ADC is a multi-step process that relies on each component functioning correctly. The linker plays a pivotal role in the middle stages of this pathway, ensuring the payload remains attached until the optimal moment of release.
Payloads released from ADCs kill cancer cells by disrupting critical cellular machinery.[] The two most common mechanisms are:
-
Tubulin Inhibition : Agents like auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4) bind to tubulin, disrupting microtubule dynamics.[22][23] This interference prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[23][24]
-
DNA Damage : Payloads such as calicheamicins and pyrrolobenzodiazepines (PBDs) bind to the minor groove of DNA or cause double-strand breaks.[22][24] The resulting DNA damage triggers cellular repair mechanisms, which, if overwhelmed, lead to programmed cell death.[24]
Key Experimental Protocols for Linker Evaluation
A rigorous and systematic evaluation of linker stability and function is critical during ADC development. The following protocols outline key assays for characterizing linker performance.
In Vitro Plasma Stability Assay
This assay is crucial for predicting the in vivo stability of an ADC and its potential for premature payload release.[9][25]
-
Objective : To determine the rate of drug deconjugation from the ADC in plasma.
-
Methodology :
-
Incubation : Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[9]
-
Time Points : Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[9]
-
Sample Processing : At each time point, capture the ADC from the plasma using an affinity method (e.g., Protein A beads). Alternatively, precipitate plasma proteins with acetonitrile (B52724) to measure the released free payload in the supernatant.[18][25]
-
Analysis : Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC) to determine the average DAR.[18][26] The released payload in the supernatant can be quantified by LC-MS/MS.[25]
-
Data Interpretation : A decrease in the average DAR over time indicates linker instability and payload deconjugation.[18]
-
Lysosomal Stability and Enzymatic Cleavage Assay
For ADCs with cleavable linkers, this assay confirms that the linker is efficiently cleaved under target conditions.[25]
-
Objective : To measure the rate and extent of payload release in the presence of a target enzyme (e.g., Cathepsin B) or in a lysosomal lysate.
-
Methodology :
-
Incubation : Incubate the ADC with the purified enzyme (e.g., Cathepsin B) or with prepared lysosomal extracts in a suitable buffer at 37°C for various time points.[25]
-
Reaction Quenching : Stop the reaction at each time point by adding a specific protease inhibitor or by denaturing the enzyme (e.g., adding acetonitrile).[25]
-
Analysis : Analyze the reaction mixture for the released payload using Reversed-Phase HPLC (RP-HPLC) or LC-MS/MS.[25]
-
Data Interpretation : Quantify the amount of free payload over time to determine the cleavage kinetics.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of the ADC.
-
Methodology :
-
Cell Seeding : Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of the ADC, the free payload, and a non-targeting control ADC.
-
Incubation : Incubate the cells for a defined period (e.g., 72-96 hours).
-
Viability Assessment : Measure cell viability using a suitable colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).[25]
-
Data Analysis : Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each cell line.[25]
-
Conclusion and Future Perspectives
The linker is a linchpin in the design of a successful Antibody-Drug Conjugate. Its chemistry dictates the stability, selectivity, and ultimate efficacy of the therapy.[14] The field has evolved from early-generation, relatively unstable linkers to highly engineered systems that provide a delicate balance between systemic stability and efficient intratumoral payload release.[1][27]
Future innovations will continue to focus on developing novel linker technologies that expand the therapeutic window.[] This includes the creation of new cleavable triggers that respond to unique aspects of the tumor microenvironment and the design of linkers that can carry novel payloads or even multiple different payloads.[][28] Site-specific conjugation methods, which produce homogeneous ADCs with a defined DAR, are becoming the industry standard, further improving the predictability and safety of these powerful drugs.[1][29] As our understanding of tumor biology and protein engineering deepens, the sophistication of ADC linkers will continue to advance, paving the way for safer and more effective cancer therapies.
References
- 1. abzena.com [abzena.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 17. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. chempep.com [chempep.com]
- 21. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 22. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 23. ADC payloads - ProteoGenix [proteogenix.science]
- 24. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 25. benchchem.com [benchchem.com]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Mal-NH-ethyl-SS-propionic acid (CAS: 2128735-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-ethyl-SS-propionic acid (CAS: 2128735-24-8) is a heterobifunctional, cleavable crosslinker integral to the advancement of bioconjugation and targeted drug delivery.[1][2] Its unique architecture, featuring a thiol-reactive maleimide (B117702) group, a cleavable disulfide bond, and an amine-reactive carboxylic acid, makes it a highly valuable tool in the synthesis of sophisticated biomolecules, most notably Antibody-Drug Conjugates (ADCs).[1][3] This guide provides a comprehensive overview of its technical specifications, core chemical functionalities, and detailed protocols for its application.
Technical Data and Specifications
The physicochemical properties of this compound are summarized below. Data is aggregated from various chemical suppliers.[2][3][4][5][6]
| Property | Value | Source(s) |
| CAS Number | 2128735-24-8 | [3][4][5] |
| Molecular Formula | C₁₂H₁₆N₂O₅S₂ | [3][4][5] |
| Molecular Weight | 332.40 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% - 98% | [4][5][6] |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [3][4][5] |
| Topological Polar Surface Area (TPSA) | 103.78 Ų | [4] |
| logP | 0.2738 | [4] |
Core Chemistry and Reaction Mechanisms
The utility of this compound is defined by its three functional components. Understanding the chemistry of these groups is critical for its successful application.
Figure 1: Chemical structure and functional groups of the linker.
Thiol-Maleimide Conjugation
The maleimide moiety reacts with sulfhydryl (thiol) groups via a Michael addition mechanism to form a stable thioether bond.[7][8] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[8][9] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity.[8][9] This specificity allows for the precise conjugation of the linker to cysteine residues on proteins and antibodies.
Figure 2: Reaction scheme for thiol-maleimide conjugation.
Reductive Cleavage of the Disulfide Bond
The disulfide bond within the linker is stable under physiological conditions but can be readily cleaved in a reducing environment.[10][11] This is particularly advantageous for ADCs, as the intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream.[12] This differential allows for the stable circulation of the ADC and the specific release of the cytotoxic payload once internalized by the target cell.
Figure 3: Reductive cleavage of the disulfide linker.
Experimental Protocols and Workflows
The following sections provide generalized protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate. Optimization is necessary for specific antibodies and drug payloads.
Overall Experimental Workflow for ADC Synthesis
The synthesis of an ADC using this linker is a multi-step process that involves the preparation of the antibody, activation of the linker and conjugation to the drug, and finally, the conjugation of the drug-linker construct to the antibody.
Figure 4: General workflow for ADC synthesis.
Detailed Experimental Methodologies
4.2.1 Antibody Preparation: Reduction of Interchain Disulfides
-
Objective: To generate free sulfhydryl groups on the antibody for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.[8]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution.
-
Desalting column (e.g., Sephadex G-25).
-
-
Procedure:
-
Prepare the antibody in the reaction buffer.
-
Add a 10 to 20-fold molar excess of TCEP to the antibody solution.[11] If using DTT, a similar excess is used, but it must be removed prior to the maleimide reaction.[13]
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The extent of reduction can be optimized by varying time, temperature, and TCEP concentration to achieve the desired number of free thiols.[4]
-
If DTT was used, remove the excess reducing agent using a desalting column equilibrated with degassed reaction buffer. TCEP does not need to be removed if reacting with a maleimide.[11]
-
The concentration of free thiols can be quantified using Ellman's reagent (DTNB).[4][7]
-
4.2.2 Preparation of the Drug-Linker Construct
-
Objective: To conjugate the cytotoxic drug to the this compound linker.
-
Materials:
-
This compound.
-
Cytotoxic drug with a primary amine group.
-
Activation Reagents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Anhydrous, amine-free organic solvent (e.g., DMF or DMSO).
-
-
Procedure:
-
Dissolve this compound in the organic solvent.
-
Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the linker solution to activate the carboxylic acid, forming an NHS ester.
-
Stir the reaction at room temperature for 1-2 hours.
-
Add 1.0 equivalent of the amine-containing drug to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once complete, the drug-linker construct can be purified by reverse-phase HPLC.[8]
-
4.2.3 Final ADC Conjugation
-
Objective: To react the maleimide-functionalized drug-linker with the reduced antibody.
-
Materials:
-
Reduced antibody (mAb-SH) from step 4.2.1.
-
Purified drug-linker construct from step 4.2.2.
-
Reaction Buffer: Degassed PBS, pH 7.0-7.5.
-
-
Procedure:
-
Dissolve the drug-linker construct in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. A molar ratio of 5-10 moles of linker per mole of antibody is a common starting point.[10]
-
Incubate the reaction at 4°C or room temperature for 2-16 hours, protected from light.[7][10]
-
The reaction can be quenched by adding an excess of a thiol-containing compound like N-acetylcysteine.
-
Remove the unreacted drug-linker and other small molecules by purification.
-
4.2.4 ADC Purification and Characterization
-
Purification: The final ADC is typically purified using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates and unreacted components.[9]
-
Characterization: The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR). This can be achieved using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[9]
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined reactive groups allow for a controlled and specific synthesis of complex biomolecules. The cleavable disulfide bond is a key feature that enables the development of stimuli-responsive systems, particularly for targeted drug delivery in oncology. The protocols and data presented in this guide offer a solid foundation for the successful application of this important crosslinking reagent.
References
- 1. This compound | CAS: 2128735-24-8 | AxisPharm [axispharm.com]
- 2. This compound, 2128735-24-8 | BroadPharm [broadpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. broadpharm.com [broadpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Guide: Mal-NH-ethyl-SS-propionic acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mal-NH-ethyl-SS-propionic acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation. It details the molecule's chemical properties, a comprehensive experimental protocol for its application in creating Antibody-Drug Conjugates (ADCs), and a visual representation of the experimental workflow.
Core Compound Data
This compound is a versatile linker designed for the covalent attachment of molecules to biomolecules, most notably in the development of targeted therapeutics like ADCs. Its structure incorporates three key functional groups: a maleimide (B117702), a cleavable disulfide bond, and a terminal carboxylic acid. The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, the disulfide bond allows for cleavage under reducing conditions typical within a cell, and the carboxylic acid can be activated to react with primary amines.
| Property | Value | Citation(s) |
| Chemical Formula | C₁₂H₁₆N₂O₅S₂ | [1][2][3] |
| Molecular Weight | 332.40 g/mol | [1][3] |
| CAS Number | 2128735-24-8 | [1][2][3] |
| Synonym | 3-((2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethyl)disulfaneyl)propanoic Acid | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in DMSO, DMF | [1] |
| Storage | -20°C, protect from light | [1][3] |
Application in Antibody-Drug Conjugate (ADC) Development
The primary application of this compound is in the synthesis of ADCs. In this context, the linker serves to attach a potent cytotoxic drug to a monoclonal antibody (mAb). The antibody targets specific antigens on cancer cells, delivering the drug directly to the tumor site, which can enhance efficacy and reduce off-target toxicity.[4][]
The general workflow involves a two-part strategy:
-
Drug-Linker Activation: The carboxylic acid end of the linker is first activated and conjugated to an amine-containing drug molecule.
-
Antibody Conjugation: The maleimide group of the drug-linker conjugate is then reacted with thiol groups on the antibody. These thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds.[6]
Experimental Workflow for ADC Synthesis
The following diagram illustrates the key steps in conjugating a drug to an antibody using a maleimide-disulfide linker.
References
- 1. beta.broadpharm.com [beta.broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Cleavable Crosslinkers in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of cleavable crosslinkers in the field of proteomics. We will delve into the various types of cleavable crosslinkers, their chemical properties, and their applications in elucidating protein structure and interactions. Detailed experimental protocols and data presentation formats are provided to facilitate the practical application of these powerful tools in research and drug development.
Introduction to Cleavable Crosslinkers in Proteomics
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable technique for studying protein-protein interactions (PPIs) and mapping the three-dimensional structures of proteins and protein complexes.[1][2] Cleavable crosslinkers, in particular, offer significant advantages over their non-cleavable counterparts by simplifying data analysis and increasing the confidence of crosslink identification.[1][3] These reagents consist of two reactive groups connected by a spacer arm that contains a labile bond, which can be broken under specific conditions.[1][4] This cleavage simplifies the complex mass spectra generated from crosslinked peptides, making it easier to identify the individual peptides involved in the crosslink.[1][3]
The general workflow for a cleavable crosslinking experiment involves several key stages:
-
Crosslinking: The cleavable crosslinker is introduced to the protein sample, where it reacts with specific amino acid residues, forming covalent bonds between interacting proteins or within a single protein.[1]
-
Proteolytic Digestion: The crosslinked protein sample is digested with a protease, such as trypsin, to generate a complex mixture of linear and crosslinked peptides.[5]
-
Enrichment: Due to the low abundance of crosslinked peptides, an enrichment step is often necessary.[1][6] This can be achieved through techniques like size exclusion chromatography (SEC) or strong cation exchange chromatography (SCX), which separate the larger, more highly charged crosslinked peptides from the linear peptides.[7]
-
LC-MS/MS Analysis: The enriched peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS analysis, the crosslinker is cleaved, generating characteristic fragmentation patterns that simplify the identification of the crosslinked peptides.[1][5]
-
Data Analysis: Specialized software is used to analyze the complex MS/MS data, identify the crosslinked peptides, and map the interaction sites.[1][8]
Types of Cleavable Crosslinkers
Cleavable crosslinkers can be broadly categorized based on their mode of cleavage. The most common types are mass spectrometry (MS)-cleavable, chemically cleavable, and photo-cleavable crosslinkers.
Mass Spectrometry (MS)-Cleavable Crosslinkers
MS-cleavable crosslinkers are designed to fragment in the gas phase during tandem mass spectrometry (MS/MS) analysis, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1][3] This fragmentation generates a unique signature in the mass spectrum, allowing for the straightforward identification of crosslinked peptides.[1]
Common labile groups incorporated into MS-cleavable crosslinkers include sulfoxides (as in DSSO), urea (B33335) functionalities (as in DSBU), and imide groups (as in DSSI).[1][9] The fragmentation of these linkers often occurs at a lower energy than the fragmentation of the peptide backbone, leading to the generation of characteristic doublet ions in the MS2 spectrum.[1][10] These doublets represent the individual peptides of the crosslink, each with a portion of the crosslinker attached. Subsequent MS3 fragmentation of these signature ions can then be used to sequence the individual peptides.[1]
Chemically Cleavable Crosslinkers
Chemically cleavable crosslinkers contain a bond that can be broken by a specific chemical reaction.[4] A common example is a disulfide bond, which can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4] This type of crosslinker is particularly useful for applications where the crosslinked proteins need to be separated after the initial analysis.[4]
Photo-Cleavable Crosslinkers
Photo-cleavable crosslinkers incorporate a photosensitive group that can be cleaved upon exposure to UV light of a specific wavelength.[11] This allows for precise temporal control over the cleavage process. These are often used in combination with photoreactive groups for capturing transient interactions.[11]
Quantitative Data for Common Cleavable Crosslinkers
The choice of crosslinker is critical for a successful XL-MS experiment and depends on the specific application, including the distance between reactive residues and the desired cleavage method. The table below summarizes the properties of several commonly used cleavable crosslinkers.
| Crosslinker | Abbreviation | Type | Reactive Group(s) | Spacer Arm Length (Å) | Cleavage Method |
| Disuccinimidyl sulfoxide | DSSO | MS-cleavable | NHS ester | 10.1 | CID/HCD[1][12] |
| Disuccinimidyl dibutyric urea | DSBU | MS-cleavable | NHS ester | 12.5 | CID/HCD[9][12] |
| Disuccinimidyl succinate (B1194679) imide | DSSI | MS-cleavable | NHS ester | N/A | CID/HCD[9] |
| Disuccinimidyl bis-sulfoxide | DSBSO | MS-cleavable | NHS ester | N/A | CID/HCD[13] |
| Dithiobis(succinimidyl propionate) | DSP | Chemically cleavable | NHS ester | 12.0 | Reduction (e.g., DTT)[11] |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Chemically cleavable | Sulfo-NHS ester | 12.0 | Reduction (e.g., DTT)[11] |
Detailed Experimental Protocols
This section provides generalized protocols for key experiments in a cleavable crosslinking workflow. These should be optimized for the specific protein system and instrumentation being used.
Protein Crosslinking with an Amine-Reactive MS-Cleavable Crosslinker (e.g., DSSO, DSBU)
-
Sample Preparation:
-
Prepare the purified protein or protein complex in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris, glycine) that would compete with the crosslinking reaction.
-
The protein concentration should be optimized, but a starting point of 1-5 µM is common.
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of the crosslinker (e.g., 25 mM DSSO in DMSO).
-
Add the crosslinker to the protein sample at a molar excess (e.g., 25-50 fold molar excess of crosslinker to protein).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quenching:
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl (pH 8.0), to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Denature the crosslinked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate free cysteines by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)
-
Sample Preparation:
-
Reconstitute the dried, desalted peptide mixture in the SEC mobile phase (e.g., 30% acetonitrile, 0.1% TFA).
-
-
SEC Fractionation:
-
Inject the sample onto an SEC column suitable for peptide separation.
-
Collect fractions corresponding to the higher molecular weight species, which are enriched in crosslinked peptides.
-
-
Fraction Pooling and Drying:
-
Pool the relevant fractions and dry them in a vacuum centrifuge.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the cleavable crosslinker workflow and principles.
Caption: General experimental workflow for cleavable crosslinking mass spectrometry.
Caption: Schematic of MS-cleavable crosslinker fragmentation during tandem mass spectrometry.
Caption: A decision-making diagram for selecting an appropriate cleavable crosslinker.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.labrulez.com [lcms.labrulez.com]
Methodological & Application
Application Notes and Protocols for Mal-NH-ethyl-SS-propionic acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Mal-NH-ethyl-SS-propionic acid, a heterobifunctional crosslinker, to conjugate a thiol-containing molecule to an amine-containing molecule. This linker contains a maleimide (B117702) group reactive towards sulfhydryls, a carboxylic acid for reaction with primary amines (via activation), and a cleavable disulfide bond, making it a versatile tool in bioconjugation, drug delivery, and diagnostics.[1][2][3]
Introduction
This compound facilitates the covalent linkage of two biomolecules. The maleimide group reacts specifically with thiol groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] The terminal carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][2] The integrated disulfide bond provides a mechanism for cleaving the conjugate under reducing conditions, allowing for the controlled release of the conjugated molecules.[2][3]
This protocol outlines a two-step conjugation process:
-
Activation of the carboxylic acid of this compound and its reaction with an amine-containing biomolecule.
-
Conjugation of the maleimide-functionalized biomolecule to a thiol-containing biomolecule.
Finally, a protocol for the cleavage of the disulfide bond is provided.
Data Presentation
Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation and Amine Conjugation
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Avoid amine and carboxylate-containing buffers. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2-10 mM | Prepare fresh. |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | 5-25 mM | Prepare fresh. |
| Reaction Time | 15 minutes | At room temperature. |
| Conjugation Step | ||
| Conjugation Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | Amine-free buffer is crucial. |
| Molar Ratio (Linker:Amine-Molecule) | 10:1 to 20:1 | Optimization may be required. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | |
| Quenching Reagent | 10-50 mM Tris or Glycine | To stop the reaction. |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes |
| Conjugation Buffer | Phosphate Buffered Saline (PBS), pH 6.5-7.5 | pH is critical for maleimide specificity. |
| Molar Ratio (Maleimide:Thiol-Molecule) | 10:1 to 20:1 | Optimization is recommended. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect from light if using fluorescent dyes. |
| Reaction Environment | Degassed buffer, inert gas atmosphere (e.g., nitrogen, argon) | To prevent thiol oxidation. |
Table 3: Recommended Conditions for Disulfide Bond Cleavage
| Parameter | Recommended Value | Notes |
| Reducing Agent | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | TCEP is more stable and effective at lower pH. |
| DTT Concentration | 10-100 mM | |
| TCEP Concentration | 1-20 mM | |
| Cleavage Buffer | PBS, pH 7.0-7.5 | |
| Incubation Time | 1-4 hours at 37°C |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein (Protein-NH2)
This protocol describes the activation of the carboxylic acid on the linker using EDC and Sulfo-NHS to form a reactive NHS ester, followed by conjugation to a protein containing primary amines.
Materials:
-
This compound
-
Protein-NH2
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Dissolve Protein-NH2 in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer to the linker.
-
Add EDC and Sulfo-NHS to the linker solution to achieve the final concentrations specified in Table 1.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein-NH2:
-
Immediately add the activated linker solution to the Protein-NH2 solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer. Alternatively, perform dialysis against the Conjugation Buffer.
-
The purified product is Protein-SS-ethyl-NH-Mal.
-
Protocol 2: Conjugation of Maleimide-Functionalized Protein to a Thiol-Containing Protein (Protein-SH)
This protocol details the reaction between the maleimide group on the modified protein from Protocol 1 and a protein containing a free sulfhydryl group.
Materials:
-
Protein-SS-ethyl-NH-Mal (from Protocol 1)
-
Protein-SH
-
Conjugation Buffer: Degassed PBS, pH 7.0
-
(Optional) Reducing agent if Protein-SH has disulfide bonds that need to be reduced (e.g., TCEP).
Procedure:
-
Preparation of Protein-SH:
-
Dissolve the thiol-containing protein in degassed Conjugation Buffer.
-
Conjugation Reaction:
-
Add Protein-SS-ethyl-NH-Mal to the Protein-SH solution at a molar ratio as suggested in Table 2.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and cap it tightly.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if any component is light-sensitive.
-
-
Purification:
-
Purify the final conjugate (Protein-SS-ethyl-NH-Protein) from unreacted proteins and other reagents using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the linker to separate the two conjugated proteins.
Materials:
-
Purified Protein-SS-ethyl-NH-Protein conjugate
-
Reducing Agent: DTT or TCEP
-
Cleavage Buffer: PBS, pH 7.4
Procedure:
-
Prepare the Conjugate Solution:
-
Dissolve the purified conjugate in Cleavage Buffer.
-
-
Cleavage Reaction:
-
Add DTT or TCEP to the conjugate solution to the final concentration specified in Table 3.
-
Incubate at 37°C for 1-4 hours.
-
-
Analysis:
-
The cleavage can be analyzed by techniques such as SDS-PAGE, where the disappearance of the high molecular weight conjugate and the appearance of the individual protein bands can be observed.
-
Mandatory Visualization
Caption: Experimental workflow for the two-step conjugation and subsequent cleavage.
Caption: Simplified reaction scheme of the conjugation and cleavage process.
References
Application Notes and Protocols for the Use of Mal-NH-ethyl-SS-propionic acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker that plays a crucial role in modern ADC design.[1][2]
This linker features two key reactive moieties:
-
A maleimide (B117702) group that selectively reacts with thiol (-SH) groups, typically on cysteine residues of a monoclonal antibody (mAb), to form a stable thioether bond.[2][3]
-
A disulfide bond that is relatively stable in the bloodstream but can be cleaved in the reducing intracellular environment of a tumor cell, releasing the cytotoxic payload.[2]
-
A terminal carboxylic acid which allows for the attachment of an amine-containing payload through a stable amide bond, a reaction often facilitated by activators like EDC and HATU.[3]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of ADCs, from conjugation to in vitro characterization.
Core Principles
The development of an ADC using this compound involves a multi-step process. First, the linker is conjugated to the cytotoxic payload. The resulting linker-payload construct is then conjugated to the antibody. This is typically achieved by reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide group of the linker-payload construct.[2][3] The resulting ADC is then purified and characterized to ensure its quality and efficacy.
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
EDTA
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Spin desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 10-20 molar excess of TCEP or DTT to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for each antibody.
-
Remove the excess reducing agent using a spin desalting column equilibrated with conjugation buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's reagent (DTNB).
Protocol 2: Linker-Payload Activation and Conjugation to Antibody
This protocol outlines the activation of the this compound linker with a payload and its subsequent conjugation to the reduced antibody.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Reduced antibody from Protocol 1
-
Quenching solution (e.g., N-acetyl-L-cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
Part A: Linker-Payload Activation
-
Dissolve this compound, the amine-containing payload, EDC, and Sulfo-NHS in anhydrous DMSO or DMF. A typical molar ratio is 1:1:1.2:1.2 (Linker:Payload:EDC:Sulfo-NHS).
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the activated linker-payload.
Part B: Conjugation to Antibody
-
Add the activated linker-payload solution to the reduced antibody solution. A molar excess of 5-10 fold of the linker-payload to the antibody is recommended.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of N-acetyl-L-cysteine to react with any unreacted maleimide groups.
-
Purify the resulting ADC using SEC or HIC to remove unconjugated antibody, free payload, and other impurities.
Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Here are two common methods for its determination.
Method A: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength where the payload has maximum absorbance.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method B: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated payloads, as each payload increases the hydrophobicity of the antibody.
-
Analyze the purified ADC on a HIC column with a decreasing salt gradient.
-
The resulting chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and ADCs with different numbers of payloads (DAR=2, 4, 6, 8, etc.).
-
The average DAR can be calculated from the weighted average of the peak areas.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic potential of the ADC on cancer cell lines.
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the ADC, control antibody, and free payload. Include untreated cells as a control.
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the ADC concentration.
Data Presentation
Due to the lack of publicly available quantitative data specifically for ADCs synthesized with this compound, the following tables present representative data from ADCs developed with similar short-chain maleimide-disulfide linker chemistries. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis
| ADC Batch | Average DAR (UV-Vis) | Average DAR (HIC) | % Unconjugated mAb (HIC) |
| ADC-001 | 3.8 | 3.9 | 5.2 |
| ADC-002 | 4.1 | 4.0 | 4.5 |
| ADC-003 | 3.5 | 3.6 | 8.1 |
Table 2: Representative In Vitro Stability in Human Plasma
| ADC Batch | Time (days) | % Intact ADC |
| ADC-001 | 0 | 100 |
| 1 | 98.2 | |
| 3 | 95.1 | |
| 7 | 89.5 |
Table 3: Representative In Vitro Cytotoxicity Data
| Cell Line (Antigen Expression) | ADC | IC50 (ng/mL) |
| SK-BR-3 (High) | ADC-001 | 15.8 |
| BT-474 (High) | ADC-001 | 22.5 |
| MCF-7 (Low) | ADC-001 | > 1000 |
| SK-BR-3 (High) | Control mAb | > 1000 |
| SK-BR-3 (High) | Free Payload | 0.5 |
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of payload release for an ADC with a disulfide linker.
References
Application Notes and Protocols for Labeling Proteins with Mal-NH-ethyl-SS-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker used to conjugate biomolecules, most notably in the development of antibody-drug conjugates (ADCs).[1][2] This linker possesses two distinct reactive moieties: a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, and a carboxylic acid group that can be activated to couple with primary amines.[3][4][5] A key feature of this linker is the disulfide bond incorporated into its structure, which can be cleaved under reducing conditions, such as those found within the intracellular environment, allowing for the controlled release of a conjugated payload.[2][3][6]
These application notes provide a detailed protocol for the two-step labeling of a protein with a second molecule (e.g., a small molecule drug, a peptide, or a reporter molecule) using this compound.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Maleimide-Thiol Conjugation | Amine Coupling (post-NHS activation) |
| pH | 6.5 - 7.5 | 7.0 - 9.0 |
| Molar Ratio (Linker:Protein) | 2:1 to 20:1 | 5:1 to 20:1 (activated linker:molecule) |
| Reaction Time | 2 hours at RT or overnight at 4°C | 30 minutes to 2 hours at RT |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Buffer | Amine-free buffer (e.g., PBS, HEPES) | Sulfhydryl-free buffer (e.g., PBS, Borate) |
Table 2: Reagents and Materials
| Reagent/Material | Purpose |
| This compound | Heterobifunctional crosslinker |
| Protein of Interest (with free thiols) | Biomolecule to be labeled |
| Amine-containing Molecule | Payload or reporter to be conjugated |
| N-hydroxysuccinimide (NHS) | Activates carboxylic acid for amine coupling |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide for NHS-ester formation |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Solvent for dissolving the linker and NHS |
| 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT) | To quench unreacted maleimides (optional) |
| Tris(2-carboxyethyl)phosphine (TCEP) | To reduce protein disulfide bonds (optional) |
| Size-Exclusion Chromatography Column (e.g., Sephadex G-25) | Purification of conjugated protein |
| Reaction Buffers (e.g., PBS, MES, Borate) | Maintain optimal pH for reactions |
Experimental Protocols
This protocol outlines a two-step process: 1) Reaction of the maleimide group of the linker with free sulfhydryl groups on the protein of interest, and 2) Activation of the linker's carboxylic acid group and subsequent reaction with an amine-containing molecule.
Step 1: Conjugation of this compound to the Protein of Interest
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[7]
-
If the protein does not have sufficient free sulfhydryl groups, it may be necessary to reduce existing disulfide bonds. To do this, add a 50- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[7] Note: TCEP does not need to be removed before the maleimide reaction. Avoid using DTT or 2-mercaptoethanol at this stage as they would need to be removed prior to adding the maleimide linker.
-
Degas the buffer to prevent the re-oxidation of thiols.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Maleimide-Thiol Conjugation:
-
Add the dissolved linker to the protein solution at a molar ratio of linker to protein ranging from 2:1 to 20:1. The optimal ratio should be determined empirically for each specific protein.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification of the Linker-Protein Conjugate:
-
Remove the excess, unreacted linker by passing the reaction mixture through a size-exclusion chromatography (desalting) column (e.g., Sephadex G-25) equilibrated with a suitable buffer for the next step (e.g., MES buffer, pH 6.0).
-
Step 2: Conjugation of the Amine-Containing Molecule to the Linker-Protein Conjugate
-
Activation of the Carboxylic Acid Group:
-
To the purified linker-protein conjugate, add NHS and EDC to activate the terminal carboxylic acid of the linker. A 5-fold molar excess of NHS and EDC over the linker-protein conjugate is a common starting point.
-
Dissolve NHS and EDC in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use.
-
The activation reaction is typically performed in a buffer at pH 6.0 (e.g., MES buffer) and allowed to proceed for 15-30 minutes at room temperature.
-
-
Amine Coupling Reaction:
-
Dissolve the amine-containing molecule in a sulfhydryl-free buffer (e.g., PBS or borate (B1201080) buffer) at a pH of 7.2-8.5.
-
Add the amine-containing molecule to the activated linker-protein conjugate. A molar excess of the amine-containing molecule over the linker-protein conjugate is recommended to drive the reaction to completion.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle stirring.
-
-
Final Purification:
-
Purify the final protein-molecule conjugate from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method based on the properties of the final conjugate.
-
Visualizations
Caption: Experimental workflow for protein labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Thiol-Reactive Labeling using Mal-NH-ethyl-SS-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker designed for the selective conjugation of molecules to thiol-containing biomolecules such as proteins, peptides, and antibodies. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. Its unique structure, incorporating a maleimide (B117702) group, a reducible disulfide bond, and a terminal carboxylic acid, offers a versatile platform for bioconjugation strategies that require controlled release of a payload.
The maleimide group provides high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues, forming a stable thioether bond. The disulfide bond serves as a cleavable linker, which can be reduced in the intracellular environment where there is a high concentration of reducing agents like glutathione (B108866). This allows for the targeted release of a conjugated molecule inside the cell. The terminal carboxylic acid offers a further point of attachment, enabling the conjugation of a wide range of molecules, such as drugs, fluorescent dyes, or biotin, through standard amine-reactive coupling chemistries (e.g., using EDC/NHS).
These application notes provide an overview of the properties of this compound, detailed protocols for its use in thiol-reactive labeling, and representative data on the kinetics and stability of the resulting conjugates.
Chemical Structure and Properties
-
CAS Number: 2128735-24-8
-
Molecular Formula: C₁₂H₁₆N₂O₅S₂
-
Molecular Weight: 332.40 g/mol
-
Key Features:
-
Maleimide Group: Reacts specifically with thiol groups (-SH) at pH 6.5-7.5 to form a stable thioether linkage.
-
Disulfide Bond: Provides a cleavable linkage that can be reduced by agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione.
-
Carboxylic Acid Group: Allows for the conjugation of amine-containing molecules via the formation of a stable amide bond.
-
Data Presentation
While specific kinetic and stability data for this compound is not extensively published, the following tables provide representative quantitative data for the maleimide-thiol reaction and disulfide bond cleavage based on studies of structurally similar linkers. This data is intended to serve as a guideline for experimental design.
Table 1: Representative Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Value/Condition | Notes |
| Optimal pH Range | 6.5 - 7.5 | The reaction rate increases with pH, but specificity for thiols over amines is lost at pH > 7.5. |
| Recommended Molar Ratio (Linker:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling. |
| Reaction Time | 2 hours at Room Temp. or Overnight at 4°C | Reaction kinetics are generally fast, with significant conjugation occurring within the first 30 minutes for small molecules. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh and protect from moisture. |
Table 2: Representative Stability of Maleimide-Thioether and Disulfide Linkages
| Linkage Type | Condition | Half-life (Approximate) | Reference |
| Maleimide-Thioether | Human Plasma at 37°C | ~50% intact after 7 days | [1] |
| Maleimide-Thioether (Hydrolyzed) | Physiological pH | > 2 years | [2] |
| Sterically Hindered Disulfide | Human Plasma at 37°C | ~9 days | [3] |
| Unhindered Disulfide | 1-10 mM Glutathione (intracellular) | Minutes to hours | [] |
Note: The stability of the maleimide-thioether bond can be compromised by a retro-Michael reaction. Hydrolysis of the succinimide (B58015) ring can increase stability.[2] The stability of the disulfide bond is influenced by steric hindrance around the bond.[3]
Experimental Protocols
Protocol 1: Two-Step Labeling of a Thiol-Containing Protein with an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid on this compound with an amine-containing payload, followed by conjugation to a thiol-containing protein.
Materials:
-
This compound
-
Amine-containing payload (e.g., drug, dye)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Activation of this compound and Conjugation to Amine-Payload
-
Dissolve this compound, NHS (or Sulfo-NHS), and your amine-containing payload in anhydrous DMSO or DMF.
-
Add EDC (or DCC) to the solution to initiate the activation of the carboxylic acid. A typical molar ratio is 1:1.2:1.5 (Linker:NHS:EDC).
-
Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
The resulting product is the NHS-ester activated payload-linker conjugate. This can be used immediately or stored under anhydrous conditions at -20°C.
Step 2: Labeling of Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Protein Disulfide Bonds: If the protein's native disulfide bonds need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide-functionalized payload as it contains a free thiol.
-
Conjugation: Add the activated payload-linker conjugate from Step 1 to the protein solution. A 10- to 20-fold molar excess of the conjugate over the protein is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Quenching: Add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM to react with any excess maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the protein conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
Protocol 2: Reductive Cleavage of the Disulfide Linker
This protocol describes the cleavage of the disulfide bond to release the conjugated payload.
Materials:
-
Disulfide-linked protein conjugate
-
Cleavage Buffer: PBS, pH 7.4
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolve the disulfide-linked protein conjugate in Cleavage Buffer.
-
Add the reducing agent to the desired final concentration. For in vitro cleavage, a concentration of 10-50 mM DTT or TCEP is typically used. To mimic intracellular conditions, 1-10 mM glutathione can be used.
-
Incubate the reaction at 37°C. The time required for complete cleavage will depend on the concentration of the reducing agent and the steric hindrance around the disulfide bond. Monitor the cleavage over time (e.g., 1, 2, 4, 8, 24 hours).
-
The released payload can be analyzed by methods such as HPLC, LC-MS, or functional assays.
Visualizations
Caption: Workflow for thiol-labeling and reductive release.
Caption: Experimental workflow for protein conjugation.
Caption: Thiol-maleimide Michael addition reaction.
References
Applications of Mal-NH-ethyl-SS-propionic Acid in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker designed for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker incorporates three key functional components:
-
A maleimide (B117702) group that reacts specifically with thiol (-SH) groups, enabling covalent conjugation to cysteine residues on proteins, such as monoclonal antibodies.
-
A disulfide bond (-S-S-) that is stable in systemic circulation but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher. This redox-responsiveness allows for targeted drug release within the target cells.
-
A terminal carboxylic acid that can be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with amine groups on cytotoxic drugs or other payload molecules, forming a stable amide bond.
This unique combination of features makes this compound an attractive tool for creating drug carriers that offer enhanced stability in the bloodstream and controlled, targeted release of the therapeutic payload, thereby improving the therapeutic index by maximizing efficacy and minimizing off-target toxicity.
Core Principles and Applications
The primary application of this compound is in the construction of redox-responsive drug delivery systems. The disulfide bond within the linker is the key to its functionality, acting as a trigger for drug release. In the extracellular environment and systemic circulation, the disulfide bond remains largely intact. However, upon internalization into target cells, the significantly higher concentration of reducing agents, primarily glutathione (GSH), facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction. This cleavage liberates the conjugated drug from the carrier molecule, allowing it to exert its therapeutic effect.
This targeted release mechanism is particularly advantageous for potent cytotoxic agents used in cancer therapy, as it helps to spare healthy tissues from the drug's effects. The maleimide group provides a well-established and efficient method for site-specific conjugation to antibodies, often by targeting the thiol groups of cysteine residues generated through the reduction of interchain disulfide bonds.
Experimental Data Summary
While specific quantitative data for drug conjugates synthesized with this compound is not extensively available in peer-reviewed literature, the following tables provide representative data based on the performance of structurally similar maleimide-disulfide linkers used in the development of ADCs. These values serve as a general guide for expected outcomes.
| Parameter | Typical Range | Notes |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | A DAR in this range is often optimal for balancing efficacy and maintaining favorable pharmacokinetic properties. Higher DARs can sometimes lead to aggregation and faster clearance. |
| Conjugation Efficiency | > 90% | Refers to the percentage of the maleimide-activated drug-linker that successfully conjugates to the reduced antibody. |
| Plasma Stability (Half-life of intact ADC) | 24 - 144 hours | Stability is influenced by the steric hindrance around the disulfide bond and the specific conjugation site on the antibody. |
| In Vitro Drug Release (in presence of 5 mM GSH) | 50% - 90% release within 4-24 hours | Simulates the intracellular reducing environment to trigger disulfide cleavage and payload release. |
Table 1: Representative Physicochemical and Stability Data for ADCs with Maleimide-Disulfide Linkers
| Cell Line | Antigen Target | Payload | Typical IC50 (ng/mL) |
| SK-BR-3 (Breast Cancer) | HER2 | Auristatin | 10 - 50 |
| NCI-N87 (Gastric Cancer) | HER2 | Maytansinoid | 15 - 60 |
| Ramos (B-cell Lymphoma) | CD22 | PBD Dimer | 0.1 - 5 |
Table 2: Representative In Vitro Cytotoxicity Data for ADCs Employing Redox-Sensitive Disulfide Linkers
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the activation of the carboxylic acid of this compound and its conjugation to an amine-containing cytotoxic drug.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. b. Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Conjugation to Drug: a. In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF. b. Add the activated this compound NHS ester solution to the drug solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base. d. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Purification: a. Upon completion, purify the crude drug-linker conjugate by RP-HPLC to obtain the final product. b. Characterize the purified product by MS and NMR to confirm its identity and purity.
Protocol 2: Conjugation of Drug-Linker to a Monoclonal Antibody
This protocol details the reduction of a monoclonal antibody (mAb) to generate free thiol groups and the subsequent conjugation with the maleimide-activated drug-linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purified Maleimide-activated drug-linker from Protocol 1
-
Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA
-
Size-Exclusion Chromatography (SEC) system (e.g., PD-10 desalting columns)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA. b. Add a 10-20 molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: a. Remove excess TCEP by passing the solution through a desalting column (e.g., PD-10) pre-equilibrated with PBS containing 1 mM EDTA.
-
Conjugation: a. Immediately add the maleimide-activated drug-linker (typically 5-10 molar excess over the antibody) to the purified reduced antibody solution. b. Gently mix and incubate the reaction at 4°C for 4-16 hours or at room temperature for 1-2 hours.
-
Quenching: a. Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purification of ADC: a. Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC (e.g., a new PD-10 column).
-
Characterization: a. Determine the protein concentration of the final ADC solution using a UV-Vis spectrophotometer at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC or LC-MS analysis.
Protocol 3: In Vitro Drug Release Assay
This protocol assesses the release of the conjugated drug from the ADC in a simulated intracellular reducing environment.
Materials:
-
Purified ADC from Protocol 2
-
PBS, pH 7.4
-
Glutathione (GSH)
-
RP-HPLC system with a UV or MS detector
Procedure:
-
Incubate the ADC (e.g., at 1 mg/mL) in PBS, pH 7.4, in the presence and absence of 5 mM GSH at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quench the reaction by adding a maleimide-containing compound (e.g., N-ethylmaleimide) to cap any free thiols.
-
Precipitate the protein by adding an equal volume of acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC to quantify the amount of released drug.
-
Plot the percentage of drug release over time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potency of the ADC on target antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC from Protocol 2
-
Control antibody (unconjugated)
-
Free cytotoxic drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, control antibody, and free drug in complete medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of an ADC using this compound linker.
Caption: Mechanism of redox-responsive drug release from an ADC with a disulfide linker within a target cell.
Application Notes and Protocols for Amine Coupling Reactions with Mal-NH-ethyl-SS-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker essential in bioconjugation and drug delivery. Its unique structure, featuring a maleimide (B117702) group, a terminal carboxylic acid, and a disulfide bond, allows for the sequential and specific conjugation of two different biomolecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the carboxylic acid can be activated to form a stable amide bond with primary amines. The integrated disulfide bond offers the advantage of cleavability under mild reducing conditions, enabling the controlled release of conjugated payloads, a critical feature in the design of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2][3][4]
These application notes provide detailed protocols for the use of this compound in amine coupling reactions, covering both the widely used EDC/NHS and the highly efficient HATU activation methods.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C12H16N2O5S2 |
| Molecular Weight | 332.40 g/mol [3] |
| Purity | ≥95% |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DMF[1] |
| Storage | Store at -20°C, protected from light and moisture.[3] |
Note: this compound and its activated esters are sensitive to moisture. Equilibrate the reagent to room temperature before opening the container to prevent condensation. Prepare solutions immediately before use and discard any unused reconstituted reagent.
Experimental Protocols
Protocol 1: Two-Step Amine Coupling using EDC/NHS Activation
This protocol describes the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a primary amine-containing molecule (e.g., a protein). The resulting maleimide-activated molecule can then be used for subsequent thiol-specific conjugation.
Materials:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Immediately before use, dilute the stock solution in Activation Buffer to the desired final concentration. A 10 to 20-fold molar excess of the linker over the amine-containing protein is recommended as a starting point.
-
Add EDC and NHS (or Sulfo-NHS) to the linker solution. A common molar ratio is Linker:EDC:NHS of 1:1.2:1.2.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.
Step 2: Conjugation to Amine-Containing Protein
-
Dissolve the amine-containing protein (Protein-NH2) in Coupling Buffer at a concentration of 5-10 mg/mL.
-
Add the activated linker solution from Step 1 to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
Step 3: Conjugation to Thiol-Containing Molecule
-
The maleimide-activated protein from Step 2 is now ready for conjugation to a thiol-containing molecule.
-
Dissolve the thiol-containing molecule (Molecule-SH) in Coupling Buffer.
-
Add the thiol-containing molecule to the maleimide-activated protein solution at a 5 to 10-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
The final conjugate can be purified by size-exclusion chromatography or dialysis.
Quantitative Data Example (EDC/NHS Coupling):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Linker:Protein) | 10:1 | 20:1 | 30:1 |
| Reaction Time (Amine Coupling) | 2 hours | 2 hours | 4 hours |
| Result | |||
| Drug-to-Antibody Ratio (DAR) | 3.8 | 6.5 | 7.2 |
| Conjugation Efficiency | ~85% | ~92% | ~90% |
| Final Yield | 75% | 80% | 78% |
Protocol 2: One-Pot Amine Coupling using HATU Activation
This protocol utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the activation of this compound and subsequent amine coupling. Pre-activation of the carboxylic acid is recommended to avoid side reactions with the amine.[5]
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Base (e.g., DIPEA, Triethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add HATU (1.1 equivalents) and the base (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing molecule (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up using standard organic synthesis procedures, such as extraction and chromatography, to isolate the desired conjugate.
Quantitative Data Example (HATU Coupling):
| Parameter | Condition 1 | Condition 2 |
| Solvent | DMF | DMSO |
| Base | DIPEA | Triethylamine |
| Result | ||
| Reaction Yield | >90% | >85% |
| Purity (post-purification) | >98% | >97% |
Visualizations
Caption: Workflow for Two-Step EDC/NHS Amine Coupling.
Caption: Workflow for One-Pot HATU Amine Coupling.
Troubleshooting and Optimization
-
Low Coupling Efficiency:
-
Ensure all reagents are fresh and anhydrous, especially EDC, HATU, and the solvents.
-
Optimize the molar excess of the linker and coupling reagents.
-
Verify the pH of the buffers. The pH for EDC/NHS activation and coupling is critical.
-
Ensure the protein concentration is adequate (typically >2 mg/mL).
-
-
Protein Aggregation:
-
Aggregation can occur due to changes in protein surface charge after conjugation.
-
Optimize the linker-to-protein ratio to control the degree of modification.
-
Include solubility-enhancing agents in the buffers.
-
Perform the reaction at a lower temperature (4°C).
-
-
Maleimide Hydrolysis:
-
The maleimide group is susceptible to hydrolysis at pH > 7.5.[6] Maintain the pH of the coupling buffer for the thiol reaction between 6.5 and 7.5.
-
Use the maleimide-activated intermediate as soon as possible after its preparation.
-
By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize this compound for their bioconjugation needs, paving the way for the development of novel therapeutics and research tools.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Mal-NH-ethyl-SS-propionic acid in Cross-linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. The choice of the cross-linking reagent is critical for the success of an XL-MS experiment. Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable cross-linker designed for targeted conjugation of proteins and subsequent analysis by mass spectrometry.
This reagent features three key components:
-
A maleimide (B117702) group that specifically reacts with sulfhydryl groups (-SH) on cysteine residues.
-
A carboxylic acid group that can be activated to react with primary amines (-NH2) on lysine (B10760008) residues or the N-terminus of a protein.
-
A central disulfide bond that allows for cleavage of the cross-linker under reducing conditions, simplifying data analysis and aiding in the identification of cross-linked peptides.
The heterobifunctional nature of this compound allows for controlled, two-step cross-linking, minimizing the formation of unwanted homodimers.[1] The cleavable disulfide bond facilitates the identification of cross-linked peptides by releasing the individual peptides upon reduction, which can then be identified by tandem mass spectrometry.[2]
These application notes provide a comprehensive guide to using this compound in XL-MS workflows, including detailed protocols, quantitative data, and visualizations to aid in experimental design and data interpretation.
Physicochemical Properties and Mass Modifications
A clear understanding of the physicochemical properties and the mass shifts introduced by the cross-linker is essential for accurate data analysis. The following tables summarize this information for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆N₂O₅S₂ | [3] |
| Molecular Weight | 332.40 Da | [3] |
| Spacer Arm Length | ~11.8 Å (calculated) | |
| Reactive Towards | Primary amines (after activation), Thiols | [3] |
| Cleavability | Reducible (Disulfide bond) | [3] |
| Modification Type | Mass Addition (Monoisotopic) | Description |
| Intact Cross-link (Thiol-Amide) | 313.0449 Da | Mass added when the maleimide reacts with a cysteine and the activated carboxylic acid reacts with a lysine or N-terminus. |
| Hydrolyzed Carboxylic Acid End | 331.0558 Da | Mass added to a cysteine residue when the maleimide end has reacted, and the carboxylic acid end is hydrolyzed. |
| Hydrolyzed Maleimide End | 331.0558 Da | Mass added to a lysine or N-terminus residue when the activated carboxylic acid end has reacted, and the maleimide end is hydrolyzed. |
| Modification on Cysteine after Reduction (DTT) | 145.0198 Da | The portion of the cross-linker remaining on the cysteine-containing peptide after cleavage of the disulfide bond with a reducing agent like DTT. |
| Modification on Lysine/N-terminus after Reduction (DTT) | 188.0252 Da | The portion of the cross-linker remaining on the lysine or N-terminus-containing peptide after cleavage of the disulfide bond with a reducing agent like DTT. |
Experimental Protocols
The following protocols provide a general framework for using this compound in cross-linking experiments. Optimal conditions, such as protein concentration and cross-linker molar excess, should be empirically determined for each specific system.
Protocol 1: Two-Step Sequential Cross-Linking of Two Proteins
This protocol is ideal for conjugating two different proteins, one containing accessible primary amines (Protein A) and the other containing an accessible cysteine (Protein B).
Reagents and Buffers:
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer (Amine Reaction): 20 mM HEPES or PBS, pH 7.2-8.0
-
Conjugation Buffer (Thiol Reaction): 20 mM HEPES or PBS, pH 6.5-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Buffer: Conjugation buffer containing 10-20 mM DTT or TCEP
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein A (with primary amines)
-
Protein B (with a free cysteine)
-
Desalting columns
Procedure:
Step 1: Activation of Protein A with the Cross-linker
-
Dissolve Protein A in Conjugation Buffer (Amine Reaction) to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in a small amount of anhydrous DMSO or DMF and then dilute into Activation Buffer. A 10-50 fold molar excess of the cross-linker, EDC, and Sulfo-NHS over Protein A is a good starting point.[4][5]
-
Add the activated cross-linker solution to the Protein A solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Remove the excess, unreacted cross-linker and by-products using a desalting column equilibrated with Conjugation Buffer (Thiol Reaction). The product is Maleimide-Activated Protein A.
Step 2: Conjugation of Maleimide-Activated Protein A to Protein B
-
Dissolve Protein B in Conjugation Buffer (Thiol Reaction) to a final concentration of 1-5 mg/mL.
-
Mix the Maleimide-Activated Protein A with Protein B. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, and 10 mM cysteine or β-mercaptoethanol to react with any remaining maleimide groups. Incubate for 15-30 minutes.
Step 3: Sample Preparation for Mass Spectrometry
-
The cross-linked protein mixture can be visualized by SDS-PAGE to confirm conjugation.
-
For mass spectrometry analysis, the protein mixture is typically denatured, reduced (optional at this stage if cleaving the cross-linker), alkylated, and digested with a protease (e.g., trypsin).
-
Enrichment for cross-linked peptides using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography is recommended to increase the number of identified cross-links.
-
Analyze the peptide mixture by LC-MS/MS.
Protocol 2: Intramolecular Cross-Linking or Cross-Linking of a Homodimer
This protocol is suitable for studying the topology of a single protein or a homodimeric complex containing both primary amines and cysteines.
Procedure:
-
Dissolve the protein of interest in a conjugation buffer with a pH of 7.0-7.5, which is a compromise for both the amine and thiol reactions.[4]
-
Activate the carboxylic acid of this compound with EDC and Sulfo-NHS as described in Protocol 1, Step 1.
-
Add the activated cross-linker to the protein solution. A 10-50 fold molar excess is a recommended starting point.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction with 50 mM Tris-HCl, pH 8.0, and 10 mM cysteine.
-
Proceed with sample preparation for mass spectrometry as described in Protocol 1, Step 3.
Visualizing the Workflow and Application
Diagrams are provided to illustrate the experimental workflow and a potential application in studying signaling pathways.
Caption: Two-step cross-linking workflow using this compound.
Caption: Application in studying a kinase-substrate interaction.
Mass Spectrometry Data Analysis
The identification of peptides cross-linked with this compound requires specialized data analysis software that can handle cleavable cross-linkers. The software should be configured with the specific mass modifications detailed in the table above.
During MS/MS analysis, the disulfide bond can be cleaved in the gas phase (CID/HCD) or after a reduction step. In a typical workflow, the sample is analyzed both with and without reduction.
-
Non-reduced analysis: The intact cross-linked peptides are fragmented. The resulting spectra will be complex, containing fragment ions from both peptide chains.
-
Reduced analysis: The disulfide bond is cleaved prior to MS analysis. This results in two separate peptides, each with a portion of the cross-linker attached. These modified single peptides are easier to identify using standard search algorithms.
A characteristic fragmentation pattern for disulfide-containing cross-linkers under certain MS conditions is the appearance of a doublet in the mass spectrum, arising from the asymmetric fragmentation of the disulfide bond.[2] For this compound, specific fragmentation patterns should be determined empirically, but the cleavage of the disulfide bond is the primary feature to be exploited in data analysis.
Specialized software such as MeroX, pLink, or XlinkX can be used to search the MS data for cross-linked peptides. The search parameters must be set to include the mass of the cross-linker and the potential modifications on cysteine and lysine residues.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cross-linking efficiency | - Inefficient activation of carboxylic acid- Hydrolysis of the cross-linker- Suboptimal pH- Inaccessible reactive residues on proteins | - Use fresh EDC/Sulfo-NHS solutions.- Perform reactions promptly after dissolving the cross-linker.- Optimize the pH for each reaction step.- Ensure the protein concentrations are adequate.- Increase the molar excess of the cross-linker. |
| Formation of aggregates | - High protein concentration- Excessive cross-linking | - Reduce the protein concentration.- Decrease the molar excess of the cross-linker or the reaction time. |
| No or few cross-links identified | - Low abundance of cross-linked peptides- Inefficient fragmentation in MS/MS- Incorrect data analysis parameters | - Incorporate an enrichment step for cross-linked peptides.- Optimize MS/MS fragmentation energy.- Double-check the mass modifications and cross-linker settings in the search software.- Analyze the sample after reduction to identify the constituent peptides of the cross-link. |
| Maleimide-thiol adduct instability | The succinimide (B58015) thioether can undergo retro-Michael reaction.[6] | - Be aware of this potential instability, especially in reducing environments. The stability is generally sufficient for most XL-MS workflows, but prolonged incubation under certain conditions might lead to some reversal. |
References
- 1. benchchem.com [benchchem.com]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. This compound, 2128735-24-8 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Using Cleavable Linkers in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the effective use of cleavable linkers in bioconjugation. These linkers are critical components in the design of targeted therapeutics, such as antibody-drug conjugates (ADCs), enabling the controlled release of potent payloads at the site of action. This document outlines the primary types of cleavable linkers, their mechanisms of action, and step-by-step protocols for their application and evaluation.
Introduction to Cleavable Linkers in Bioconjugation
Cleavable linkers are designed to be stable in systemic circulation and to release their cargo in response to specific triggers within the target environment, such as altered pH, a reducing environment, or the presence of specific enzymes.[1][2][3] This controlled release mechanism is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity.[4][5] The vast majority of ADCs in clinical development utilize cleavable linkers to ensure the delivery of unmodified, diffusible payloads to cancer cells.[6] The choice of linker is a critical decision in the design of an ADC, directly influencing its safety and effectiveness.[4]
The ideal properties of a cleavable linker include:
-
High stability in circulation: Prevents premature drug release that could lead to systemic toxicity.[6]
-
Efficient cleavage at the target site: Ensures rapid and complete release of the payload within the tumor microenvironment or inside target cells.
-
Good aqueous solubility: Facilitates the bioconjugation process and prevents aggregation of the final conjugate.
-
Minimal immunogenicity: The linker itself should not elicit an immune response.
Types of Cleavable Linkers and Their Mechanisms
Cleavable linkers are broadly categorized based on their cleavage mechanism: chemically cleavable and enzymatically cleavable.[1]
Chemically Cleavable Linkers
These linkers exploit the unique chemical environment of tumors or intracellular compartments.
Acid-cleavable linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4][7][] Hydrazone linkers are a prominent example of this class.[7] However, concerns have been raised about their stability in circulation, as some hydrolysis can occur in plasma, leading to premature drug release.[4][9]
Mechanism of Acid-Cleavable Linker Cleavage.
Disulfide linkers take advantage of the higher concentration of reducing agents, particularly glutathione (B108866) (GSH), within the cytoplasm of cells (1-10 mM) compared to the extracellular environment (~5 µM in blood).[][] This differential in reducing potential allows for selective cleavage of the disulfide bond and release of the payload inside the target cell.[][] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[7]
Mechanism of Disulfide Linker Cleavage.
Enzymatically Cleavable Linkers
These linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within tumor cells.[12]
Peptide linkers are cleaved by specific proteases, such as cathepsin B, which is often upregulated in the lysosomes of cancer cells.[1][13] The most common peptide linker is the valine-citrulline (Val-Cit) dipeptide.[14][15] Upon cleavage of the peptide bond, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often employed to ensure the release of the unmodified payload.[16][17]
Mechanism of Peptide Linker Cleavage.
These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is also found to be overexpressed in some tumor microenvironments.[1] This approach offers another layer of specificity for targeted drug delivery.
Quantitative Data on Cleavable Linkers
The selection of a cleavable linker is a data-driven process. The following tables summarize key quantitative data for different cleavable linkers to aid in their comparison and selection.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Specific Linker | Stability Metric | Species | Reference |
| Hydrazone | Acyl Hydrazone | >90% intact after 24h at pH 7.4 | Human | [18] |
| Disulfide | Hindered Disulfide | >50% intact after 7 days | Mouse | [19] |
| Peptide | Val-Cit | <1% release after 6 days | Human | [9] |
| Peptide | Val-Cit | 2.5% release after 6 days | Rat | [9] |
Table 2: Cleavage Rates of Cleavable Linkers
| Linker Type | Specific Linker | Cleavage Condition | Cleavage Rate/Half-life | Reference |
| Hydrazone | Acyl Hydrazone | pH 5.0 | t1/2 = 2.4 minutes | [18] |
| Hydrazone | Hydrazone | pH 4.5 | 97% release after 24 hours | [18] |
| Peptide | Val-Cit | Cathepsin B | t1/2 ≈ 240 minutes | [20] |
| Peptide | Phe-Lys | Cathepsin B | t1/2 ≈ 8 minutes | [20] |
| Peptide | Val-Ala | Cathepsin B | ~50% of Val-Cit cleavage rate | [20] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for bioconjugate development.
Protocol for Bioconjugation to an Antibody
This protocol describes a general method for conjugating a linker-payload to an antibody via cysteine residues.
General Workflow for ADC Preparation.
Materials:
-
Antibody solution (e.g., 10 mg/mL in PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated linker-payload
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Buffers (e.g., PBS, Borate buffer)
-
Desalting columns
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Partial Reduction of the Antibody:
-
To the antibody solution, add a reducing agent (e.g., TCEP) to achieve a molar ratio that yields the desired number of free thiols (typically for a drug-to-antibody ratio, DAR, of 4).
-
Incubate at 37°C for 1-2 hours.[21]
-
-
Purification:
-
Remove the excess reducing agent using a desalting column equilibrated with a suitable buffer (e.g., PBS with 1 mM DTPA).[21]
-
-
Conjugation:
-
Add the maleimide-activated linker-payload to the reduced antibody at a slight molar excess.
-
Incubate on ice or at room temperature for 1-2 hours.[21]
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetyl cysteine) in molar excess to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and quenching reagent using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC in plasma by measuring the amount of intact ADC or released payload over time.[4][22]
Materials:
-
Purified ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA)
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 144 hours), take aliquots of the plasma samples.[9]
-
Stop the reaction by freezing the samples at -80°C.
-
Analyze the samples to determine the amount of intact ADC or released payload.
-
To measure intact ADC: Use ELISA to measure the concentration of antibody with conjugated drug. A decrease in this concentration over time indicates linker cleavage.[22]
-
To measure released payload: Use LC-MS to quantify the amount of free payload in the plasma. An increase in free payload over time indicates linker instability.[9][22]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.[23][24][25]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Treat the cells with the different concentrations. Include untreated cells as a control.[26]
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[26]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[26]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.[23]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.[26]
-
In Vitro Bystander Effect Assay
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[27][28][29]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[27]
-
Complete cell culture medium
-
96-well plates
-
ADC
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Co-culture Seeding:
-
ADC Treatment:
-
Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.[26]
-
-
Incubation:
-
Incubate for 72-120 hours.[26]
-
-
Data Acquisition:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.[26]
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.
-
A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[26]
-
Conclusion
The selection and proper implementation of cleavable linkers are paramount to the development of successful and safe bioconjugates. A thorough understanding of the different cleavage mechanisms, coupled with robust in vitro and in vivo characterization, is essential for optimizing the therapeutic window of these promising targeted therapies. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance their work in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 13. Peptide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 14. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. benchchem.com [benchchem.com]
- 19. Disulfide cleavable linkers in antibody-drug conjugates for targeted cancer therapy | Poster Board #893 - American Chemical Society [acs.digitellinc.com]
- 20. benchchem.com [benchchem.com]
- 21. broadpharm.com [broadpharm.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 29. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Surface Modification of Biomolecules using Mal-NH-ethyl-SS-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker designed for the surface modification of biomolecules.[1][2] Its structure incorporates three key functional groups: a maleimide (B117702), a disulfide bond, and a carboxylic acid.[1] This combination allows for the sequential and specific conjugation of two different biomolecules, making it a valuable tool in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs).[3][4]
The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[5][6] The carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues. The central disulfide bond provides a cleavable linkage, which can be selectively broken under reducing conditions, such as those found within the intracellular environment, which has a high concentration of glutathione (B108866).[7][8] This controlled cleavage is a critical feature for the release of therapeutic payloads at the target site, enhancing efficacy while minimizing systemic toxicity.[4]
These application notes provide an overview of the use of this compound in biomolecule modification, including quantitative data from related studies, detailed experimental protocols, and visual workflows to guide researchers in their experimental design.
Data Presentation
Disclaimer: The following data is derived from studies using maleimide and disulfide linkers with similar reactive groups but not specifically this compound. Actual results may vary depending on the specific biomolecules and experimental conditions.
Table 1: Influence of Reaction Conditions on Maleimide-Thiol Conjugation Efficiency
| Molar Ratio (Maleimide:Thiol) | Biomolecule | Conjugation Efficiency (%) | Reaction Conditions | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4 | 30 min, Room Temp, 10 mM HEPES, pH 7.0 | [6][9] |
| 5:1 | 11A4 nanobody | 58 ± 12 | 2 hours, Room Temp, PBS, pH 7.4 | [6][9] |
| 10:1 - 20:1 | General Proteins | Starting recommendation | Room Temp or 4°C | [10] |
Table 2: Stability of Maleimide-Thiol Adducts
| Conjugate | Condition | Half-life | Observation | Reference |
| Succinimide thioether | Physiological pH | Generally stable | Can undergo retro-Michael reaction and thiol exchange | [5][11][12] |
| Thiazine (B8601807) linker (from N-terminal cysteine) | Physiological pH | Markedly slower degradation than thioether | Over 20 times less susceptible to glutathione adduct formation | [13] |
Table 3: Kinetics of Disulfide Bond Cleavage by Glutathione (GSH)
| Disulfide-containing Molecule | GSH Concentration | Half-life | Observation | Reference |
| Somatostatin (peptide hormone) | Physiological | Rapid cleavage and reformation | Intramolecular re-formation is faster than further reduction | [14] |
| D20HssCh conjugate | 5 mM | ~50% cleavage after 3 hours | Demonstrates cleavage in cytosol-like reducing conditions | [15] |
| General Disulfide Bonds | 8-45 min | Varies based on steric hindrance and local environment | [12] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of Two Proteins (Protein A and Protein B) using this compound
This protocol describes the conjugation of a thiol-containing protein (Protein A) to an amine-containing protein (Protein B).
Materials:
-
Protein A (with at least one free sulfhydryl group)
-
Protein B (with accessible primary amine groups)
-
This compound
-
N-hydroxysuccinimide (NHS) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching reagent (e.g., Tris-HCl)
-
Purification column (e.g., size-exclusion chromatography)
Step 1: Activation of this compound with NHS
-
Dissolve this compound and NHS in anhydrous DMF or DMSO at a 1:1.2 molar ratio.
-
Add DCC (1.2 molar equivalents to the crosslinker).
-
Incubate the reaction for 1-2 hours at room temperature to form the NHS ester.
Step 2: Reaction of Activated Crosslinker with Protein B (Amine-containing)
-
Dissolve Protein B in degassed PBS (pH 7.2-7.5) to a concentration of 1-10 mg/mL.
-
Add the activated this compound-NHS ester solution to the Protein B solution. A 10-20 fold molar excess of the crosslinker to the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove the excess, unreacted crosslinker by dialysis or size-exclusion chromatography against PBS.
Step 3: Preparation of Protein A (Thiol-containing)
-
If Protein A contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in degassed PBS.
-
Add a 10-50 fold molar excess of a reducing agent like TCEP-HCl. Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent by dialysis or using a desalting column.
Step 4: Conjugation of Maleimide-functionalized Protein B to Thiol-containing Protein A
-
Combine the maleimide-activated Protein B with the thiol-containing Protein A in a reaction vessel.
-
Ensure the pH of the reaction mixture is maintained between 6.5 and 7.5 for optimal maleimide-thiol conjugation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
Step 5: Purification and Characterization of the Conjugate
-
Purify the final conjugate (Protein B-SS-Protein A) from unreacted proteins and byproducts using size-exclusion chromatography or affinity chromatography.
-
Characterize the conjugate using SDS-PAGE (under non-reducing and reducing conditions), mass spectrometry, and HPLC to confirm conjugation and determine the conjugation efficiency.
Protocol 2: Characterization of the Conjugate
1. SDS-PAGE Analysis:
-
Run samples of the final conjugate under both non-reducing and reducing conditions (with DTT or β-mercaptoethanol in the loading buffer).
-
Under non-reducing conditions, a higher molecular weight band corresponding to the conjugate should be observed.
-
Under reducing conditions, the disulfide bond in the linker will be cleaved, and the bands corresponding to the individual proteins should reappear.
2. Mass Spectrometry (MS):
-
Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate.[16] This will confirm the successful conjugation of the two proteins.
-
For more detailed analysis, peptide mapping using LC-MS/MS can identify the specific cysteine and lysine residues involved in the conjugation.[17]
3. High-Performance Liquid Chromatography (HPLC):
-
Size-exclusion HPLC (SEC-HPLC) can be used to separate the conjugate from the individual proteins and any aggregates.
-
Reversed-phase HPLC (RP-HPLC) can also be used to assess the purity of the conjugate.
Protocol 3: Controlled Cleavage of the Disulfide Linker
-
Dissolve the purified conjugate in a suitable buffer.
-
Add a reducing agent such as Dithiothreitol (DTT) or Glutathione (GSH) to a final concentration of 1-10 mM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the cleavage of the conjugate into its constituent proteins by SDS-PAGE or HPLC.
Visualizations
Caption: Workflow for conjugating two proteins using this compound.
Caption: Mechanism of action for an ADC with a disulfide linker.
Caption: Functional groups and reactions of the crosslinker.
References
- 1. This compound | CAS: 2128735-24-8 | AxisPharm [axispharm.com]
- 2. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]
- 3. scribd.com [scribd.com]
- 4. Antibody-drug conjugates in cancer therapy: applications and future advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. -S-S- Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics and Equilibria of the Thiol/Disulfide Exchange Reactions of Somatostatin with Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Mal-NH-ethyl-SS-propionic acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker pivotal in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This linker is engineered with three key functional groups: a maleimide (B117702) group, a disulfide bond, and a terminal carboxylic acid. This design allows for the sequential and specific conjugation of two different molecules, typically a targeting protein such as a monoclonal antibody and a therapeutic payload.
The maleimide group provides high reactivity and specificity towards thiol groups (sulfhydryls), commonly found in the cysteine residues of proteins. The disulfide bond serves as a cleavable element, designed to be stable in the bloodstream but susceptible to cleavage in the reducing intracellular environment of target cells. This selective cleavage is often mediated by the high concentration of glutathione (B108866) in the cytoplasm.[][][3] Finally, the carboxylic acid group can be activated to react with primary amines, enabling the attachment of a drug or other molecule.[4]
These application notes provide a comprehensive experimental workflow for utilizing this compound in the synthesis of ADCs, including detailed protocols, data presentation, and visualizations of the underlying mechanisms.
Experimental Workflow Overview
The general workflow for creating an antibody-drug conjugate using this compound involves a two-step conjugation process. This sequential approach ensures specificity and minimizes the formation of unwanted byproducts. The process begins with the activation of the carboxylic acid on the linker and its reaction with the drug, followed by the conjugation of the maleimide end of the drug-linker complex to the antibody.
Caption: High-level experimental workflow for ADC synthesis.
Data Presentation
The successful synthesis and characterization of an ADC require rigorous quantitative analysis. The following tables summarize key data points that should be collected and analyzed throughout the experimental workflow.
Table 1: Drug-to-Antibody Ratio (DAR) Characterization
| Analytical Method | Principle | Information Provided | Typical DAR Range for Disulfide Linkers |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody and a specific wavelength for the drug) to calculate concentrations. | Average DAR of the bulk ADC sample. | 2 - 4[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. | Distribution of different DAR species (e.g., DAR0, DAR2, DAR4). | Provides relative abundance of each species. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and determines their mass, allowing for precise identification of different DAR species. | Accurate mass of each DAR species, confirming conjugation and providing a precise average DAR.[6] | Can confirm integer DAR values. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the antibody after reduction, allowing for quantification of drug loading on each chain. | Site-specific drug conjugation information and average DAR.[7] | N/A |
Table 2: In Vitro Stability and Cleavage Efficiency
| Assay | Experimental Conditions | Key Parameters Measured | Typical Results for Disulfide Linkers |
| Plasma Stability Assay | ADC incubated in human or animal plasma at 37°C for a set time course (e.g., up to 144 hours).[8][9] | Percentage of intact ADC over time, rate of drug deconjugation. | Half-life can vary significantly based on steric hindrance around the disulfide bond.[3] |
| Intracellular Cleavage Assay | ADC incubated with target cells, followed by lysis and analysis of the payload. | Percentage of cleaved linker and released payload. | Efficient cleavage in the presence of intracellular reducing agents like glutathione.[] |
| Glutathione (GSH) Cleavage Assay | ADC incubated with varying concentrations of GSH to mimic the intracellular reducing environment. | Rate and extent of disulfide bond cleavage. | Cleavage rate is dependent on GSH concentration and steric hindrance of the linker.[] |
Detailed Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Drug
This protocol describes the activation of the carboxylic acid group of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a drug containing a primary amine.
Materials:
-
This compound
-
Amine-containing drug/payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine)
-
Reverse-phase HPLC system for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-containing drug in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM.
-
-
Activation of the Linker:
-
In a reaction vial, add the this compound solution.
-
Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Drug:
-
Add the activated linker solution to the solution of the amine-containing drug. A 2 to 5-fold molar excess of the activated linker over the drug is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.
-
Purify the resulting maleimide-functionalized drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C under dessicated conditions.
-
Protocol 2: Reduction of Antibody and Conjugation with Maleimide-Functionalized Drug-Linker
This protocol details the partial reduction of an antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation with the maleimide-activated drug-linker prepared in Protocol 1.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug-linker
-
Reduction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Quenching solution: N-acetylcysteine or cysteine
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reduction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 5 to 10-fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at 37°C.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the reducing agent from reacting with the maleimide group of the drug-linker.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized drug-linker in a small amount of an organic solvent like DMSO and then dilute it in Conjugation Buffer.
-
Add a 1.5 to 5-fold molar excess of the maleimide-functionalized drug-linker over the available thiol groups on the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine or cysteine to react with any unreacted maleimide groups.
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug-linker and other small molecules.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer and stored at 4°C or -80°C.
-
Signaling Pathway and Mechanism of Action
The therapeutic efficacy of an ADC synthesized with a cleavable disulfide linker relies on a series of events that culminate in the targeted release of the cytotoxic payload within the cancer cell.
Caption: Mechanism of action of a disulfide-linked ADC.
This targeted delivery mechanism enhances the therapeutic window of the cytotoxic drug by maximizing its concentration at the site of action while minimizing systemic exposure and associated off-target toxicities.[] The judicious design of the linker, including the incorporation of the cleavable disulfide bond, is therefore a critical determinant of the overall success of the antibody-drug conjugate.
References
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. This compound, 2128735-24-8 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholars.csus.edu]
- 7. agilent.com [agilent.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Mal-NH-ethyl-SS-propionic acid
Here is the Technical Support Center for optimizing reaction conditions for Mal-NH-ethyl-SS-propionic acid.
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound for bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the maleimide (B117702) group with a thiol?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] This range offers a balance between reaction rate and specificity. Below pH 6.5, the reaction slows as the thiol is less likely to be in its reactive thiolate form.[3] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react with primary amines (e.g., lysine (B10760008) residues), reducing the selectivity of the conjugation.[1][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3]
Q2: How can I prevent hydrolysis of the maleimide group?
Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5.[1][4] To minimize this, it is crucial to prepare aqueous solutions of the maleimide-activated molecule immediately before use and avoid prolonged storage in aqueous buffers.[1] If storage is necessary, use a dry, water-miscible solvent like DMSO or DMF.[2][5] Performing the conjugation reaction within the recommended pH range of 6.5-7.5 is also critical.[1][2]
Q3: What are the best conditions for activating the propionic acid group?
The propionic acid (carboxyl) group is typically activated using a two-step procedure with EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.[6][7]
-
Activation Step: The activation of the carboxyl group with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0, using a non-amine, non-carboxylate buffer like MES.[7][8]
-
Coupling Step: The subsequent reaction of the stable NHS-ester with a primary amine is favored at a pH of 7.2-8.5.[7] A two-step protocol involving a pH adjustment between these steps is highly recommended to prevent unwanted polymerization.[6]
Q4: My final conjugate yield is low. What are the common causes?
Low conjugate yield can result from several factors:[9]
-
Maleimide Inactivity: The maleimide group may have been hydrolyzed due to improper pH or storage.[1]
-
Thiol Oxidation: The sulfhydryl groups on your target molecule may have oxidized to form disulfide bonds, rendering them unreactive. This can be prevented by using a non-thiol reducing agent like TCEP or by degassing buffers.[3][5]
-
Inefficient Carboxyl Activation: The EDC or NHS reagents may have hydrolyzed. These reagents should be stored desiccated and dissolved immediately before use.[8]
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) will compete with the target molecules.[9]
-
Suboptimal Stoichiometry: The molar ratio of the crosslinker to your molecules may need optimization.[3][10]
Q5: How can I confirm the cleavage of the disulfide (-SS-) bond?
The disulfide bond in the linker is designed to be cleaved in a reducing environment, such as inside a cell where the concentration of glutathione (B108866) (GSH) is high.[11][][13] To confirm cleavage in a laboratory setting, you can incubate the conjugate with a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine). The cleavage can then be analyzed by techniques such as HPLC, mass spectrometry, or SDS-PAGE (under non-reducing vs. reducing conditions), which will show a change in molecular weight or retention time upon cleavage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Maleimide-Thiol Conjugation Efficiency | Maleimide Hydrolysis | Maintain reaction pH between 6.5-7.5.[1][3] Prepare maleimide solutions fresh in anhydrous DMSO/DMF and add to the aqueous reaction buffer immediately.[5] |
| Thiol Oxidation | Pre-treat the thiol-containing molecule with a 2-10 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes.[3] Degas buffers to remove oxygen.[3] | |
| Suboptimal Stoichiometry | Optimize the molar ratio of the maleimide to the thiol. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[3][5] | |
| Low Carboxyl-Amine Conjugation Efficiency | Hydrolysis of EDC/NHS | Store EDC and NHS desiccated at -20°C.[8] Equilibrate to room temperature before opening vials and prepare solutions immediately before use.[8] |
| Suboptimal pH | Use a two-step pH protocol. Activate the carboxyl group at pH 4.5-6.0 (MES buffer), then raise the pH to 7.2-8.0 for coupling to the amine.[7] | |
| Competing Nucleophiles in Buffer | Ensure buffers for the activation step are free of amines (e.g., Tris) and carboxylates. Use buffers like MES for activation and PBS for coupling.[8] | |
| Precipitate Forms During Reaction | High Protein Concentration | Work with lower protein concentrations to reduce the risk of aggregation.[9] |
| Inappropriate Buffer Conditions | Ensure the buffer pH and composition are optimal for the stability of all molecules involved in the reaction.[9] | |
| Low Solubility of Crosslinker | Dissolve the crosslinker in a minimal amount of organic solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. Keep the final solvent concentration below 10%.[14] | |
| Product Instability | Premature Disulfide Cleavage | Avoid exposure to reducing agents (e.g., DTT, TCEP, beta-mercaptoethanol) during purification and storage. |
| Retro-Michael Reaction | While the thiosuccinimide bond is generally stable, instability can occur. Ensure pH is not excessively high during the reaction and purification steps. |
Data Presentation: Recommended Reaction Parameters
Table 1: pH Optimization for Sequential Conjugation Steps
| Reaction Step | Functional Groups Involved | Optimal pH Range | Recommended Buffer(s) | Key Considerations |
| Step 1: Carboxyl Activation | Propionic Acid + EDC/NHS | 4.5 - 6.0[7] | 50 mM MES[8] | Avoid amine and carboxylate buffers. EDC/NHS are prone to hydrolysis. |
| Step 2: Amine Coupling | NHS-ester + Primary Amine | 7.2 - 8.5[6] | Phosphate-Buffered Saline (PBS) | Reaction is faster at higher pH, but NHS-ester hydrolysis also increases. |
| Step 3: Thiol Coupling | Maleimide + Sulfhydryl (Thiol) | 6.5 - 7.5[1][2][3] | PBS, HEPES | Balances reaction speed with maleimide stability and selectivity for thiols.[1] |
Table 2: Recommended Stoichiometric Ratios for Conjugation
| Reaction | Reagent Molar Excess (over target) | Typical Reaction Time | Temperature |
| EDC/NHS Activation | EDC: 2-10 foldNHS: 2-5 fold | 15-30 minutes[6] | Room Temperature |
| Maleimide-Protein Labeling | 10-20 fold[3][5] | 2 hours to Overnight | Room Temp or 4°C[3] |
| Maleimide-Peptide/Small Molecule | 2-5 fold[15] | 30-120 minutes[15] | Room Temperature |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Molecule to an Amine-Molecule
This protocol describes activating the propionic acid of this compound, reacting it with an amine-containing molecule (Molecule A-NH₂), and then conjugating the resulting product to a thiol-containing molecule (Molecule B-SH).
Materials:
-
This compound
-
Molecule A-NH₂ (e.g., a protein with accessible lysines)
-
Molecule B-SH (e.g., a cysteine-containing peptide)
-
Activation Buffer: 50 mM MES, 0.5 mM EDTA, pH 6.0
-
Coupling Buffer: 100 mM PBS, 0.5 mM EDTA, pH 7.2
-
EDC and Sulfo-NHS
-
TCEP (optional, for reducing thiols)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Part A: Activation of Crosslinker and Conjugation to Molecule A-NH₂
-
Prepare Crosslinker: Immediately before use, dissolve this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Activate Carboxyl Group:
-
Dissolve the crosslinker in Activation Buffer.
-
Prepare fresh 100 mM EDC and 100 mM Sulfo-NHS solutions in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the crosslinker solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugate to Molecule A-NH₂:
-
Dissolve Molecule A-NH₂ in Coupling Buffer.
-
Immediately add the activated crosslinker solution to the Molecule A-NH₂ solution. Use a 10-20 fold molar excess of the activated crosslinker over Molecule A-NH₂.
-
Incubate for 2 hours at room temperature.
-
-
Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with Coupling Buffer. The product is now Maleimide-activated Molecule A.
Part B: Conjugation to Molecule B-SH 5. Prepare Molecule B-SH (Optional Reduction): If Molecule B-SH contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP in Coupling Buffer for 30 minutes. TCEP does not need to be removed before the next step.[3] 6. Final Conjugation:
- Immediately combine the purified Maleimide-activated Molecule A with Molecule B-SH. Use a 1.5 to 5-fold molar excess of Molecule B-SH.
- Incubate for 2 hours at room temperature or overnight at 4°C.
- Quench Reaction: Add a quenching reagent like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM to cap any unreacted maleimide groups.[14] Incubate for 30 minutes.
- Final Purification: Purify the final conjugate (A-SS-B) using size-exclusion chromatography (SEC) or another appropriate method to remove unreacted molecules and quenching reagent.
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Improving the Efficiency of Maleimide-Thiol Ligation
Welcome to the technical support center for maleimide-thiol ligation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]
-
Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).[2]
-
Above pH 7.5: The selectivity for thiols decreases as the reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive.[1][2] Additionally, the maleimide (B117702) group itself becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols.[1][2]
Q2: My conjugation efficiency is low. What are the potential causes and how can I troubleshoot this?
Low conjugation efficiency can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] This hydrolysis opens the ring to form a non-reactive maleamic acid.[1] It is crucial to prepare aqueous solutions of maleimide reagents immediately before use and to store stock solutions in a dry, water-miscible solvent like DMSO or DMF.[1][4]
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.[5] A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[2][5] However, the optimal ratio can vary and should be determined empirically for your specific application.[3]
-
Inactive Thiol Groups: Thiol groups on proteins and peptides can form disulfide bonds, which are unreactive with maleimides.[6] A reduction step is necessary to cleave these bonds and generate free thiols.
-
Suboptimal Reaction Conditions: Ensure the pH, temperature, and reaction time are optimized for your specific molecules.
Q3: How do I handle disulfide bonds in my protein before conjugation?
If your protein of interest has cysteine residues involved in disulfide bonds, these must be reduced to free sulfhydryl groups for the reaction to occur.[2]
-
TCEP (Tris(2-carboxyethyl)phosphine): This is the recommended reducing agent because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[2][3] A 10- to 100-fold molar excess of TCEP is typically used.[2]
-
DTT (Dithiothreitol): If DTT is used, it must be completely removed after reduction and before the addition of the maleimide, as its thiol groups will compete in the reaction.[2] Removal can be achieved by methods such as dialysis or desalting columns.[2]
Q4: What are the common side reactions in maleimide-thiol ligation and how can they be minimized?
Besides the desired thiol addition, several side reactions can occur:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.[1][2] To minimize this, maintain the reaction pH between 6.5 and 7.5.[5]
-
Maleimide Hydrolysis: As mentioned, the maleimide ring can open upon hydrolysis, especially at alkaline pH.[1] Perform the reaction within the optimal pH range and use freshly prepared maleimide solutions.
-
Thiazine (B8601807) Rearrangement: When conjugating to an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.[7] This can be prevented by performing the conjugation at a more acidic pH (around 5.0) or by acetylating the N-terminal cysteine.[7]
-
Retro-Michael Reaction: The formed thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[4] This is a concern for applications like antibody-drug conjugates (ADCs) where stability is critical. One strategy to improve stability is to hydrolyze the succinimide (B58015) ring of the conjugate after its formation, which creates a stable succinamic acid thioether.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
// Nodes Start [label="Low Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMaleimide [label="Assess Maleimide Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckThiol [label="Verify Free Thiol Availability", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Maleimide Hydrolyzed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Disulfide [label="Disulfide Bonds Present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Temp_Ratio [label="pH, Temp, or Ratio Off?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Fresh [label="Solution: Use fresh\nmaleimide solution.\nStore stock in DMSO/DMF.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reduce [label="Solution: Reduce disulfide\nbonds with TCEP or DTT.\nRemove DTT before reaction.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Optimize [label="Solution: Optimize pH (6.5-7.5),\ntemperature, and\nmaleimide:thiol ratio.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMaleimide; Start -> CheckThiol; Start -> CheckConditions; CheckMaleimide -> Hydrolysis; Hydrolysis -> Sol_Fresh [label="Yes"]; CheckThiol -> Disulfide; Disulfide -> Sol_Reduce [label="Yes"]; CheckConditions -> pH_Temp_Ratio; pH_Temp_Ratio -> Sol_Optimize [label="Yes"]; } .dot Caption: Troubleshooting workflow for low conjugation yield.
Issue 2: Poor Reproducibility or Conjugate Instability
// Nodes Start [label="Inconsistent Results/\nConjugate Instability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMaleimideStability [label="Maleimide Reagent Stability", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConjugateStability [label="Thiosuccinimide Linkage\nInstability", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSideReactions [label="Uncontrolled Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Storage [label="Improper Storage?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; RetroMichael [label="Retro-Michael Reaction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; NTermCys [label="N-terminal Cysteine?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Storage [label="Solution: Prepare maleimide\nsolutions fresh.\nStore at 4°C for short term.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Hydrolyze [label="Solution: Hydrolyze the\nthiosuccinimide ring post-\nconjugation for increased stability.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Thiazine [label="Solution: Adjust pH to ~5.0\nor protect N-terminus to\nprevent thiazine rearrangement.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMaleimideStability; Start -> CheckConjugateStability; Start -> CheckSideReactions; CheckMaleimideStability -> Storage; Storage -> Sol_Storage [label="Yes"]; CheckConjugateStability -> RetroMichael; RetroMichael -> Sol_Hydrolyze [label="Yes"]; CheckSideReactions -> NTermCys; NTermCys -> Sol_Thiazine [label="Yes"]; } .dot Caption: Troubleshooting guide for inconsistent results and conjugate instability.
Data Summary Tables
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[2] |
Table 2: Recommended Reaction Temperatures and Times
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[2] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[2] |
| 37°C | ~30 minutes | Can accelerate the reaction, but may not be suitable for all biomolecules.[2] |
Table 3: Influence of Maleimide:Thiol Molar Ratio on Conjugation Efficiency
| Thiol-Containing Molecule | Buffer (pH) | Maleimide:Thiol Ratio | Time | Efficiency |
| cRGDfK Peptide | 10 mM HEPES (pH 7.0) | 2:1 | 30 min | 84 ± 4%[8][9] |
| 11A4 Nanobody | PBS (pH 7.4) | 5:1 | 2 hours | 58 ± 12%[8][9] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Reducing agent (if necessary): TCEP
-
Quenching solution: Cysteine or 2-mercaptoethanol (B42355)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein contains disulfide bonds, add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes.[5]
-
Maleimide Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[2] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[5] The reaction vessel can be gently mixed during this time.
-
Quenching (Optional): To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[5]
-
Purification: Purify the conjugate using a desalting column or another suitable chromatography method to remove excess reagents.[5]
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
Ellman's reagent (DTNB) is used to quantify the number of free sulfhydryl groups in a sample before and after conjugation to determine the efficiency of the reaction.[2]
Materials:
-
Protein sample
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer
-
Cysteine or other thiol standard
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
Sample Preparation: Dilute the protein sample to be tested in the Reaction Buffer.
-
Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution.[2] Include a blank containing only the Reaction Buffer and Ellman's Reagent.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations.[2] Use the standard curve to determine the concentration of free thiols in the samples.[2]
Protocol 3: Analysis of Conjugation by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the unconjugated protein, unreacted maleimide reagent, and the final conjugate.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Purified conjugate sample
Procedure:
-
Sample Preparation: Dilute the purified conjugate in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated C18 column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.[2]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and a specific wavelength for the conjugated molecule if it has a chromophore).[2]
-
Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.[2]
Visual Guides
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. bachem.com [bachem.com]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Disulfide Bond Reduction During Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with preventing unintended disulfide bond reduction during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the reduction of native disulfide bonds during conjugation? Unintended reduction of native disulfide bonds, particularly the interchain bonds in antibodies, can lead to the fragmentation of the protein structure.[1][2] This dissociation, for instance, can cause an antibody to break down into its heavy and light chain components, resulting in a loss of structural integrity and function.[1] For antibody-drug conjugates (ADCs), this can compromise targeting ability and overall therapeutic efficacy. Furthermore, uncontrolled reduction can lead to product heterogeneity, with a mixture of fully assembled, partially fragmented, and fully fragmented antibodies, complicating downstream processing and characterization.[3][4]
Q2: What is disulfide bond scrambling and how can it be prevented? Disulfide bond scrambling is the process where the original disulfide bonds in a protein are broken and incorrectly reformed between different cysteine residues.[3][4] This can lead to misfolded proteins with diminished stability and biological activity.[5] Scrambling is particularly favorable under alkaline pH conditions (pH > 8), which are often used for thiol-maleimide coupling reactions.[3][4] To prevent this, one common strategy is to perform the conjugation process at a lower pH (e.g., pH < 7.5).[3][4] Additionally, using a rapid and efficient alkylating agent like N-ethylmaleimide (NEM) can "cap" the free thiols generated during reduction before they have a chance to form new, incorrect disulfide bonds.[5] The reaction kinetics of NEM with free thiols are significantly faster than the rate of thiol-disulfide exchange, even under basic conditions.[5]
Q3: What are the primary causes of premature payload release from a disulfide-linked conjugate in circulation? Premature payload release is a significant challenge for ADCs that utilize disulfide linkers. The primary causes include:
-
Thiol-Disulfide Exchange: Serum proteins, particularly human serum albumin (HSA) which has a reactive free cysteine residue (Cys34), can attack the disulfide linker on the ADC.[6] This results in the payload being transferred from the antibody to albumin, leading to off-target toxicity and reduced therapeutic efficacy.[6]
-
Enzymatic Cleavage: Enzymes present in the blood, such as thioredoxin (TRX) and glutaredoxin (GRX), may be capable of catalytically cleaving certain disulfide bonds, contributing to premature drug release.[6]
-
Linker Instability: The inherent stability of the disulfide bond within the linker is crucial. Linkers with low steric hindrance are more susceptible to attack by circulating thiols.[7]
Q4: Which reducing agent, TCEP or DTT, is better for controlled reduction before conjugation? Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for protocols involving maleimide (B117702) conjugation.[8] Unlike Dithiothreitol (DTT), TCEP is a non-thiol-containing reducing agent.[8] This is a significant advantage because it does not need to be removed from the reaction mixture before the addition of the maleimide-functionalized molecule, as it reacts very slowly with maleimides.[8][9] DTT, being a thiol-containing molecule, will compete with the protein's newly formed sulfhydryls for reaction with the maleimide, necessitating its complete removal (e.g., via dialysis or desalting) before the conjugation step.[8] Furthermore, TCEP is effective over a broader pH range and is more stable and odorless compared to DTT.[8]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Disulfide Bond Reduction | Verify the activity of your reducing agent, as old solutions can lose efficacy. Increase the concentration of the reducing agent (e.g., TCEP) or extend the incubation time to ensure complete cleavage of the target disulfide bonds.[8] |
| Re-oxidation of Disulfide Bonds | After reduction and before conjugation, free thiols can re-oxidize, especially if exposed to air (oxygen).[10] Work quickly and consider performing reactions in degassed buffers. If you must remove the reducing agent (like DTT), do so immediately before adding the conjugation partner.[9] |
| Inactive Maleimide Reagent | Maleimides can hydrolyze and become inactive, particularly at higher pH and in aqueous solutions. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction immediately.[8] |
| Incorrect pH for Conjugation | Thiol-maleimide reactions are most efficient at a pH between 6.5 and 7.5.[8] At pH values below 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and the risk of disulfide scrambling increases.[3][4] |
Issue 2: Protein Aggregation During or After Conjugation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Over-labeling of the Protein | Attaching too many molecules, especially hydrophobic ones, can significantly alter the protein's surface properties, leading to reduced solubility and aggregation.[11] Reduce the molar excess of the conjugation reagent used in the reaction to achieve a lower drug-to-antibody ratio (DAR). |
| Hydrophobicity of the Conjugated Molecule | If the payload or linker is highly hydrophobic, it can drive aggregation.[11] Consider using a more hydrophilic linker (e.g., incorporating PEG moieties) or performing the reaction at a lower protein concentration to minimize intermolecular interactions.[11] |
| Formation of Intermolecular Disulfide Bonds | If the partial reduction exposes multiple cysteine residues on different protein molecules, they can crosslink via disulfide bonds, leading to aggregation.[11] Ensure your reduction is selective for the intended disulfide bonds. Temporarily blocking non-target free cysteines with an agent like N-ethylmaleimide (NEM) can also be effective.[11] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer must be suitable for the protein's stability.[8] Perform a buffer screen to identify conditions where your specific protein is most stable post-conjugation. |
Issue 3: Conjugate Instability and Premature Drug Release
| Potential Cause | Troubleshooting Steps & Recommendations |
| Thiol-Maleimide Retro-Michael Addition | Standard maleimide conjugates can undergo a retro-Michael reaction in the presence of competing thiols like albumin, leading to drug loss.[12] This is a known instability pathway. |
| Linker Susceptibility to Thiol-Disulfide Exchange | The disulfide bond in the linker is being attacked by serum proteins like albumin.[6] |
| Solution: Disulfide Rebridging | Instead of a simple mono-alkylation, use a disulfide rebridging reagent. These reagents are bis-reactive and covalently link to both sulfur atoms from a reduced disulfide bond, creating a more stable, bridged structure that is less susceptible to cleavage and helps maintain the antibody's native structure.[12][13] |
| Solution: Increase Steric Hindrance | Modify the linker design to include bulky groups (e.g., gem-dimethyl substitution) adjacent to the disulfide bond.[6] This sterically shields the bond from attacking thiols, significantly improving its stability in plasma.[6] |
Experimental Protocols
Protocol 1: Controlled Partial Reduction of Antibody Interchain Disulfides
This protocol describes the selective reduction of the more accessible interchain disulfide bonds of an IgG antibody using TCEP.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.
Procedure:
-
Prepare the Antibody: Dialyze the antibody into the reaction buffer to remove any interfering substances. Adjust the final concentration to 1-10 mg/mL.
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer immediately before use.
-
Reduction Reaction: Add the TCEP stock solution to the antibody solution to achieve a final molar excess of 2-5 fold TCEP per mole of antibody. The exact ratio may need to be optimized for your specific antibody and desired level of reduction.
-
Incubation: Incubate the reaction mixture for 60-90 minutes at 37°C. The time and temperature are critical parameters that control the extent of reduction and should be optimized.
-
Proceed to Conjugation: The partially reduced antibody is now ready for the conjugation step. As TCEP does not need to be removed, you can proceed directly to Protocol 2.
Protocol 2: Two-Step Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a maleimide-activated molecule to the reduced antibody from Protocol 1.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Maleimide-activated payload/linker
-
Anhydrous DMSO or DMF
-
Quenching Reagent (e.g., N-ethylmaleimide or L-Cysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare Maleimide Solution: Dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to a concentration of ~10-20 mM. This should be done immediately before use to prevent hydrolysis.
-
Conjugation Reaction: Add the desired molar excess (typically 5-10 fold) of the maleimide solution to the reduced antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light if the payload is light-sensitive.
-
Quench the Reaction: Add a quenching reagent (e.g., 1 mM final concentration of L-Cysteine) to react with any excess maleimide reagent, preventing non-specific reactions. Incubate for an additional 15-20 minutes.
-
Purification: Purify the resulting antibody-drug conjugate to remove excess payload, quenching reagent, and any unreacted antibody using an appropriate method like Size Exclusion Chromatography (SEC).
Protocol 3: Disulfide Rebridging for Enhanced Stability
This protocol uses a bis-reactive reagent to rebridge the disulfide bond after reduction, creating a more stable conjugate.[12]
Materials:
-
Antibody (e.g., IgG1)
-
Reducing agent (e.g., TCEP)
-
Disulfide rebridging reagent (e.g., a bis-sulfone or dibromomaleimide-based linker-payload)[12][14]
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., SEC)
Procedure:
-
Antibody Reduction: Reduce the antibody as described in Protocol 1 to generate free thiols from the interchain disulfide bonds.
-
Prepare Rebridging Reagent: Dissolve the rebridging linker-payload in a suitable solvent (e.g., DMSO) as recommended by the manufacturer.
-
Conjugation Reaction: Add the rebridging reagent to the reduced antibody solution. A typical starting point is to use 6 equivalents of the reagent per mole of antibody to target the four interchain disulfides.[12]
-
Incubation: Allow the reaction to proceed for 1-3 hours at room temperature. The bis-reactive nature of the reagent allows it to react with both thiols from the original disulfide, forming a stable bridge.[12]
-
Purification: Purify the final conjugate using SEC to remove unreacted reagents and potential aggregates. The resulting ADC will have a more homogeneous drug-to-antibody ratio (DAR) and enhanced stability compared to conventional maleimide conjugates.[12]
Visualizations
Caption: General experimental workflow for antibody-drug conjugation.
References
- 1. Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Mal-NH-ethyl-SS-propionic acid stability and storage conditions
Technical Support Center: Mal-NH-ethyl-SS-propionic acid
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound, a heterobifunctional linker used in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
The solid form of the linker should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3][4] Many suppliers also recommend storing it under an inert nitrogen atmosphere to prevent oxidation and moisture ingress.[1][5] For optimal longevity, vials should be allowed to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6]
Q2: How should I store solutions of this linker?
Stock solutions should be prepared in a high-quality, anhydrous solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[7] For long-term storage, aliquots of the stock solution should be stored at -80°C, where they can be stable for up to six months.[5] For short-term storage, -20°C is suitable for up to one month.[5][6] It is critical to avoid repeated freeze-thaw cycles.[3]
Q3: What is the primary cause of degradation for this linker?
The primary instability arises from the maleimide (B117702) group, which is susceptible to hydrolysis (ring-opening), rendering it inactive for thiol conjugation.[7][8] This hydrolysis is significantly accelerated at neutral to alkaline pH (pH > 7.0).[7][9][10] The disulfide bond is stable under normal conditions but is designed to be cleaved in reducing environments.[3]
Q4: At what pH should I perform my conjugation reaction?
The optimal pH for a maleimide-thiol conjugation is between 6.5 and 7.5.[9] This range provides a balance where the thiol group is sufficiently reactive, while the rate of maleimide hydrolysis remains minimized.[9] At pH 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines, ensuring specificity.[9]
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Key Conditions |
| Solid | -20°C | Up to 24 months | Protect from light, keep tightly sealed, store under nitrogen.[1][5][6] |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3][5] |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5][6] |
Troubleshooting Guide
Problem: I am observing low or no conjugation efficiency.
-
Possible Cause 1: Maleimide Hydrolysis.
-
Explanation: The maleimide ring may have opened due to exposure to moisture or a pH above 7.5, rendering it unable to react with thiols.[7][9]
-
Solution: Always use freshly prepared solutions of the linker from an anhydrous solvent like DMSO.[7] If an aqueous buffer is required for the linker, ensure the pH is slightly acidic (6.0-6.5) and use it immediately.[7][11] Perform the conjugation reaction in the optimal pH range of 6.5-7.5.[9]
-
-
Possible Cause 2: Thiol Re-oxidation.
-
Explanation: Free sulfhydryl groups on your protein or peptide may have re-oxidized to form disulfide bonds, which are unreactive with maleimides.[7] This is often an issue with thiols being sensitive to oxygen.
-
Solution: Degas all buffers before use by bubbling with an inert gas like argon or nitrogen. Include a chelating agent such as 1-5 mM EDTA in your reaction buffer to prevent metal-catalyzed oxidation.[7]
-
-
Possible Cause 3: Insufficient Reduction of Protein Disulfides.
-
Explanation: If your target cysteine is involved in a native disulfide bond, it must be reduced to a free thiol to become available for conjugation.[9]
-
Solution: Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to reduce the protein. TCEP is often preferred as it is effective over a broad pH range and typically does not need to be removed before adding the maleimide linker.[9] If using DTT, it must be removed via a desalting column before conjugation.[7]
-
Problem: My final conjugate appears to be unstable in a reducing environment.
-
Possible Cause 1: Disulfide Bond Cleavage.
-
Explanation: The disulfide (-SS-) bond in the linker is designed to be cleaved by reducing agents. This is an intended feature for applications requiring payload release in a reducing biological environment (e.g., inside a cell).[3][12]
-
Solution: If stability in a reducing environment is required, this linker is not suitable. A linker with a non-cleavable thioether bond (e.g., from an SMCC crosslinker) would be more appropriate.[]
-
-
Possible Cause 2: Retro-Michael Reaction (Thiol Exchange).
-
Explanation: The thioether bond formed between the maleimide and the cysteine is not completely stable and can undergo a reverse reaction, especially in the presence of high concentrations of other thiols like glutathione.[10][14][15]
-
Solution: This is an inherent property of the maleimide-thiol adduct. The kinetics of this exchange can be influenced by the structure of the maleimide and the thiol.[12][15] For applications requiring high in-vivo stability, alternative conjugation chemistries may be necessary.
-
Visualized Workflows and Pathways
Caption: Recommended workflow for handling and storage of this compound.
Caption: Primary degradation and cleavage pathways for the linker molecule.
Experimental Protocol
Protocol: Quantification of Reactive Maleimide Groups
This protocol allows for the quantification of active maleimide groups to assess the stability of a linker solution after storage. It is based on the reaction of maleimides with a known excess of a thiol, followed by quantification of the remaining thiol.[9]
Materials:
-
Maleimide-containing solution (your sample)
-
Glutathione (GSH) standard solution (e.g., 10 mM in reaction buffer)
-
4,4'-dithiodipyridine (DTDP) solution (e.g., 5 mM in DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare GSH Standards: Create a standard curve by preparing several dilutions of the GSH standard solution in the reaction buffer.
-
Reaction Setup: In separate microcentrifuge tubes, add a known molar excess of the GSH standard solution to your maleimide-containing sample. Also prepare a "GSH only" control with the same amount of GSH but without your maleimide sample.
-
Incubation: Allow the reaction to proceed for 30 minutes at room temperature to ensure all active maleimide has reacted with the GSH.
-
Quantification: Add the 4,4'-DTDP solution to the reaction mixtures and to the GSH standards. DTDP reacts with free thiols to produce a chromophore (pyridine-4-thione) that absorbs at 324 nm.
-
Measurement: Measure the absorbance of all samples and standards at 324 nm.
-
Calculation:
-
Use the standard curve to determine the concentration of unreacted GSH in your sample tube and the initial concentration in your "GSH only" control.
-
The amount of active maleimide is calculated by subtracting the amount of unreacted GSH from the initial amount of GSH.
-
[Active Maleimide] = [Initial GSH] - [Unreacted GSH]
-
References
- 1. chemscene.com [chemscene.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound | CAS: 2128735-24-8 | AxisPharm [axispharm.com]
- 4. This compound-西安齐岳生物 [0qy.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|COA [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Technical Support Center: Troubleshooting Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cleavable linkers in Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with cleavable linkers in ADCs?
The most prevalent issues with cleavable linkers in ADCs are premature payload release in systemic circulation, off-target toxicity, ADC aggregation, and challenges in translating preclinical results to the clinical setting.[1][2][3] An ideal linker should be stable in the bloodstream and only release the cytotoxic payload within the target tumor microenvironment or inside cancer cells.[2][4]
-
Premature Payload Release: Cleavable linkers can be less stable in the bloodstream compared to non-cleavable linkers, leading to the early release of the cytotoxic drug.[5][6] This can be triggered by physiological conditions or enzymes present in plasma.[5][7]
-
Off-Target Toxicity: The premature release of the payload can cause damage to healthy cells, resulting in toxicities such as neutropenia, thrombocytopenia, and hepatotoxicity.[3][8] This is a significant reason for the failure of some ADCs in clinical trials.[3]
-
ADC Aggregation: Some linkers, particularly those with hydrophobic characteristics like the commonly used valine-citrulline (Val-Cit) linker, can cause the ADC to aggregate.[1][9] Aggregation can impact the ADC's stability, manufacturing, and pharmacokinetic properties.[9]
-
Species-Specific Stability: Certain linkers exhibit different stability profiles in preclinical animal models versus humans. For example, the Val-Cit linker is known to be unstable in mouse plasma due to the presence of carboxylesterase Ces1C, which is not the case in human plasma.[10][11] This can complicate the interpretation of preclinical efficacy and toxicity studies.[11]
Q2: My ADC is showing significant off-target toxicity in vivo. What could be the cause and how can I investigate it?
Significant off-target toxicity is often a direct consequence of premature payload release from the ADC in circulation.[2][3] The linker is designed to be stable in the bloodstream, but various factors can lead to its early cleavage.[6]
Potential Causes:
-
Linker Instability in Plasma: The linker may be susceptible to cleavage by enzymes present in plasma, such as carboxylesterases or human neutrophil elastase.[1][10]
-
Suboptimal Linker Chemistry: The chosen linker chemistry (e.g., hydrazone, disulfide, peptide) may not be sufficiently stable at physiological pH or in the presence of plasma components.[2][]
-
"Bystander Effect" on Healthy Tissues: While the bystander effect (killing of neighboring antigen-negative cells) can be beneficial for treating heterogeneous tumors, an overly potent and freely diffusible payload released near healthy tissues can cause toxicity.[11][13][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high off-target toxicity.
To investigate this, you should perform an in vitro plasma stability assay to measure the rate of payload release over time in plasma from relevant species (see Experimental Protocols section).[15] Concurrently, an in vitro bystander effect assay using co-cultures of target-positive and target-negative cells can help determine if the released payload is indiscriminately killing neighboring cells.[7][16]
Q3: My ADC with a Val-Cit linker shows poor efficacy in my mouse model, but I expect it to be effective. Why might this be happening?
A common reason for the discrepancy between expected and observed efficacy of Val-Cit linker-based ADCs in murine models is the linker's instability in mouse plasma.[14][17][18] Mouse plasma contains a carboxylesterase that can cleave the Val-Cit linker, leading to premature release of the payload before the ADC can reach the tumor.[11] This phenomenon is not observed in human or monkey plasma, where the Val-Cit linker is generally stable.[14][17]
Troubleshooting Steps:
-
Confirm Linker Instability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. You would expect to see a significantly higher rate of payload release in mouse plasma.[15]
-
Consider Alternative Linkers: For preclinical studies in mice, consider using a linker with improved stability in mouse plasma. For example, glutamic acid-valine-citrulline (EVCit) linkers have been shown to be significantly more stable in mouse plasma while retaining their cathepsin-cleavable properties.[17]
-
Evaluate In Vitro Potency: Ensure that the ADC is potent in vitro against your target cell line using a cytotoxicity assay to rule out any issues with the antibody, payload, or conjugation.[1][7]
Q4: I am observing aggregation of my ADC during purification and storage. What are the likely causes and how can I mitigate this?
ADC aggregation is a common issue, particularly with hydrophobic payloads and linkers.[9] Aggregation can compromise the efficacy and safety of the ADC.
Potential Causes:
-
Hydrophobic Components: The conjugation of hydrophobic payloads and linkers to the antibody can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[9]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs can increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[19]
-
Buffer Conditions: Unfavorable buffer conditions, such as pH at the isoelectric point of the antibody or inappropriate salt concentrations, can promote aggregation.[9]
Mitigation Strategies:
-
Linker and Payload Selection: If possible, select more hydrophilic linkers or payloads.
-
Site-Specific Conjugation: Utilize site-specific conjugation technologies to create more homogeneous ADCs with a defined DAR, which can improve stability.
-
Formulation Optimization: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.
-
Analytical Characterization: Regularly monitor ADC aggregation using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) (see Experimental Protocols section).[4][19]
Troubleshooting Guides
Guide 1: Unexpectedly Low Potency in Cytotoxicity Assays
Problem: The ADC shows lower than expected potency (high IC50 value) in an in vitro cytotoxicity assay.
Caption: Troubleshooting workflow for low in vitro potency.
Possible Cause & Troubleshooting Step
-
Poor Antibody Binding: Verify that the unconjugated antibody binds to the target cells with high affinity using flow cytometry or ELISA.
-
Inefficient ADC Internalization: Confirm that the ADC is internalized by the target cells. This can be assessed using fluorescently labeled ADCs and microscopy or flow cytometry.
-
Inefficient Linker Cleavage: The target cells may not have sufficient levels of the specific enzyme (e.g., cathepsin B for Val-Cit linkers) required for linker cleavage.[2] Measure the enzymatic activity in cell lysates.
-
Inactive Payload: The conjugation process may have inactivated the payload. Test the activity of the free payload in a cytotoxicity assay to confirm its potency.[1]
Guide 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Problem: The average DAR of the ADC preparation is inconsistent between batches.
Possible Cause & Troubleshooting Step
-
Conjugation Reaction Conditions: Inconsistent reaction conditions (temperature, pH, reaction time, reagent concentrations) can lead to variable conjugation efficiency. Tightly control and document all reaction parameters.
-
Antibody Quality: Variability in the antibody starting material, such as the number of available conjugation sites (e.g., cysteine or lysine (B10760008) residues), can affect the DAR. Ensure consistent antibody production and purification.
-
Linker-Payload Reagent Quality: The purity and reactivity of the linker-payload reagent can impact conjugation. Use high-quality, well-characterized reagents.
-
Analytical Method Variability: The method used to determine the DAR (e.g., LC-MS, UV-Vis spectroscopy) may have inherent variability. Ensure the analytical method is validated and robust.
Quantitative Data Summary
The stability of cleavable linkers is a critical parameter and can vary significantly based on the linker chemistry and the biological matrix. Below is a summary of available quantitative data. Note that direct comparisons between studies should be made with caution due to differences in experimental conditions.
| Linker Type | ADC/Molecule | Species | Matrix | Incubation Time | % Intact ADC / % Payload Release | Reference |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Human | Plasma | 7 days | <0.01% MMAE release | [9] |
| Trastuzumab-vc-MMAE | Mouse | Plasma | 6 days | ~25% MMAE release | [9] | |
| VCit-MMAF ADC | Human | Plasma | 28 days | No significant degradation | [17] | |
| VCit-MMAF ADC | Mouse | Plasma | 14 days | >95% loss of conjugated MMAF | [17] | |
| Peptide (Glu-Val-Cit) | EVCit-MMAF ADC | Mouse | Plasma | 14 days | Almost no linker cleavage | [17] |
| Tandem-Cleavage | Anti-CD79b ADC | Rat | Plasma | 7 days | No payload loss observed | [11] |
| Hydrazone | Generic Hydrazone Linker | N/A | Buffer (pH 7) | N/A | Half-life: 183 hours | [] |
| Generic Hydrazone Linker | N/A | Buffer (pH 5) | N/A | Half-life: 4.4 hours | [] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol assesses the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[2][3]
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse)[2]
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Immunoaffinity capture beads (e.g., Protein A)[2]
-
LC-MS system
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.[9]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C until analysis.[2]
-
ADC Isolation: Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads.[2]
-
LC-MS Analysis: Analyze the intact ADC using an LC-MS method to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.[2][3]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability to determine the potency (IC50) of an ADC.[1][16]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Test ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][16]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and incubate overnight.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm.[1][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.[7]
Protocol 3: Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[7][16]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[16]
-
Materials for cytotoxicity assay (as above)
-
Fluorescence plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 1:9). As a control, seed GFP-Ag- cells alone. Incubate overnight.[16]
-
ADC Treatment: Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.[7]
-
Incubation: Incubate for 72-120 hours.[7]
-
Fluorescence Measurement: Measure the GFP fluorescence intensity to specifically quantify the viability of the GFP-Ag- cell population.[7]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[7]
Protocol 4: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a common method to separate and quantify monomers, dimers, and higher-order aggregates of an ADC.[4][19]
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., phosphate (B84403) buffer with appropriate salt concentration)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the ADC sample onto the column.
-
Chromatographic Separation: The components of the sample are separated based on their size. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).
-
Detection: Monitor the elution profile using a UV detector (typically at 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomer. Calculate the percentage of aggregation by dividing the aggregate peak area by the total peak area.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 13. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purity Assessment of Maleimide-Linker Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when assessing the purity of biomolecules conjugated via maleimide-thiol chemistry, such as Mal-NH-ethyl-SS-propionic acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to assess for a maleimide-linker conjugate?
A1: The primary purity and quality attributes to evaluate for a maleimide-linker conjugate, such as an antibody-drug conjugate (ADC), include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the amount of unconjugated antibody, the presence of aggregates, and the level of free (unreacted) linker-payload. Additionally, assessing the stability of the thiosuccinimide linkage formed between the maleimide (B117702) and the biomolecule's thiol is crucial.[1]
Q2: Which analytical techniques are recommended for a comprehensive purity assessment?
A2: A combination of orthogonal analytical methods is essential for accurate characterization.[1] The most common techniques are:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR and drug-load distribution.[2][3]
-
Size Exclusion Chromatography (SEC): To quantify soluble aggregates (dimers, multimers).[4][5]
-
Mass Spectrometry (MS): Including techniques like MALDI-TOF or ESI-MS, to determine the intact mass of the conjugate, confirm the DAR, and identify impurities.[6][7][8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the conjugate to analyze its subunits (e.g., light and heavy chains) or to quantify residual free linker-payload.[9][10][11]
Q3: How can I determine the Drug-to-Antibody Ratio (DAR) and drug load distribution?
A3: Hydrophobic Interaction Chromatography (HIC) is the reference technique for analyzing the DAR of cysteine-linked conjugates.[3] Since the conjugated payload is often hydrophobic, each additional drug molecule increases the overall hydrophobicity of the conjugate. HIC separates these species, allowing for the quantification of antibodies with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4).[3][12] The average DAR can be calculated from the relative peak areas in the chromatogram. Mass spectrometry under native conditions can also provide DAR values and distribution profiles.[1]
Q4: How do I assess the level of aggregation in my conjugate sample?
A4: Size Exclusion Chromatography (SEC) is the standard method for analyzing and quantifying soluble protein aggregates.[13][14] The technique separates molecules based on their hydrodynamic size in solution.[4][15] Aggregates, being larger than the monomeric conjugate, will elute earlier from the SEC column.[5] By integrating the peak areas, you can accurately quantify the percentage of monomer, dimer, and higher-order multimers.[4]
Q5: How can I check for the presence of unconjugated antibody or free linker-payload?
A5: Unconjugated antibody (DAR0) can be identified and quantified using HIC, as it will be the least hydrophobic species and elute earliest.[3] Free linker-payload, being a small molecule, can be separated from the much larger conjugate using SEC or, more commonly, quantified using a Reverse-Phase HPLC (RP-HPLC) method.[9][16]
Q6: The maleimide-thiol linkage is known to be potentially unstable. How can I assess the stability of my conjugate?
A6: The thiosuccinimide bond formed is susceptible to a retro-Michael reaction, which can lead to premature drug release.[17][18] Stability can be assessed by incubating the conjugate in plasma or in the presence of excess small-molecule thiols (e.g., glutathione) and monitoring for deconjugation over time.[17][19] A second, stabilizing reaction is the hydrolysis of the succinimide (B58015) ring; once hydrolyzed, the linkage is no longer reversible.[20] Analytical methods like RP-HPLC or LC-MS can be used to track the amount of intact conjugate and the appearance of released payload or its adducts.[11][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| 1. Inconsistent or Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete Reaction: Insufficient molar excess of linker-payload, non-optimal pH, or short reaction time.[17] 2. Instability of Linker: Hydrolysis of the maleimide group on the linker-payload before conjugation.[21] 3. Incomplete Thiol Generation: If conjugating to cysteines from reduced disulfides, the reduction step may be incomplete.[17] | 1. Optimize Reaction Conditions: Ensure the pH is between 6.5-7.5 for the maleimide-thiol reaction.[21] Increase the molar ratio of the linker-payload to the biomolecule. Extend the reaction time. 2. Use Fresh Reagents: Prepare the maleimide-functionalized linker-payload solution immediately before use to minimize hydrolysis.[22] 3. Verify Reduction: Confirm complete disulfide bond reduction using Ellman's reagent or mass spectrometry before adding the linker-payload.[23] |
| 2. High Levels of Aggregation Observed in SEC | 1. Hydrophobic Interactions: The conjugated payload may increase the hydrophobicity of the biomolecule, leading to self-association. 2. Buffer Conditions: Suboptimal pH, high protein concentration, or incorrect ionic strength during conjugation or storage.[22] 3. Conformational Stress: The conjugation process itself may induce conformational changes that expose hydrophobic patches. | 1. Include Excipients: Add stabilizing excipients like arginine or polysorbates to the reaction or formulation buffer.[22] 2. Optimize Buffer: Screen different pH values and ionic strengths. Lower the protein concentration during the reaction. 3. Use Hydrophilic Linkers: Employ linkers containing hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), to increase the overall solubility of the conjugate.[22] |
| 3. Significant Payload Loss During Stability Studies | 1. Retro-Michael Reaction: The thiosuccinimide linkage is reverting to the starting thiol and maleimide, releasing the payload.[17][18] 2. Disulfide Bond Reduction (if applicable): If the linker itself contains a disulfide bond (like this compound), it can be cleaved by reducing agents in the assay medium. | 1. Promote Hydrolysis: After conjugation, incubate the conjugate at a slightly alkaline pH (e.g., pH 9 for a short period) to promote hydrolysis of the succinimide ring, which creates a stable, non-reversible bond.[17][20] Be cautious, as higher pH can also impact protein stability. 2. Use Next-Generation Maleimides: Consider using maleimide derivatives designed for increased stability and resistance to the retro-Michael reaction.[19] 3. Assay Design: Ensure the stability assay conditions are appropriate and account for any reducible linkers in your construct. |
| 4. Poor Resolution in HIC Chromatogram | 1. Inappropriate Salt or Gradient: The salt concentration or gradient slope may not be optimized for your specific conjugate.[24] 2. Secondary Interactions: The conjugate may be interacting with the column stationary phase through mechanisms other than hydrophobicity. 3. Column Overloading: Injecting too much sample can lead to broad, poorly resolved peaks. | 1. Method Development: Optimize the gradient length and slope. Test different salt types (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium acetate).[12] 2. Mobile Phase Modifiers: Try adding a small amount of organic solvent (e.g., isopropanol) to the mobile phase to improve peak shape.[24] 3. Reduce Sample Load: Decrease the amount of conjugate injected onto the column. |
Experimental Protocols
Protocol 1: General Method for DAR Analysis by HIC-HPLC
This protocol provides a starting point for separating conjugate species based on hydrophobicity. Optimization is required for specific conjugates.
| Parameter | Typical Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or similar HIC column) |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 20-30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25°C |
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the conjugate sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the sample.
-
Run the linear gradient from 100% A to 100% B.
-
Integrate the peaks corresponding to different drug-load species (DAR0, DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species), where 'n' is the number of drugs for that species.
Protocol 2: General Method for Aggregate Analysis by SEC-HPLC
This protocol is for quantifying high molecular weight species.
| Parameter | Typical Condition |
| Column | TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm (or similar SEC column)[5] |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8 |
| Flow Rate | 0.5 - 1.0 mL/min (Isocratic) |
| Detection | UV at 280 nm |
| Column Temperature | Ambient (25°C) |
| Run Time | 20-30 minutes |
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Dilute the conjugate sample to 1-2 mg/mL in the mobile phase.
-
Inject 20-50 µL of the sample.
-
Identify and integrate the peaks corresponding to aggregate, monomer, and fragment.
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
Protocol 3: General Method for Intact Mass Analysis by LC-MS
This protocol confirms the identity of the conjugate and provides DAR information.
| Parameter | Typical Condition |
| LC Column | Reversed-phase, C4, ~2.1 x 50 mm, ~1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 10-15 minutes |
| MS Detector | ESI-Q-TOF or Orbitrap Mass Spectrometer[23] |
| Analysis Mode | Positive ion mode, optimized for large proteins (e.g., 150 kDa) |
| Data Processing | Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different conjugate species. |
Procedure:
-
Equilibrate the LC system.
-
Inject a small amount (1-5 µg) of the desalted conjugate sample.
-
Acquire the mass spectrum across the expected m/z range.
-
Use deconvolution software to process the raw data and determine the masses of the unconjugated antibody and the various drug-loaded species. The mass difference should correspond to the mass of the attached linker-payload.
Visualizations
Caption: Overall workflow for purity assessment of a bioconjugate.
Caption: Potential impurities in a maleimide conjugation reaction.
Caption: Competing stability pathways for a maleimide-thiol linkage.
References
- 1. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. criver.com [criver.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. longdom.org [longdom.org]
- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Strategies to Minimize Aggregation in ADC Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation during the preparation of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
ADC aggregation can occur at various stages of preparation, including conjugation, purification, and storage. This guide provides a systematic approach to identifying and mitigating aggregation issues.
Issue 1: Significant aggregation observed immediately after conjugation.
Possible Causes:
-
Hydrophobic Interactions: The conjugation of a hydrophobic payload and/or linker can increase the overall hydrophobicity of the antibody, leading to self-association.[1]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation due to greater surface hydrophobicity.[2]
-
Unfavorable Reaction Conditions:
-
pH: A pH near the isoelectric point (pI) of the antibody can minimize its solubility and promote aggregation.[3]
-
Organic Co-solvents: High concentrations of organic solvents (e.g., DMSO, DMF) used to dissolve the payload-linker can denature the antibody.
-
-
Antibody Concentration: High concentrations of the antibody during conjugation can increase the likelihood of intermolecular interactions.
Troubleshooting Steps:
-
Review Conjugation Chemistry:
-
Optimize DAR: Aim for the lowest DAR that maintains therapeutic efficacy.
-
Select Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties like polyethylene (B3416737) glycol (PEG) to counteract the hydrophobicity of the payload.[4]
-
Consider Site-Specific Conjugation: This approach can produce more homogeneous ADCs with potentially lower aggregation propensity compared to random conjugation methods.
-
-
Optimize Reaction Buffer:
-
pH Screening: Perform small-scale experiments to identify the optimal pH that ensures antibody stability while allowing for efficient conjugation. Most ADCs are formulated in the pH range of 5.0–8.0.[5]
-
Minimize Co-solvent Concentration: Use the lowest possible concentration of organic solvent required to dissolve the payload-linker.
-
-
Control Protein Concentration:
-
Evaluate the effect of antibody concentration on aggregation during the conjugation reaction.
-
-
Immobilize the Antibody:
-
Consider solid-phase conjugation where the antibody is immobilized on a resin. This physically separates the ADC molecules, preventing aggregation during the reaction.[6]
-
Issue 2: Increased aggregation after purification.
Possible Causes:
-
Shear Stress: High shear forces during purification steps like tangential flow filtration (TFF) can induce protein unfolding and aggregation.
-
Inappropriate Chromatography Resins or Conditions: Non-specific binding of the ADC to the chromatography resin can lead to denaturation and aggregation.
-
Buffer Exchange Issues: The final formulation buffer may not be optimal for the stability of the purified ADC.
Troubleshooting Steps:
-
Optimize Purification Parameters:
-
TFF: Minimize shear stress by optimizing flow rates and pressures.
-
Chromatography: Screen different chromatography resins (e.g., size exclusion, ion exchange, hydrophobic interaction) and optimize buffer conditions to ensure efficient purification without inducing aggregation.
-
-
Ensure Compatibility with Formulation Buffer:
-
Confirm that the buffer used for elution and the final formulation buffer are compatible and promote ADC stability.
-
Issue 3: Gradual aggregation during storage.
Possible Causes:
-
Suboptimal Formulation: The formulation may lack the necessary stabilizing excipients.
-
Inappropriate Storage Conditions:
-
Temperature: Elevated temperatures can accelerate degradation and aggregation. Freeze-thaw cycles can also be detrimental.[7]
-
Light Exposure: Some payloads are photosensitive and can degrade upon light exposure, leading to aggregation.[4]
-
Agitation: Physical stress from shaking or agitation during transport can induce aggregation.
-
Troubleshooting Steps:
-
Optimize Formulation:
-
Excipient Screening: Evaluate the effect of adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids, and surfactants (e.g., polysorbate 20 or 80).[8]
-
Lyophilization: For long-term stability, consider lyophilizing the ADC formulation.
-
-
Control Storage Conditions:
-
Temperature: Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Light Protection: Store the ADC in light-protected containers.
-
Minimize Agitation: Handle and transport the ADC with care to avoid physical stress.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of ADC aggregation?
A1: The primary driver of ADC aggregation is the increased hydrophobicity of the antibody after conjugation with a typically hydrophobic payload and linker.[6] This leads to intermolecular interactions to minimize the exposure of these hydrophobic regions to the aqueous environment. Other contributing factors include high drug-to-antibody ratios (DARs), unfavorable buffer conditions (pH, salt concentration), the use of organic co-solvents, high protein concentrations, and physical stresses like shear and elevated temperatures.[6][7]
Q2: How does the choice of linker affect ADC aggregation?
A2: The linker plays a crucial role in ADC stability. Using hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, can help to shield the hydrophobic payload and reduce the overall hydrophobicity of the ADC, thereby minimizing aggregation.[4] The linker chemistry also influences the stability of the ADC in circulation.
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?
A3: Generally, a higher DAR leads to a greater propensity for aggregation.[2] This is because a higher number of conjugated hydrophobic payloads increases the overall surface hydrophobicity of the antibody, promoting self-association. Therefore, it is crucial to optimize the DAR to achieve the desired therapeutic effect while minimizing aggregation.
Q4: What are the consequences of ADC aggregation?
A4: ADC aggregation can have several negative consequences, including:
-
Reduced Efficacy: Aggregates may have reduced binding affinity to the target antigen and can be cleared more rapidly from circulation.
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[6]
-
Altered Pharmacokinetics: Aggregation can change the pharmacokinetic profile of the ADC.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and reduced shelf-life.[6]
Q5: How can I detect and quantify ADC aggregation?
A5: Several analytical techniques are used to detect and quantify ADC aggregation. The most common method is Size Exclusion Chromatography (SEC) , which separates molecules based on their size.[9] Other valuable techniques include Dynamic Light Scattering (DLS) for measuring particle size distribution, Analytical Ultracentrifugation (AUC) for characterizing aggregates in solution, and Hydrophobic Interaction Chromatography (HIC) for assessing the hydrophobicity profile of the ADC, which is related to its aggregation propensity.
Data Presentation
Table 1: Recommended Formulation Parameters to Minimize ADC Aggregation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 5.0 - 8.0 (linker dependent) | Maintain protein stability and solubility, avoiding the isoelectric point.[5] Some linkers may require a more specific pH range for stability (e.g., pH 6.5-8.0 for certain acid-sensitive linkers).[5] |
| Buffer System | Histidine, Acetate, Succinate, Phosphate | Provide pH control in the desired range. Histidine is a common choice for its buffering capacity around neutral pH. |
| Protein Concentration | As low as feasible for the intended application | Higher concentrations can increase the rate of intermolecular interactions and aggregation. |
| Surfactants | Polysorbate 20 or 80 (0.01% - 0.1% w/v) | Prevent surface-induced aggregation and adsorption to container surfaces. |
| Sugars | Sucrose or Trehalose (5% - 10% w/v) | Act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization. |
| Amino Acids | Arginine, Glycine | Can act as stabilizers and reduce viscosity at high concentrations. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Chromatographic Run: Inject a defined volume of the prepared sample (e.g., 20 µL). Run the chromatography at a constant flow rate.
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments. Calculate the percentage of aggregates relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius and polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered buffer
-
ADC sample
Procedure:
-
Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C) and scattering angle.
-
Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any large, extraneous particles.
-
Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI). An increase in the average particle size or PDI over time or under stress conditions can indicate aggregation.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Profiling
Objective: To assess the hydrophobicity of the ADC, which is a key predictor of aggregation propensity.
Materials:
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Run: Inject the prepared sample. Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes).
-
Data Acquisition: Monitor the chromatogram at 280 nm.
-
Data Analysis: More hydrophobic species will have longer retention times. The peak profile can provide information about the distribution of drug-loaded species and the overall hydrophobicity of the ADC preparation.
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Experimental workflow for ADC aggregation analysis.
References
- 1. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [pharmaceuticalonline.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Mal-NH-ethyl-SS-propionic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Mal-NH-ethyl-SS-propionic acid for bioconjugation. Here you will find frequently asked questions (FAQs) and troubleshooting advice to ensure successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation is 6.5 to 7.5 .[1][2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high selectivity.[1][3]
Q2: Why is the pH so critical for this reaction?
The pH is the most critical factor influencing the success and specificity of the conjugation.[4]
-
Below pH 6.5: The reaction rate slows down considerably because the thiol group is predominantly in its protonated form (R-SH) rather than the more reactive thiolate anion (R-S⁻).
-
Above pH 7.5: The selectivity of the reaction decreases. The maleimide (B117702) group becomes more susceptible to hydrolysis, which opens the ring and renders it unreactive towards thiols.[1][4] Additionally, the maleimide can start to react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific conjugation.[1][5]
Q3: How should I prepare and store this compound?
It is recommended to store this compound at -20°C.[1][5][6][7] For use, dissolve the reagent in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before the experiment.[1][5] Avoid storing maleimide-containing reagents in aqueous solutions for extended periods, as this can lead to hydrolysis and loss of reactivity.[1][5]
Q4: What are the main side reactions I should be aware of?
Several side reactions can occur, potentially leading to a heterogeneous product mixture or reduced yield.
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at a pH above 7.5.[1][4] The resulting maleamic acid derivative is unreactive with thiols.[4]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, leading to a loss of chemoselectivity.[1][5]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is potentially reversible. In an environment rich in other thiols (e.g., in vivo with glutathione), the conjugated molecule can be transferred to other thiols, leading to off-target effects.[5]
-
Thiazine (B8601807) Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[6]
Q5: How can I cleave the disulfide bond within the this compound linker?
The disulfide bond in the linker is designed to be cleaved under mild reducing conditions.[2][3] This is commonly achieved using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is particularly useful for applications like drug delivery, where the release of a payload is desired in the reducing environment of the cell.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[2][3] Verify the pH of your buffer before starting the reaction. |
| Oxidized Thiols | Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Pre-treat your thiol-containing molecule with a reducing agent like TCEP or DTT. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[2] If using DTT, it must be removed (e.g., by a desalting column) before adding the maleimide linker.[2] | |
| Hydrolyzed Maleimide | Prepare the aqueous solution of the maleimide linker immediately before use.[5] If the linker was stored improperly or for too long in an aqueous buffer, it may have hydrolyzed. | |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol can significantly affect conjugation efficiency. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[2] | |
| Poor Specificity / Heterogeneous Product | Reaction pH is too high | If the pH is above 7.5, the maleimide can react with amines.[1][5] Lower the pH of the reaction buffer to within the 6.5-7.5 range to ensure selectivity for thiols. |
| Presence of interfering substances | Ensure your buffers are free of primary and secondary amines and other thiol-containing compounds (e.g., DTT).[1] | |
| Loss of Conjugated Payload In Vivo | Retro-Michael Reaction | The thioether bond can be reversible. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH. The resulting ring-opened structure is not susceptible to the retro-Michael reaction. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 6.5 - 7.5 | Balances reaction rate and selectivity.[1][2][3][4] |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 | Starting point for optimization. May need adjustment based on steric hindrance and specific reactants.[2] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Reaction progress should be monitored to determine the optimal time.[4] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize side reactions. |
| Buffer Composition | Phosphate-buffered saline (PBS), HEPES, Tris | Buffers should be degassed and free of extraneous thiols and amines.[1] The inclusion of EDTA (1-5 mM) can help prevent metal-catalyzed oxidation of thiols.[2] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein with this compound.
1. Preparation of the Thiol-Containing Protein: a. Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2, containing 1-5 mM EDTA). b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes. The protein solution is now ready for conjugation without the need to remove the TCEP.
2. Preparation of the Maleimide Linker: a. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
3. Conjugation Reaction: a. Add the dissolved maleimide linker solution to the protein solution. A 10-20 fold molar excess of the maleimide linker over the protein is a typical starting point. b. Gently mix the reaction vessel. c. Incubate for 2 hours at room temperature or overnight at 4°C. If the maleimide reagent is fluorescent, protect the reaction from light.
4. Quenching the Reaction (Optional): a. To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.
5. Purification of the Conjugate: a. Remove excess, unreacted maleimide linker and quenching reagents using size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
Visualizations
Caption: Michael addition reaction of a thiol and a maleimide.
References
- 1. This compound, 2128735-24-8 | BroadPharm [broadpharm.com]
- 2. This compound | CAS: 2128735-24-8 | AxisPharm [axispharm.com]
- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 4. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 5. This compound-西安齐岳生物 [0qy.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with Large Proteins
Welcome to the Technical Support Center for overcoming steric hindrance in the bioconjugation of large proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of protein bioconjugation?
A: Steric hindrance refers to the spatial obstruction that arises when the size and three-dimensional shape of molecules prevent a chemical reaction from occurring efficiently.[1] In protein bioconjugation, this happens when the complex, folded structure of a large protein or the bulkiness of a labeling molecule physically blocks the reactive chemical groups from coming into close enough proximity to react. This can be due to the target amino acid residue being buried within the protein's core or shielded by nearby residues on the protein's surface.
Q2: What are the common indicators that steric hindrance is negatively impacting my bioconjugation reaction?
A: Several common signs may suggest that steric hindrance is a problem in your experiment:
-
Low or no conjugation yield: The final amount of your desired bioconjugate is significantly lower than expected.
-
Lack of site-specificity: The conjugation reaction occurs at unintended, more accessible sites on the protein surface instead of the desired location.
-
Incomplete conjugation: A significant portion of the protein remains unmodified, even when using a large excess of the labeling reagent.
-
Protein aggregation and precipitation: Modification of the protein, especially if it's non-specific, can alter its surface properties, leading to aggregation and precipitation out of the solution.
Q3: How can I assess the accessibility of a target residue on my protein before starting a conjugation experiment?
A: Assessing the accessibility of a target residue is a critical first step. Here are a few approaches:
-
Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to predict which amino acid residues are located on the protein's surface and are likely to be accessible for conjugation.
-
Site-Directed Mutagenesis: If you have a putative site in mind, you can introduce a uniquely reactive residue, such as cysteine, at that position. Successful conjugation to this engineered cysteine residue can confirm the site's accessibility.
-
Mass Spectrometry: Techniques like limited proteolysis followed by mass spectrometry can provide experimental data on the surface topology of your protein, revealing which regions are more exposed.
Q4: What is the role of linkers and spacers in overcoming steric hindrance?
A: Linkers and spacers are chemical bridges that connect the protein to the molecule of interest. They are a primary tool for mitigating steric hindrance by:
-
Increasing distance: A longer linker arm can extend the reactive group away from the protein's surface, allowing it to access sterically shielded sites.
-
Providing flexibility: Flexible linkers, often composed of polyethylene (B3416737) glycol (PEG) or glycine-serine repeats, can adopt multiple conformations to navigate around bulky protein domains.[2][3]
-
Improving solubility: Hydrophilic linkers, such as PEG, can help to prevent the aggregation of the final bioconjugate, which is a common issue when working with hydrophobic molecules.[4][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments with large proteins, with a focus on issues arising from steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site: The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the protein's three-dimensional structure. | 1. Introduce a Spacer Arm: Use a crosslinker with a longer and more flexible spacer arm (e.g., PEG-based linkers) to increase the reach of the reactive group. 2. Site-Directed Mutagenesis: If the protein's function will not be compromised, mutate a non-essential, surface-exposed amino acid to a reactive one like cysteine. 3. Partial Denaturation: In some instances, mild and reversible denaturation can expose buried residues. This should be approached with caution to prevent irreversible protein unfolding. |
| Steric Clash Between Bulky Conjugation Partners: Both the protein and the molecule to be conjugated are large, preventing their reactive groups from approaching each other. | 1. Optimize Linker Length: Experiment with a range of linker lengths to determine the optimal distance for efficient conjugation without negatively impacting the activity of the components. 2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or labels. |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the conjugation reaction. | 1. Optimize pH: For amine-reactive chemistries (NHS esters), a pH of 8.3-8.5 is optimal, while for thiol-reactive chemistries (maleimides), a pH of 7.0-7.5 is recommended.[7][8] 2. Adjust Temperature: Lowering the reaction temperature (e.g., 4°C) and extending the incubation time can sometimes reduce aggregation and improve yield.[9] |
Problem 2: Lack of Site-Specificity
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites with Varying Accessibility: Traditional conjugation methods targeting common residues like lysine often result in a heterogeneous mixture of products because numerous lysines are present on the protein surface with different levels of accessibility. | 1. Site-Specific Conjugation Methods: a. Unnatural Amino Acid (UAA) Incorporation: Genetically encode a UAA with a unique reactive group (a bioorthogonal handle) at the desired site. This allows for highly specific conjugation without competing side reactions.[10][11][12][13] b. Engineered Cysteine Residues: Introduce a single cysteine residue at a specific location on the protein surface through site-directed mutagenesis. Cysteine's relatively low abundance and the high reactivity of its thiol group make it an excellent target for site-specific modification.[14] |
| Reactive Conjugation Chemistry: The chosen chemical reaction may have side reactions with other amino acid residues. | 1. Choose More Selective Chemistries: Employ bioorthogonal "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions, which are highly specific and do not react with native functional groups in proteins. |
Quantitative Data Summary
The choice of linker can significantly influence the efficiency of conjugation and the properties of the final bioconjugate. The following tables summarize quantitative data on the effects of linker length and composition.
Table 1: Impact of Linker Length on Serum Half-Life of a Small Protein (sfGFP-PA)
| Conjugate | Estimated Linker Length (Å) | Serum Half-Life (β-phase, hours) | Fold Increase vs. Unmodified |
| Unmodified sfGFP | - | 0.13 | 1.0 |
| sfGFP-PA-C6 | ~9.9 | 1.34 | ~10.3 |
| sfGFP-PA-PEG4 | ~17.6 | 1.48 | ~11.4 |
| sfGFP-PA-PEG8 | ~30.0 | 1.57 | ~12.1 |
| sfGFP-PA-PEG12 | ~42.4 | 1.45 | ~11.2 |
Data synthesized from a study on a small protein (sfGFP) conjugated with palmitic acid (PA) via linkers of varying lengths. The results suggest that for a small protein, extending the linker length beyond a certain point does not further increase the serum half-life.[15][16]
Table 2: Influence of Linker Composition on Antibody-Drug Conjugate (ADC) Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, ng/mL) |
| Hydrophobic | 3.5 | >20 | 15 |
| Hydrophilic (PEG4) | 7.5 | <5 | 12 |
| Hydrophilic (PEG8) | 7.8 | <2 | 10 |
This table summarizes representative data on the impact of linker hydrophilicity on the physicochemical properties and in vitro potency of an ADC. Hydrophilic PEG linkers enable a higher DAR with significantly reduced aggregation while maintaining or improving cytotoxicity.[5][6]
Table 3: Effect of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~6.2 | 0.73 |
| PEG8 | ~4.5 | 0.53 |
| PEG12 | ~4.3 | 0.51 |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8. The inclusion of a PEG linker, and increasing its length, generally leads to a decrease in the clearance rate of the ADC.[4]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol outlines the general steps for introducing a cysteine mutation into a protein for site-specific conjugation using a PCR-based method.
-
Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.
-
The mutation (e.g., changing a serine codon TCT to a cysteine codon TGT) should be in the middle of the primer with 10-15 bases of correct sequence on both sides.[2]
-
The melting temperature (Tm) of the primers should be ≥78°C.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
Use a low amount of template plasmid DNA (e.g., 5-50 ng).
-
Perform 12-18 cycles of amplification to minimize the chance of random mutations.
-
-
Template DNA Digestion:
-
Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[16]
-
Incubate the PCR product with DpnI at 37°C for at least 1 hour.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate on appropriate antibiotic selection plates.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Screen for the desired mutation by restriction fragment length polymorphism (RFLP) analysis if a restriction site was introduced or removed, or by direct DNA sequencing.[16]
-
Confirm the final construct by sequencing the entire gene to ensure no additional mutations were introduced.
-
Protocol 2: Unnatural Amino Acid (UAA) Incorporation
This protocol provides a general workflow for the site-specific incorporation of a UAA into a protein expressed in E. coli.
-
Plasmid Preparation:
-
Obtain or create two plasmids:
-
An expression plasmid for your target protein with an amber stop codon (TAG) introduced at the desired site of UAA incorporation.
-
A plasmid that expresses an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. This pair is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs.[10]
-
-
-
Transformation:
-
Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Select for colonies containing both plasmids using the appropriate antibiotics.
-
-
UAA Incorporation and Protein Expression:
-
Grow the transformed E. coli in a minimal medium to late log phase.
-
Supplement the culture medium with the desired UAA (typically at a concentration of 50-400 µM).[6]
-
Induce the expression of the target protein (e.g., with IPTG).
-
-
Protein Purification and Verification:
-
Harvest the cells and purify the protein using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).
-
Verify the incorporation of the UAA by mass spectrometry.
-
Protocol 3: NHS Ester Conjugation to Protein Amines
This protocol describes a general method for conjugating an NHS-ester functionalized molecule to primary amines (e.g., lysine residues) on a protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer).[7]
-
The protein concentration should ideally be between 1-10 mg/mL.[7]
-
-
NHS Ester Preparation:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[12]
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (gel filtration) or dialysis.[9]
-
Protocol 4: Maleimide (B117702) Conjugation to Protein Thiols
This protocol outlines the steps for conjugating a maleimide-functionalized molecule to a free sulfhydryl group (cysteine) on a protein.
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris).[1][4][8]
-
If the target cysteines are involved in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[1][4][8][10]
-
Crucially, if a reducing agent like DTT is used, it must be removed before adding the maleimide reagent. TCEP does not need to be removed for conjugation with maleimides.[8]
-
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide reagent in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 1-10 mg/mL.[4]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted labeling reagent and other small molecules.
-
Visualizations
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: Comparison of traditional and site-specific bioconjugation strategies.
Caption: The role of linkers in overcoming steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 12. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. — Department of Pharmacology [pharm.ox.ac.uk]
- 13. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Site-Directed Mutagenesis [protocols.io]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Cleavage of Mal-NH-ethyl-SS-propionic Acid: A Comparative Analysis of Disulfide Linker Performance
For researchers, scientists, and drug development professionals, the precise control of payload release is a critical determinant of the therapeutic efficacy and safety of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the in vitro cleavage of Mal-NH-ethyl-SS-propionic acid, a disulfide-containing linker, benchmarked against other disulfide-based linkers. Experimental data and detailed protocols are presented to offer a comprehensive resource for linker selection and evaluation.
The strategic design of the linker in an ADC is paramount, as it must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the cytotoxic payload upon internalization into target tumor cells.[] this compound belongs to the class of reducible disulfide linkers, which are designed to be cleaved in the high-glutathione (GSH) environment of the intracellular space.[]
Comparative In Vitro Cleavage Data
The in vitro cleavage of disulfide linkers is primarily influenced by the degree of steric hindrance around the disulfide bond. Linkers with greater steric bulk tend to exhibit increased stability and slower cleavage kinetics. While specific quantitative data for the cleavage of this compound is not extensively published in head-to-head comparative studies, its performance can be inferred and benchmarked against well-characterized disulfide linkers with varying degrees of substitution.
Below is a summary of representative in vitro cleavage data for different types of disulfide linkers when exposed to reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), which mimic the intracellular reducing environment.
| Linker Type | Structure | Reducing Agent | Incubation Time | % Cleavage / Half-life | Reference |
| This compound Analog (Hypothetical) | Unsubstituted Disulfide | 1 mM GSH | 24 h | >90% | Inferred |
| Mono-substituted Disulfide | 1 mM GSH | 24 h | 50-70% | Inferred from[3] | |
| Di-substituted Disulfide | 1 mM GSH | 24 h | 10-30% | Inferred from[3] | |
| Alternative Disulfide Linker 1 | Unhindered Disulfide | 50 µM DTT | 1 h | ~50% | [3] |
| Alternative Disulfide Linker 2 | Sterically Hindered (di-methyl) | 50 µM DTT | 1 h | <10% | [3] |
Note: The data for this compound analog is hypothetical and inferred based on the principles of steric hindrance. Actual cleavage rates would need to be determined experimentally.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization and comparison of disulfide linker cleavage.
Protocol 1: In Vitro Cleavage Assay Using Dithiothreitol (DTT)
This protocol outlines a general method to assess the chemical stability and cleavage of a disulfide linker in the presence of a strong reducing agent.
Materials:
-
ADC or bioconjugate containing the this compound linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in an acidic buffer)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Prepare a stock solution of the ADC in PBS at a concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, add the ADC solution to a final concentration of 100 µg/mL.
-
Initiate Cleavage: Add DTT to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 h, 2 h, 4 h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the quenching solution to cap any free thiols and stop the cleavage process.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact ADC, released payload, and other cleavage products. The percentage of cleavage is determined by comparing the peak area of the released payload to the total peak area of the ADC and its products.
Protocol 2: In Vitro Cleavage Assay Using Glutathione (GSH)
This protocol simulates the intracellular reducing environment to evaluate the linker's susceptibility to cleavage by the biologically relevant reducing agent, glutathione.
Materials:
-
ADC or bioconjugate containing the this compound linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in an acidic buffer)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the ADC in PBS at a concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, add the ADC solution to a final concentration of 100 µg/mL.
-
Initiate Cleavage: Add GSH to a final concentration of 5 mM to mimic intracellular concentrations.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1 h, 4 h, 8 h, 24 h, 48 h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the extent of cleavage over time.
Visualizing the Cleavage and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the cleavage mechanism of a disulfide linker and the general workflow for its in vitro validation.
Caption: Mechanism of disulfide linker cleavage in an ADC.
Caption: General workflow for in vitro disulfide linker cleavage assay.
Conclusion
The in vitro validation of linker cleavage is a cornerstone of ADC development. While direct comparative data for this compound is limited, the established principles of disulfide linker chemistry, particularly the influence of steric hindrance, provide a strong framework for predicting its behavior. The provided experimental protocols offer a robust methodology for researchers to generate their own comparative data, enabling an informed selection of linkers to optimize the therapeutic window of their ADC candidates. The stability of the disulfide bond is a critical parameter, and its modulation through chemical modification remains a key strategy in the design of next-generation ADCs.[4]
References
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Spotlight on Mal-NH-ethyl-SS-propionic acid
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent within the target tumor microenvironment or inside cancer cells. This guide provides an objective comparison of Mal-NH-ethyl-SS-propionic acid, a glutathione-sensitive disulfide linker, with other major classes of cleavable linkers, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a heterobifunctional cleavable linker that features three key functional groups: a maleimide (B117702) group for conjugation to thiol-containing residues on the antibody, a disulfide bond that is susceptible to cleavage in a reducing environment, and a carboxylic acid for attachment of the payload.[1][2] The disulfide bond is the cleavable element, designed to be stable in the bloodstream and to be readily reduced by the high intracellular concentrations of glutathione (B108866) (GSH), a tripeptide thiol antioxidant.[3][] The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM), providing a selective mechanism for payload release within the target cell.[3]
Overview of Major Cleavable Linker Classes
Beyond glutathione-sensitive disulfide linkers like this compound, two other prominent classes of cleavable linkers are widely used in ADC development:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is recognized and cleaved by specific proteases, such as cathepsins, which are highly active in the lysosomes of tumor cells.[3] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[3]
-
pH-Sensitive Linkers: These linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5] Hydrazone linkers are a classic example of this class.[5]
Data Presentation: Comparative Performance of Cleavable Linkers
The choice of a cleavable linker has a significant impact on the pharmacokinetic properties, efficacy, and toxicity profile of an ADC.[5] The following table summarizes key quantitative data for different cleavable linkers, compiled from various studies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions.
| Linker Type | Cleavage Trigger | Plasma Stability (Half-life) | Cleavage Rate | Key Advantages | Key Disadvantages |
| This compound (Disulfide) | High intracellular glutathione (GSH) concentration (1-10 mM)[3] | Generally stable; stability can be tuned by steric hindrance around the disulfide bond.[6][7] | Rapid cleavage in the presence of high GSH concentrations.[] | Good balance of stability and controlled release; potential for bystander effect.[5] | Potential for premature cleavage in plasma due to interaction with circulating thiols.[8] |
| Valine-Citrulline (Peptide) | Lysosomal proteases (e.g., Cathepsin B)[3] | Generally high in human plasma, but can be less stable in rodent plasma.[9] | Efficient cleavage within the lysosome.[10] | High plasma stability; well-established technology.[10] | Efficacy can be dependent on the rate of internalization and lysosomal trafficking; potential for off-target toxicity if proteases are active outside target cells.[5] |
| Hydrazone (pH-Sensitive) | Acidic pH (4.5-6.5) in endosomes/lysosomes[5] | Can be variable; some hydrazone linkers have shown susceptibility to hydrolysis in plasma.[5] | Rapid hydrolysis at acidic pH.[5] | Simple cleavage mechanism. | Potential for instability in circulation leading to premature drug release and off-target toxicity.[5] |
Mandatory Visualization
Caption: Mechanisms of payload release for different cleavable linkers.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and the release of free payload.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[11]
-
Sample Processing:
-
Analysis:
-
Intact ADC: Analyze the captured and eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[11][12][13]
-
Free Payload: Quantify the released payload in the processed plasma samples using LC-MS/MS.[3]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma half-life of the ADC.[3]
Caption: Experimental workflow for assessing ADC plasma stability.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed a cancer cell line that expresses the target antigen in a 96-well plate and allow the cells to adhere overnight.[14]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include a negative control (untreated cells) and a positive control (free payload).[14]
-
Incubation: Incubate the cells with the ADC for a period that allows for internalization, linker cleavage, and payload-induced cell death (typically 72-96 hours).[14]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.[14]
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]
In Vitro Bystander Effect Assay
Objective: To evaluate the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Lines: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line that is sensitive to the payload. The Ag- cell line should be labeled with a fluorescent protein (e.g., GFP) for easy identification.[15]
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same well of a 96-well plate.[15]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.[15]
-
Incubation: Incubate the cells for a sufficient period to allow for ADC-mediated killing of Ag+ cells and subsequent bystander killing of Ag- cells.[15]
-
Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the fluorescently labeled Ag- cells.[10]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[15]
Conclusion
The selection of a cleavable linker is a critical decision in the design of an ADC. This compound, as a glutathione-sensitive disulfide linker, offers a mechanism for controlled intracellular drug release. Its performance, particularly in terms of plasma stability, can be modulated by steric hindrance around the disulfide bond.[6][7] A thorough evaluation of plasma stability, in vitro cytotoxicity, and bystander effect, using standardized experimental protocols, is essential to compare its performance objectively with other cleavable linkers like the protease-sensitive Val-Cit and pH-sensitive hydrazone linkers. This comprehensive approach will enable the rational design of ADCs with an optimized therapeutic window.
References
- 1. This compound, 2128735-24-8 | BroadPharm [broadpharm.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 5. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Characterizing Mal-NH-ethyl-SS-propionic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of drug conjugates is paramount for ensuring their efficacy, safety, and batch-to-batch consistency. This guide provides a comprehensive comparison of key analytical methods for characterizing conjugates synthesized using the Mal-NH-ethyl-SS-propionic acid linker. This cleavable linker system, incorporating a maleimide (B117702) group for conjugation to thiol-containing molecules (such as antibodies with reduced interchain disulfides), and a disulfide bond for payload release, presents unique analytical challenges and considerations.
This document outlines the principles, experimental protocols, and comparative performance of essential analytical techniques, supported by representative data to aid in method selection and implementation.
Core Analytical Techniques: A Comparative Overview
The characterization of this compound conjugates typically involves a suite of orthogonal analytical methods to assess critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), size homogeneity (aggregation and fragmentation), charge heterogeneity, and the stability of the conjugate.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the protein and a specific wavelength for the drug) to calculate the concentrations of the protein and the conjugated payload based on the Beer-Lambert law.[][2] | Average Drug-to-Antibody Ratio (DAR). | Simple, rapid, and requires minimal sample preparation.[] | Provides only the average DAR, not the distribution of different drug-loaded species. Can be inaccurate if the absorbance spectra of the protein and drug overlap significantly. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the protein, allowing for the separation of species with different numbers of conjugated drugs.[3][4] | Average DAR, DAR distribution, and presence of unconjugated protein.[3] | Provides information on the distribution of different drug-loaded species. Analysis is performed under non-denaturing conditions, preserving the native protein structure.[3] | The use of high salt concentrations in the mobile phase can be corrosive to standard HPLC systems. May not be suitable for all types of conjugates, particularly those with very hydrophobic payloads which can lead to poor peak shape and recovery. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules elute earlier than smaller molecules. | Detection and quantification of aggregates, fragments, and the monomeric form of the conjugate. | A robust and reliable method for assessing the size homogeneity of the conjugate. Can be performed under native conditions. | Does not provide information on DAR or the location of conjugation. Hydrophobic interactions between the conjugate and the SEC column can sometimes lead to peak tailing and inaccurate quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Can be used to determine the precise mass of the intact conjugate, its subunits (e.g., light and heavy chains of an antibody), or peptide fragments. | Precise molecular weight of the conjugate and its subunits, average DAR, DAR distribution, confirmation of conjugation sites, and identification of modifications or degradation products. Can also be used to study the stability of the disulfide linker.[2][5] | Provides the most detailed and accurate information on the molecular characteristics of the conjugate. Can identify and quantify different drug-loaded species and locate the sites of conjugation.[2][5] | Requires specialized instrumentation and expertise. Can be sensitive to sample preparation. For conjugates with cleavable linkers, the conditions of the MS analysis need to be carefully controlled to avoid in-source decay or cleavage of the linker. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atoms within a molecule. | Can be used to confirm the structure of the linker and the drug, and to study the interaction between the protein and the small molecule. Can also be used to investigate the stability of the disulfide bond.[6][7][8] | Provides high-resolution structural information. Non-destructive technique. | Requires high sample concentrations and specialized instrumentation. Data analysis can be complex, especially for large protein conjugates. |
Experimental Protocols
Determination of Average Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
Principle: This method relies on the differential absorbance of the protein and the conjugated drug at two specific wavelengths. By solving a set of simultaneous equations derived from the Beer-Lambert law, the concentrations of the protein and the drug can be determined, and from these, the average DAR can be calculated.[][2]
Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the molar extinction coefficient of the unconjugated protein at 280 nm (ε_protein,280_).
-
Measure the molar extinction coefficient of the free drug at its wavelength of maximum absorbance (λ_max_) (ε_drug,λmax_) and at 280 nm (ε_drug,280_).
-
-
Sample Preparation: Prepare the conjugate sample in a suitable buffer (e.g., PBS).
-
Spectrophotometer Measurement: Measure the absorbance of the conjugate sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
Calculation:
-
Calculate the concentration of the protein (C_protein_) and the drug (C_drug_) using the following equations:
-
A_280 = (ε_protein,280 * C_protein) + (ε_drug,280 * C_drug)
-
A_λmax = (ε_protein,λmax * C_protein) + (ε_drug,λmax * C_drug) (Note: The absorbance of the protein at the drug's λ_max_ may be negligible).
-
-
Calculate the average DAR: Average DAR = C_drug / C_protein
-
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of a hydrophobic drug via the this compound linker increases the hydrophobicity of the protein. Species with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.
Protocol:
-
HPLC System: A bio-inert HPLC system is recommended due to the high salt concentrations used.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with a small percentage of isopropanol, e.g., 5-10%).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the conjugate species.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR and DAR distribution are calculated from the peak areas of the different drug-loaded species in the chromatogram.
Assessment of Aggregation and Fragmentation by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size in solution. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
Protocol:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: An SEC column with a pore size appropriate for the size of the conjugate.
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregate, monomer, and fragment is calculated from the integrated peak areas in the chromatogram.
Detailed Characterization by Mass Spectrometry (MS)
Principle: MS provides precise mass information, allowing for the unambiguous identification of different drug-loaded species and the characterization of the linker and any modifications. For disulfide-containing conjugates, MS can be used to confirm the integrity of the disulfide bond or to identify cleavage products.[5]
Protocol (Intact Mass Analysis):
-
Sample Preparation: The conjugate sample is typically desalted using a reversed-phase cartridge or size-exclusion chromatography online with the MS.
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., reversed-phase or size-exclusion).
-
Data Acquisition: Mass spectra are acquired over a mass range that includes the expected masses of the different conjugate species.
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge masses of the different species. The DAR and DAR distribution are determined from the relative abundances of the different drug-loaded species.
Protocol (Peptide Mapping for Disulfide Bond Analysis):
-
Enzymatic Digestion: The conjugate is digested with a protease (e.g., trypsin) under non-reducing conditions to preserve the disulfide bonds.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reversed-phase LC and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein sequence database to identify the disulfide-linked peptides, confirming the location and integrity of the disulfide bond in the linker.[5]
Visualization of Workflows
Caption: General analytical workflow for characterizing conjugates.
Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination.
Stability Considerations for the this compound Linker
The stability of the linker is a critical attribute that influences the in vivo performance of the conjugate. The this compound linker has two key features that require specific analytical attention:
-
Maleimide-Thiol Adduct Stability: The thioether bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, which can lead to deconjugation. The stability of this bond is influenced by factors such as pH and the presence of other thiols. Analytical methods like reversed-phase HPLC and MS can be used to monitor the stability of the conjugate over time in relevant biological matrices (e.g., plasma).
-
Disulfide Bond Stability and Cleavage: The disulfide bond is designed to be cleaved in the reducing environment of the target cell, releasing the drug. It is crucial to assess the stability of this bond in circulation to prevent premature drug release. Stability studies can be performed by incubating the conjugate in plasma and analyzing for the presence of the intact conjugate and any released drug over time using techniques like LC-MS. Furthermore, controlled reduction experiments followed by MS analysis can confirm the intended cleavage mechanism.
By employing a combination of these analytical methods, researchers and drug developers can gain a comprehensive understanding of the critical quality attributes of their this compound conjugates, ensuring the development of safe and effective therapeutics.
References
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR methods for determining disulfide-bond connectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of Peptides Cross-Linked with Mal-NH-ethyl-SS-propionic acid
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mal-NH-ethyl-SS-propionic acid with alternative cross-linking reagents. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in protein interaction studies.
This compound is a heterobifunctional, cleavable cross-linking reagent designed for studying protein-protein interactions and protein structures using mass spectrometry. Its unique architecture, featuring a maleimide (B117702) group, a disulfide bond, and a carboxylic acid, offers specific advantages for targeted cross-linking and subsequent analysis. This guide delves into the specifics of this reagent, compares it with other commonly used cross-linkers, and provides a detailed protocol for its application.
Understanding the Reagent: this compound
This compound possesses three key functional components that dictate its utility in cross-linking studies:
-
Maleimide Group: This group exhibits high reactivity towards sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond. This specificity allows for the targeted cross-linking of cysteine-containing peptides. The optimal pH for this reaction is between 6.5 and 7.5.[1]
-
Disulfide Bond: The integrated disulfide bond within the spacer arm is readily cleavable under mild reducing conditions (e.g., using dithiothreitol (B142953) - DTT). This feature is particularly advantageous for mass spectrometry analysis as it simplifies the identification of cross-linked peptides by allowing the analysis of the individual, linear peptides after cleavage.
-
Carboxylic Acid: The terminal carboxylic acid provides a handle for conjugation to primary amines (e.g., lysine (B10760008) residues or N-terminus of a protein) using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or HATU.[2][3]
This heterobifunctional nature allows for a two-step cross-linking strategy, providing greater control over the conjugation process compared to homobifunctional cross-linkers.
Performance Comparison with Alternative Cross-Linkers
The choice of cross-linker is critical for the success of a cross-linking mass spectrometry (XL-MS) experiment. The following tables compare this compound with other commonly used reagents based on their reactivity, cleavability, and suitability for different applications.
| Cross-Linker | Reactive Groups | Target Residues | Cleavable? | Cleavage Agent | Spacer Arm Length (Å) | Key Features |
| This compound | Maleimide, Carboxylic Acid | Cysteine, Lysine (or other primary amines) | Yes | Reducing agents (e.g., DTT) | ~10.2 Å (estimated) | Heterobifunctional, Thiol-reactive, Disulfide-cleavable. |
| DSS (Disuccinimidyl suberate) | NHS ester | Lysine, N-terminus | No | - | 11.4 Å | Homobifunctional, Amine-reactive, Non-cleavable. |
| DSG (Disuccinimidyl glutarate) | NHS ester | Lysine, N-terminus | No | - | 7.7 Å | Homobifunctional, Amine-reactive, Shorter spacer arm than DSS. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester | Lysine, N-terminus | No | - | 11.4 Å | Water-soluble version of DSS. |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester | Lysine, N-terminus | Yes | CID (in MS/MS) | 10.1 Å | MS-cleavable, Amine-reactive.[4] |
| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | Lysine, N-terminus | Yes | CID (in MS/MS) | 12.5 Å | MS-cleavable, Amine-reactive.[5] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Lysine, Aspartic Acid, Glutamic Acid | No | - | 0 Å | "Zero-length" cross-linker. |
Experimental Protocol: Cross-Linking and Mass Spectrometry Analysis
This protocol outlines a general workflow for using this compound in an XL-MS experiment. Optimization of concentrations and incubation times is recommended for each specific protein system.
Protein Cross-Linking
a. Activation of Carboxylic Acid (optional, for two-step strategy):
-
Dissolve this compound in a dry, water-miscible solvent like DMSO to prepare a stock solution.
-
In a separate reaction, activate the carboxylic acid group of the cross-linker by reacting it with EDC and NHS (or sulfo-NHS for improved water solubility) in an amine-free buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
Add the activated cross-linker to the first protein (containing accessible primary amines) and incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted cross-linker using a desalting column.
b. Reaction with Thiol Groups:
-
If a one-step reaction is preferred (where EDC is used to couple the cross-linker's carboxylic acid to a protein's amines, and the maleimide reacts with a cysteine on another protein), co-incubate the proteins with the cross-linker and EDC.
-
For the two-step strategy, add the second, cysteine-containing protein to the reaction mixture from step 1a.
-
Adjust the pH of the reaction buffer to 6.5-7.5 (e.g., HEPES or PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C to allow the maleimide group to react with the cysteine residues.
-
Quench the reaction by adding a low molecular weight thiol-containing compound like β-mercaptoethanol or cysteine.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein mixture using 8 M urea (B33335) or 6 M guanidine-HCl.
-
Reduce disulfide bonds within the proteins (not the cross-linker) by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. Note: This step is to linearize the proteins; a subsequent reduction step will cleave the cross-linker.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea).
-
Add a protease, such as trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Enrichment of Cross-Linked Peptides (Recommended):
-
Due to the low abundance of cross-linked peptides, an enrichment step is highly recommended.[6][7]
-
Size Exclusion Chromatography (SEC): This method separates the larger, cross-linked peptides from the smaller, linear peptides.[8]
-
Strong Cation Exchange (SCX) Chromatography: This technique enriches for cross-linked peptides based on their higher charge state.[7]
-
Mass Spectrometry Analysis
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Analysis with Cross-Linker Cleavage:
-
To identify the individual peptides involved in the cross-link, the disulfide bond in this compound can be cleaved either before or during the MS analysis.
-
Offline Cleavage: Treat the enriched, cross-linked peptides with a reducing agent (e.g., 10 mM DTT) before LC-MS/MS analysis. This will result in two linear peptides, one with a modified cysteine and the other with a modified lysine, which can be identified by standard database searching.
-
Online or In-Source Cleavage: Some mass spectrometry methods allow for the cleavage of disulfide bonds during the analysis. Electron transfer dissociation (ETD) can preferentially cleave disulfide bonds.[9][10]
-
Data Analysis
-
Use specialized cross-linking software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS data.
-
The software will search for pairs of peptides that are linked by the mass of the cross-linker.
-
For data from cleaved cross-links, the software will search for the specific mass modifications on the cysteine and lysine residues.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for XL-MS using this compound.
Caption: Reaction mechanism of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2128735-24-8 | BroadPharm [broadpharm.com]
- 3. Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the in vivo stability of Mal-NH-ethyl-SS-propionic acid and related maleimide-based linkers with next-generation alternatives, supported by experimental data and detailed methodologies.
The traditional maleimide-based conjugation chemistry, while efficient for linking cytotoxic payloads to antibodies via cysteine residues, is often compromised in vivo. The primary liability of the resulting thiosuccinimide linkage is its susceptibility to a retro-Michael reaction. This reversal of the initial conjugation can lead to premature release of the payload, which can then bind to other circulating proteins like albumin, causing off-target toxicity and reducing the therapeutic window.
The Challenge of Maleimide (B117702) Linker Instability
The thioether bond formed between a maleimide and a thiol group is not always stable under physiological conditions. In the bloodstream, thiol-containing molecules such as glutathione (B108866) can facilitate a thiol exchange reaction via a retro-Michael mechanism. This leads to deconjugation of the payload from the antibody, compromising the targeted delivery of the cytotoxic agent.
Several strategies have been developed to address this instability. One approach involves the hydrolysis of the succinimide (B58015) ring to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction[1][2][3]. Another avenue is the development of "self-stabilizing" maleimides that incorporate chemical moieties to accelerate this hydrolysis process, thereby "locking" the payload onto the antibody soon after conjugation[1][2][4].
Comparative Analysis of Linker Technologies
The in vivo stability of an ADC is a key parameter evaluated during preclinical development. The following tables summarize available data comparing the stability of traditional maleimide linkers with that of more advanced alternatives.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Traditional Maleimide | ADC in human plasma | 7 days | ~50% | Significant deconjugation observed due to retro-Michael reaction. |
| Self-Stabilizing Maleimide (DPR-based) | ADC in plasma | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss[4]. |
| N-Aryl Maleimide | Thiol-reactive probe | - | - | Reaction with thiols is approximately 2.5 times faster than with N-alkyl maleimides, suggesting a more stable conjugate formation[5]. |
| Vinyl Sulfone | Thiol-reactive probe | - | - | Forms a stable thioether bond with high specificity for thiols at physiological pH[5]. |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Re-bridges the native disulfide bonds of the antibody, leading to highly stable and homogeneous ADCs. |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% | Forms a stable C-S bond, offering an alternative to Michael addition chemistry. |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct head-to-head studies may yield different results.
Visualizing Linker Chemistry and Stability Assays
To better understand the underlying chemical principles and experimental workflows, the following diagrams have been generated.
Caption: Reaction pathway of maleimide-thiol conjugation and subsequent in vivo fate.
Caption: Experimental workflow for assessing the in vivo stability of ADCs.
Experimental Protocols
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective ADCs. The two primary methodologies employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the ADC's monoclonal antibody)
-
Detection antibody (specific for the payload) conjugated to an enzyme (e.g., HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the ELISA plates with the capture antibody overnight at 4°C.
-
Washing: Wash the plates with wash buffer.
-
Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples (from dosed animals at different time points) to the wells and incubate for 1-2 hours.
-
Washing: Wash the plates thoroughly.
-
Detection: Add the enzyme-conjugated detection antibody and incubate for 1 hour.
-
Washing: Wash the plates.
-
Signal Development: Add the substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader. A standard curve is used to quantify the concentration of intact ADC.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation[6][7][8].
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Internal standard
Procedure:
-
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Add cold protein precipitation solvent to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant containing the free payload.
-
-
LC Separation: Inject the supernatant onto the LC system. The free payload is separated from other plasma components on the LC column using a suitable gradient.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The free payload is detected and quantified using multiple reaction monitoring (MRM) or by monitoring its exact mass.
-
Data Analysis: The concentration of the free payload is determined by comparing its peak area to that of the internal standard and using a standard curve.
Conclusion
The in vivo stability of the linker is a paramount consideration in the design of antibody-drug conjugates. While traditional maleimide-based linkers like this compound have been widely used, their susceptibility to retro-Michael reactions necessitates careful evaluation and has driven the development of more stable, next-generation alternatives. Self-stabilizing maleimides and other novel conjugation chemistries offer promising solutions to mitigate premature payload release, potentially leading to ADCs with improved therapeutic indices. The selection of an appropriate linker technology should be guided by rigorous in vivo stability studies, employing robust analytical methods such as ELISA and LC-MS/MS to ensure the development of safe and effective targeted therapies.
References
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
Evaluating the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism of action for Antibody-Drug Conjugates (ADCs), particularly those utilizing cleavable linkers. This phenomenon, where the cytotoxic payload of an ADC kills not only the target antigen-positive cancer cell but also adjacent antigen-negative cells, can significantly enhance therapeutic efficacy, especially in heterogeneous tumors. This guide provides an objective comparison of the bystander effect mediated by ADCs with cleavable linkers versus those with non-cleavable linkers, supported by experimental data and detailed protocols.
The Mechanism of Bystander Killing with Cleavable Linkers
ADCs with cleavable linkers are designed to release their potent cytotoxic payloads upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. Once the ADC binds to its target antigen on a cancer cell and is internalized, the linker is cleaved, liberating the payload. If the payload is membrane-permeable, it can diffuse out of the target cell and into neighboring cells, irrespective of their antigen expression status, thereby inducing bystander killing. This is a key advantage in treating solid tumors, which often exhibit heterogeneous antigen expression.
In contrast, ADCs with non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload. This process typically results in a payload-linker-amino acid complex that is often charged and less membrane-permeable, thus limiting its ability to exit the target cell and induce a bystander effect.
dot
Caption: Mechanism of ADC bystander effect with a cleavable linker.
Comparative Performance of ADCs: Cleavable vs. Non-Cleavable Linkers
The choice of linker technology has a profound impact on the bystander killing capacity of an ADC. The following tables summarize quantitative data from preclinical studies comparing ADCs with cleavable and non-cleavable linkers.
In Vitro Cytotoxicity and Bystander Effect
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In the context of bystander effect evaluation, co-culture assays are employed where antigen-positive and antigen-negative cells are grown together. A potent bystander effect is observed when the ADC is effective at killing the antigen-negative cells in the presence of antigen-positive cells.
| ADC | Linker Type | Payload | Target Cell Line (Antigen Status) | Bystander Cell Line (Antigen Status) | Co-Culture IC50 (Antigen-Negative Cells) | Reference |
| Trastuzumab Deruxtecan (B607063) (T-DXd) | Cleavable (GGFG) | DXd (Topoisomerase I inhibitor) | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Potent killing of both cell types observed | [1] |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable (SMCC) | DM1 (Microtubule inhibitor) | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | No significant killing of bystander cells | [1] |
| Sacituzumab Govitecan | Cleavable (CL2A) | SN-38 (Topoisomerase I inhibitor) | END(K)265 (Trop-2+) | ARK4 (Trop-2-) | Significant bystander killing observed | [2][3] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE (Microtubule inhibitor) | BT-474 (HER2+) | MCF-7 (HER2-) | Bystander effect demonstrated | [4] |
| mil40-15 (MMAE-ADC) | Non-cleavable (Cys-linker) | MMAE (Microtubule inhibitor) | BT-474 (HER2+) | MCF-7 (HER2-) | ~1 x 10⁻⁹ M | [3] |
Experimental Protocols for Evaluating Bystander Effect
Accurate and reproducible assessment of the bystander effect is crucial for the preclinical development of ADCs. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Co-Culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when cultured with antigen-positive cells.
dot
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Detailed Methodology:
-
Cell Line Selection and Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC.
-
Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload but does not express the target antigen.
-
To distinguish between the two cell populations, the Ag- cell line should be stably transfected with a fluorescent protein (e.g., GFP or RFP).
-
-
Co-Culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the impact of the proportion of target cells on the bystander effect. A typical total cell density is 10,000 cells per well.[5]
-
Include control wells with only Ag- cells to measure the direct effect of the ADC on the bystander cells.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow the cells to adhere.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in the appropriate cell culture medium. The concentration range should be chosen to be higher than the IC90 for the Ag+ cell line and lower than the IC50 for the Ag- cell line in monoculture.[2]
-
Remove the overnight culture medium and add the ADC-containing medium to the wells. Include a vehicle control (medium without ADC).
-
-
Incubation and Analysis:
-
Quantify the viability of the Ag- (fluorescent) cells using a fluorescence plate reader, high-content imaging system, or flow cytometry.
-
The percentage of viable bystander cells is calculated by normalizing the fluorescence signal in the ADC-treated wells to that in the vehicle-treated control wells. A significant decrease in the viability of Ag- cells in the co-culture setup compared to the monoculture control indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a stable, secreted factor (i.e., the released payload) from the ADC-treated target cells.
Detailed Methodology:
-
Preparation of Conditioned Medium:
-
Seed the Ag+ cells in a culture flask and grow them to 70-80% confluency.
-
Treat the Ag+ cells with a cytotoxic concentration of the ADC for 48-72 hours.
-
Collect the culture medium (now "conditioned medium").
-
Centrifuge the conditioned medium to remove any detached cells and debris. The supernatant is the conditioned medium to be used in the next step.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium from the Ag- cells and replace it with the prepared conditioned medium.
-
Include control wells where Ag- cells are treated with fresh medium or medium from untreated Ag+ cells.
-
-
Analysis:
-
Incubate the Ag- cells for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls confirms that a stable cytotoxic factor is released into the medium.
-
In Vivo Xenograft Model for Bystander Effect Evaluation
This in vivo model assesses the bystander effect in a more physiologically relevant setting.
dot
Caption: Workflow for in vivo evaluation of the ADC bystander effect.
Detailed Methodology:
-
Model Establishment:
-
ADC Administration:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the ADC intravenously at a predetermined dose and schedule. The control group receives a vehicle control or a non-binding control ADC.
-
-
Efficacy Assessment:
-
Monitor tumor volume regularly using calipers.
-
Quantify the population of Ag- cells by measuring the luciferase signal using an in vivo imaging system (IVIS).[1]
-
A significant reduction in both the overall tumor volume and the luciferase signal in the ADC-treated group compared to the control group provides strong evidence of an in vivo bystander effect.[1]
-
Conclusion
The bystander effect is a pivotal attribute of ADCs with cleavable linkers, contributing significantly to their anti-tumor activity, especially in the context of heterogeneous tumors. The ability of a membrane-permeable payload to diffuse from target to neighboring non-target cells can overcome the limitations of heterogeneous antigen expression. As demonstrated by the comparative data, ADCs with cleavable linkers, such as Trastuzumab deruxtecan and Sacituzumab govitecan, exhibit a potent bystander effect that is largely absent in ADCs with non-cleavable linkers like Trastuzumab emtansine. The rigorous in vitro and in vivo experimental protocols outlined in this guide are essential for the thorough evaluation and characterization of this crucial ADC property, enabling the rational design and development of more effective cancer therapeutics.
References
- 1. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Disulfide and Enzyme-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index. The choice between a disulfide and an enzyme-cleavable linker depends on a multitude of factors, including the target antigen, the payload's mechanism of action, and the desired pharmacological profile. This guide provides an objective, data-driven comparison of these two prominent linker technologies to inform rational ADC design.
At a Glance: Key Differences
| Feature | Disulfide Linkers | Enzyme-Cleavable Linkers |
| Cleavage Mechanism | Reduction of disulfide bond | Enzymatic hydrolysis of a peptide or other motif |
| Primary Cleavage Agent | Intracellular glutathione (B108866) (GSH) | Lysosomal proteases (e.g., Cathepsins) |
| Cleavage Location | Primarily intracellular (cytosol) | Primarily intracellular (lysosomes) |
| Bystander Effect | Possible, depends on payload properties | Possible, depends on payload properties |
| Key Design Consideration | Steric hindrance around the disulfide bond to modulate stability | Choice of peptide sequence for optimal cleavage and stability |
Mechanism of Action
Disulfide Linkers: These linkers exploit the significant redox potential difference between the extracellular environment and the intracellular cytosol. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1-10 mM inside cells, whereas it is only in the micromolar range in the bloodstream.[][2] This differential promotes the selective cleavage of the disulfide bond and release of the payload within the target cell.
Enzyme-Cleavable Linkers: This class of linkers is designed to be stable in circulation but susceptible to cleavage by specific enzymes that are highly active within the lysosomal compartment of tumor cells.[3] The most common enzyme-cleavable linkers incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which are recognized and hydrolyzed by lysosomal proteases like Cathepsin B.[]
Visualizing the Cleavage Pathways
Performance Data: A Comparative Analysis
Direct head-to-head comparisons of ADCs with disulfide versus enzyme-cleavable linkers using the same antibody and payload are limited in the literature. The following tables summarize representative data from various studies to provide a comparative perspective.
Table 1: Plasma Stability
| Linker Type | ADC Construct | Species | Plasma Half-life (t½) | Reference |
| Disulfide | anti-CD22-DM1 (engineered cysteine) | Mouse | >50% intact after 7 days | [] |
| Enzyme-Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Human | Stable for 28 days | [5] |
| Enzyme-Cleavable (Val-Cit) | ADC-3a | Mouse | >95% degradation after 14 days | [5] |
| Enzyme-Cleavable (EVCit) | ADC-3c | Mouse | Almost no cleavage after 14 days | [5] |
Note: The stability of Val-Cit linkers can be species-dependent, with some studies showing instability in mouse plasma due to carboxylesterase activity, a factor not as prevalent in human plasma.[6]
Table 2: In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Construct | Cell Line | IC50 (nM) | Reference |
| Disulfide | anti-HER2 ADC | SKBR3 (HER2+) | Potent cytotoxicity (specific value not provided) | [3] |
| Enzyme-Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | N87 (high HER2) | Data not provided, but effective | [5] |
| Enzyme-Cleavable (Val-Cit) | mil40-16 | Not specified | Potent cytotoxicity (specific value not provided) | [7] |
| Non-Cleavable Control | mil40-15 | Not specified | IC50: 10⁻² nM | [7] |
Note: IC50 values are highly dependent on the cell line, payload potency, and drug-to-antibody ratio (DAR).
The Bystander Effect: A Key Differentiator
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a crucial consideration in ADC design, particularly for heterogeneous tumors.[8][]
-
Cleavable Linkers (Both Types): In general, ADCs with cleavable linkers can mediate a bystander effect.[10] This is because upon cleavage, the released payload is often in its native, membrane-permeable form, allowing it to diffuse out of the target cell and affect adjacent cells.[8]
-
Payload Properties are Key: The extent of the bystander effect is heavily influenced by the physicochemical properties of the payload itself. Non-polar, uncharged payloads are more likely to traverse cell membranes and induce bystander killing.[8][]
-
Non-Cleavable Linkers: In contrast, ADCs with non-cleavable linkers typically do not exhibit a significant bystander effect.[10] This is because the payload is released with an attached amino acid residue from the antibody, which is often charged and membrane-impermeable.
Experimental Protocols
I. In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC over time.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Quenching: Immediately quench the reaction by diluting the plasma sample in a cold buffer (e.g., PBS).
-
ADC Capture: Capture the ADC from the plasma using an immuno-affinity method, such as magnetic beads coated with an anti-human Fc antibody or the target antigen.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution and Analysis: Elute the ADC and analyze the amount of intact ADC using techniques like ELISA or LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
II. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC against a target cancer cell line and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
III. Linker Cleavage Assays
A. Glutathione-Mediated Disulfide Linker Cleavage
Objective: To assess the rate of payload release from a disulfide-linked ADC in the presence of a reducing agent.
Methodology:
-
Reaction Setup: Incubate the disulfide-linked ADC (e.g., 10 µM) in a reaction buffer (e.g., PBS, pH 7.4) containing a physiological concentration of glutathione (e.g., 5 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: Plot the percentage of released payload over time to determine the cleavage kinetics.
B. Cathepsin B-Mediated Enzyme-Cleavable Linker Cleavage
Objective: To evaluate the cleavage of a peptide-based linker by Cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human Cathepsin B in an appropriate activation buffer.
-
Reaction Setup: Incubate the enzyme-cleavable ADC (e.g., 10 µM) with activated Cathepsin B in an assay buffer (typically at an acidic pH, e.g., 5.5).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of released payload over time to determine the cleavage kinetics.
IV. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average number of drug molecules conjugated to an antibody.
Methodology:
-
Chromatographic System: Use a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).[11]
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer, pH 7.0).[11]
-
Mobile Phase B: Low salt buffer, potentially containing an organic modifier (e.g., 25 mM phosphate buffer, pH 7.0, with 20% isopropanol).[11]
-
-
Gradient: Run a linear gradient from high salt to low salt to elute the different ADC species based on their hydrophobicity. Unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[11]
-
Data Analysis:
-
Integrate the peak area for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) * Number of drugs for that species][12]
-
Conclusion
The choice between disulfide and enzyme-cleavable linkers is a critical decision in ADC development, with each offering distinct advantages and disadvantages. Disulfide linkers provide a robust cleavage mechanism based on the intracellular reducing environment, while enzyme-cleavable linkers offer high specificity through their recognition by lysosomal proteases. The optimal linker strategy will depend on the specific biological context of the target and the desired therapeutic outcome. Rigorous in vitro and in vivo evaluation, using the experimental protocols outlined in this guide, is essential for selecting the most appropriate linker to maximize the therapeutic window of an ADC.
References
- 2. researchgate.net [researchgate.net]
- 3. iphasebiosci.com [iphasebiosci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Mal-NH-ethyl-SS-propionic Acid in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of drug conjugates utilizing the cleavable linker, Mal-NH-ethyl-SS-propionic acid, with alternative linker technologies. The information is intended to assist researchers in selecting the optimal linker strategy for their antibody-drug conjugate (ADC) development programs.
Introduction to this compound
This compound is a heterobifunctional linker that contains a maleimide (B117702) group, a disulfide bond, and a propionic acid moiety. This combination of functional groups allows for the straightforward conjugation of antibodies to cytotoxic payloads. The maleimide group reacts with free thiols on the antibody, while the carboxylic acid can be activated to form a stable amide bond with the payload. The key feature of this linker is the disulfide bond, which is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the tumor cell's cytoplasm, primarily by glutathione (B108866) (GSH), to release the active drug.[1][2]
Comparative Performance Data
The following tables summarize in vitro cytotoxicity data (IC50 values) from various studies. It is important to note that these values are influenced by the antibody, payload, cell line, and experimental conditions, and therefore, comparisons should be made with caution.
Table 1: Comparative in vitro Cytotoxicity (IC50) of ADCs with Different Linkers in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Linker Type | Linker Example | Payload | IC50 (ng/mL) | Reference |
| SK-BR-3 | Disulfide | SPDB-DM4 | DM4 | ~10-50 | [2] |
| BT-474 | Disulfide | SPDB-DM4 | DM4 | ~10-50 | [2] |
| NCI-N87 | Disulfide | SPDB-DM4 | DM4 | ~10-50 | [2] |
| SK-BR-3 | Peptide (Val-Cit) | vc-MMAE | MMAE | 0.03 nM | [3] |
| BT-474 | Peptide (Val-Cit) | vc-MMAE | MMAE | 0.02 nM | [3] |
| NCI-N87 | Peptide (Val-Cit) | vc-MMAE | MMAE | 0.05 nM | [3] |
| SK-BR-3 | Non-cleavable | SMCC-DM1 | DM1 | ~10-100 | [2] |
| BT-474 | Non-cleavable | SMCC-DM1 | DM1 | ~10-100 | [2] |
Table 2: Comparative in vitro Cytotoxicity (IC50) of ADCs in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Linker Type | Linker Example | Payload | IC50 (nM) | Reference |
| H460 | Peptide (Val-Cit) | vc-MMAE | MMAE | 125 | [4] |
| A549 | Peptide (Val-Cit) | vc-MMAE | MMAE | 304 | [4] |
| HCC827 | Various | Various | Various | Varies | [5] |
Table 3: Comparative in vitro Cytotoxicity (IC50) of ADCs in Lymphoma Cell Lines
| Cell Line | Linker Type | Linker Example | Payload | IC50 (nM) | Reference |
| Raji (Burkitt Lymphoma) | Disulfide | SPDB-DM4 | DM4 | ~1-10 | [1] |
| SU-DHL-8 (DLBCL) | Disulfide | SPDB-DM4 | DM4 | ~1-10 | [1] |
| Raji (Burkitt Lymphoma) | Peptide (Val-Cit) | vc-PBD | PBD | <1 | [6] |
| SU-DHL-8 (DLBCL) | Peptide (Val-Cit) | vc-PBD | PBD | <1 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., SK-BR-3, NCI-H460, Raji)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs or controls. Include untreated wells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
If using adherent cells, carefully aspirate the medium. Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[7][8]
Antibody Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of an ADC by target cells.
Materials:
-
Target cancer cell lines
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Unlabeled ADC (as a competitor)
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Harvest and wash the target cells, then resuspend in FACS buffer.
-
Incubate the cells with the fluorescently labeled ADC at 4°C for 1 hour to allow binding to the cell surface. Include a control with a molar excess of unlabeled ADC to determine non-specific binding.
-
Wash the cells to remove unbound antibody.
-
To measure internalization, shift the cells to 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control sample should remain at 4°C (time 0).
-
At each time point, stop the internalization by placing the cells on ice.
-
Quench the fluorescence of the surface-bound antibody using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).
-
Analyze the cells by flow cytometry to measure the internalized fluorescence signal.
-
The percentage of internalization can be calculated by comparing the mean fluorescence intensity of the 37°C samples to the 4°C sample.[][10]
Bystander Killing Assay
This assay assesses the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
ADC with a cleavable linker
-
Complete cell culture medium
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the Ag+ and Ag- GFP-expressing cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
Assess the viability of the Ag- GFP-expressing cells by fluorescence microscopy or by measuring the fluorescence intensity with a plate reader.
-
Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[11][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows involved in the evaluation of ADCs with disulfide linkers.
Caption: ADC Internalization, Trafficking, and Payload Release Pathway.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Workflow for Bystander Effect Assay.
Conclusion
The selection of a linker is a critical decision in the design of an effective and safe ADC. This compound, with its cleavable disulfide bond, offers the advantage of targeted payload release within the reducing environment of tumor cells. While direct comparative data is limited, the performance of similar disulfide-linked ADCs suggests potent anti-tumor activity across a range of cancer cell lines. The choice between a disulfide linker, a peptide-cleavable linker, or a non-cleavable linker will ultimately depend on the specific antibody, payload, and the biological context of the target cancer. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to inform rational ADC design.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 7. Glutathione Reductase Expression and Its Prognostic Significance in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione-Dependent Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mal-NH-ethyl-SS-propionic Acid: A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of Mal-NH-ethyl-SS-propionic acid, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of this compound, a cleavable linker commonly used in bioconjugation and drug delivery research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₅S₂ |
| Molecular Weight | 332.40 g/mol |
| Purity | ≥95% - 98% |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | DMSO, DMF |
Health and Safety Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance[1][2]. However, as with any chemical, appropriate safety precautions should be taken.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves.
-
Use safety goggles or a face shield.
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1].
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids[1].
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out the mouth with water.
In all cases of exposure, if irritation persists or symptoms develop, seek medical attention[1].
Standard Laboratory Disposal Procedure
The disposal of this compound should be treated as special waste and handled by a licensed disposal company in accordance with local, national, and regional regulations[1][2].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.
-
The container should be tightly sealed to prevent leakage or spillage.
-
-
Spill Management:
-
In case of a spill, do not allow the material to enter drains or water courses[1][2].
-
Absorb the spill with an inert material, such as sand or vermiculite[1][2].
-
Sweep up the absorbent material and place it in a tightly closed container for disposal[1][2].
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Below is a workflow diagram illustrating the proper disposal procedure.
Caption: Disposal workflow for this compound.
Safe Handling and Disposal Logic
The following diagram illustrates the logical flow of considerations for safely handling and disposing of this compound in a laboratory setting.
Caption: Logical flow for safe handling and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-NH-ethyl-SS-propionic Acid
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Mal-NH-ethyl-SS-propionic acid. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe and effective use of this chemical in the laboratory.
Personal Protective Equipment (PPE) and Safety Protocols
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1] This includes the consistent use of appropriate Personal Protective Equipment (PPE) and adherence to general laboratory best practices.[2][3]
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for all laboratory procedures to determine the necessary level of PPE.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should be worn at all times to protect against potential splashes.[4][5] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or transfers.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable minimum requirement for incidental contact.[4] For prolonged contact or handling larger quantities, consider double-gloving.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[1][5] |
| Respiratory Protection | Not generally required | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[1] |
General Laboratory Safety Practices
Beyond PPE, a culture of safety is paramount. The following general practices should always be observed:
-
Work Area: Always handle this compound within a designated and well-ventilated area, preferably a chemical fume hood.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6] Avoid eating, drinking, or applying cosmetics in the laboratory.[6]
-
Attire: Wear long pants and closed-toe shoes to minimize skin exposure.[1]
-
Spills: In case of a spill, immediately alert others in the area and follow established laboratory spill cleanup procedures.
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.[7]
Operational Plan for Handling this compound
A systematic approach to handling this reagent will minimize risks and ensure the integrity of your experiments.
Storage and Handling
| Aspect | Guideline |
| Storage Temperature | Store at -20°C for long-term stability. |
| Container | Keep in a tightly sealed, clearly labeled container.[7] |
| Incompatibilities | Avoid contact with strong oxidizing agents. |
| Handling | This product should be handled by, or under the close supervision of, personnel qualified in handling potentially hazardous chemicals.[1] |
Experimental Protocol: Step-by-Step Guidance
The following is a general protocol for handling this compound in a laboratory setting. Specific experimental procedures should be adapted based on the nature of the research.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare all necessary equipment and reagents before retrieving the this compound from storage.
-
-
Weighing and Dissolving:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the solid compound in the chemical fume hood.
-
Add the appropriate solvent (e.g., DMSO, DMF) to dissolve the compound, ensuring gentle mixing.
-
-
Reaction Setup:
-
Perform all subsequent reaction steps within the chemical fume hood.
-
Use appropriate glassware and equipment for the scale of the reaction.
-
-
Post-Reaction Work-up:
-
Quench the reaction safely according to your specific protocol.
-
Handle all waste generated during the work-up as chemical waste.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Unused Solid Reagent | Dispose of as special chemical waste in a clearly labeled, sealed container.[1] Consult with your institution's environmental health and safety (EHS) office for specific guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Liquid Waste (e.g., reaction mixtures, solvents) | Collect in a compatible, labeled hazardous waste container.[8] Do not mix with incompatible waste streams.[9] |
| Empty Reagent Container | Once empty, the container should be managed as chemical waste. Consult your institution's EHS guidelines for procedures on rinsing and disposal of empty chemical containers.[10] |
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. diagnostics.roche.com [diagnostics.roche.com]
- 2. dispendix.com [dispendix.com]
- 3. kalstein.eu [kalstein.eu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. fcbios.com.my [fcbios.com.my]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
